2-Chloro-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJUBDJLKREUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370922 | |
| Record name | 2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-25-8 | |
| Record name | 2-Chloro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-methylbenzoic acid CAS number 7697-25-8
An In-depth Technical Guide to 2-Chloro-4-methylbenzoic Acid (CAS 7697-25-8)
Introduction
This compound, registered under CAS number 7697-25-8, is a substituted aromatic carboxylic acid. Also known as 2-Chloro-p-toluic acid, this compound serves as a crucial and versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its trifunctional nature—possessing a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, analytical characterization data, key applications in chemical synthesis, and essential safety information for laboratory and industrial professionals.
Section 1: Physicochemical and Computed Properties
This compound typically appears as a white to off-white crystalline powder or solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and DMSO. The key physicochemical and computed properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7697-25-8 | [1][3] |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Appearance | White to Yellow Solid/Powder | |
| Melting Point | 195 °C | Biosynth |
| Boiling Point | 303.5 °C | Biosynth |
| pKa | 3.19 ± 0.25 (Predicted) | [1] |
| InChI Key | MYJUBDJLKREUGU-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)Cl | [4] |
| Topological Polar Surface Area | 37.3 Ų | |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Section 2: Synthesis and Purification Workflow
The most direct and common industrial synthesis of this compound involves the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. This method is efficient as the methyl group is readily oxidized to a carboxylic acid by strong oxidizing agents, while the chloro-substituted aromatic ring remains stable under these conditions.
Causality in Experimental Design
The choice of a strong oxidant like potassium permanganate (KMnO₄) is crucial. Under alkaline conditions, KMnO₄ is a powerful oxidizing agent capable of converting the alkyl side chain of an aromatic ring into a carboxylate salt. The reaction is typically heated under reflux to ensure it proceeds to completion. An acidic workup is then required to protonate the intermediate carboxylate salt, causing the final benzoic acid derivative to precipitate out of the aqueous solution, facilitating its isolation.
Experimental Protocol: Representative Synthesis
This protocol describes a general method and should be optimized for specific laboratory conditions.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyltoluene (1.0 eq).
-
Reagent Addition : Prepare a solution of potassium permanganate (approx. 3.0 eq) in a mixture of water and a small amount of sodium hydroxide. Add this solution slowly to the flask containing the toluene derivative.
-
Oxidation Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. The reflux is typically maintained for 4-8 hours.
-
Quenching and Filtration : After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water to recover any trapped product.
-
Acidification and Precipitation : Cool the combined filtrate in an ice bath. Slowly acidify the clear, colorless filtrate by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.
-
Drying : Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification Protocol: Recrystallization
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity (>98%).
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Section 3: Structural Elucidation and Analytical Data
¹H NMR Spectroscopy (Expected)
(Predicted for CDCl₃, 400 MHz)
-
-COOH Proton : A broad singlet is expected far downfield, typically between δ 10.0-13.0 ppm .
-
Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.2 ppm).
-
H-6 : Expected as a doublet around δ 7.9-8.1 ppm . It is adjacent to the electron-withdrawing carboxylic acid group.
-
H-5 : Expected as a doublet of doublets around δ 7.2-7.4 ppm . It is coupled to both H-3 and H-6.
-
H-3 : Expected as a doublet (or a narrow singlet) around δ 7.1-7.3 ppm .
-
-
-CH₃ Protons : A sharp singlet corresponding to the three methyl protons is expected around δ 2.4 ppm .
¹³C NMR Spectroscopy (Expected)
(Predicted for CDCl₃, 101 MHz) The molecule has 8 distinct carbon environments.
-
-COOH Carbon : Expected around δ 170-175 ppm .
-
Aromatic Carbons :
-
C-1 (C-COOH) : Expected around δ 128-132 ppm .
-
C-2 (C-Cl) : Expected around δ 133-136 ppm .
-
C-4 (C-CH₃) : Expected around δ 142-145 ppm .
-
C-3, C-5, C-6 : Expected in the range of δ 127-134 ppm .
-
-
-CH₃ Carbon : Expected around δ 20-22 ppm .
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch : A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ .[7]
-
Aromatic C=C Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch : A peak in the fingerprint region, typically 700-800 cm⁻¹ .
Mass Spectrometry (MS) (Expected)
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z = 170 .
-
Isotopic Pattern : A crucial feature will be the M+2 peak at m/z = 172 , with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragments : Common fragmentation patterns for benzoic acids include the loss of -OH (m/z = 153) and the loss of -COOH (m/z = 125).[8][9]
Section 4: Reactivity and Applications in Synthesis
This compound is primarily valued as a molecular building block.[1] Its utility stems from the distinct reactivity of its functional groups, which allows for selective chemical transformations.
-
Carboxylic Acid Group : This is often the primary site of reaction. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a vast number of derivatives.
-
Aromatic Ring : The chlorine and methyl groups direct further electrophilic aromatic substitution. The ring can also participate in cross-coupling reactions (e.g., Suzuki, Heck) after conversion of the carboxylic acid to a less deactivating group, enabling the formation of bi-aryl structures.
-
Chloro Group : The chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups.
Its structural motif is relevant in the synthesis of intermediates for the pharmaceutical, agrochemical, and dye industries.[1]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this compound. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | Warning |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Warning |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | Warning |
Source: PubChem, Sigma-Aldrich[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear nitrile or other chemical-resistant gloves. A lab coat is required.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.
-
General Hygiene : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents and strong bases.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, CasNo.7697-25-8 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
A Comprehensive Technical Guide to 2-Chloro-4-methylbenzoic Acid for Advanced Research and Development
This document serves as an in-depth technical guide on 2-chloro-4-methylbenzoic acid, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical development. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's molecular characteristics, synthesis, and application. We will move beyond simple data presentation to explore the causal relationships that govern its properties and reactivity, providing a framework for its effective and safe utilization in complex synthetic workflows.
Molecular Identity and Structural Formula
This compound is an aromatic carboxylic acid. Its molecular structure is foundational to its chemical behavior, featuring a benzene ring substituted with three key functional groups that dictate its reactivity and utility as a building block.
-
Chemical Formula : C₈H₇ClO₂[1]
-
IUPAC Name : this compound[2]
-
CAS Number : 7697-25-8[1]
-
Synonyms : 2-Chloro-p-toluic acid, 4-Methyl-2-chlorobenzoic acid
The molecule's architecture consists of a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methyl group (-CH₃) attached to a benzene ring. The ortho-position of the chlorine atom relative to the carboxylic acid introduces significant electronic and steric effects, influencing the acidity of the carboxyl group and directing the regioselectivity of further electrophilic aromatic substitution reactions. The methyl group at the para-position acts as a weak electron-donating group, subtly modulating the electronic properties of the ring.
Caption: Molecular structure of this compound.
Physicochemical Data
A precise understanding of the physicochemical properties is essential for process development, purification, and formulation. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to yellow solid/powder | [2] |
| Melting Point | 172 - 175 °C | |
| Boiling Point | 295.3 °C (Predicted) | |
| Density | 1.310 g/cm³ (Predicted) | |
| pKa | 3.19 (Predicted) |
Synthesis Protocol and Mechanistic Considerations
The most common and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. This transformation targets the benzylic methyl group, which is susceptible to oxidation due to the stability of the benzylic radical intermediate.
Experimental Protocol: Potassium Permanganate Oxidation of 2-Chloro-4-methyltoluene
This protocol describes a robust, lab-scale synthesis.
-
Reagent Preparation : Prepare a solution of 2-chloro-4-methyltoluene in a mixture of pyridine and water. The pyridine acts as a phase-transfer catalyst and helps to solubilize the organic starting material in the aqueous medium.
-
Reaction Setup : Charge a round-bottom flask, equipped with a mechanical stirrer and a reflux condenser, with the solution from Step 1.
-
Oxidant Addition : Heat the mixture to reflux (approx. 95-100 °C). Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise over several hours.
-
Causality: The slow addition is critical to control the exothermicity of the reaction. A rapid addition can lead to a dangerous temperature spike and the formation of undesired byproducts from over-oxidation.
-
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion. The characteristic purple color of the permanganate will also fade as it is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.
-
Acidification & Isolation : Transfer the clear filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
Trustworthiness: This step is self-validating. The desired product, this compound, is insoluble in acidic aqueous solution and will precipitate out as a white solid. The visual confirmation of precipitation provides a clear endpoint.
-
-
Purification : Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. For high-purity material required in drug development, recrystallize the crude solid from an ethanol/water solvent system.
Synthesis Workflow Diagram
Caption: Process flow for the synthesis and purification of the target compound.
Applications in Pharmaceutical Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the aromatic ring can undergo further substitutions. This versatility makes it a key component in the synthesis of complex molecules, including certain anti-diabetic drugs and crop protection agents.[3] The specific substitution pattern provides a pre-defined scaffold, reducing the number of synthetic steps and improving the overall efficiency of a drug development campaign.
Safety, Handling, and Hazard Communication
As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.
-
GHS Hazard Statements :
-
Precautionary Statements :
Handling Recommendations :
-
Use in a well-ventilated area or a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid generating dust during weighing and transfer.
For comprehensive safety information, always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methylbenzoic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.
Introduction
This compound (CAS No. 7697-25-8) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1][2][3] Its structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and quality control in synthetic processes. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the methyl group.
Expected ¹H NMR Data (in CDCl₃, 300 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| ~2.4 | Singlet | 3H | -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet at a downfield chemical shift, often between 11 and 13 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit splitting patterns (doublets and a singlet) due to coupling with neighboring protons. Their exact chemical shifts are influenced by the positions of the chloro and methyl substituents.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically around 2.4 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.
-
Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Expected ¹³C NMR Data (in CDCl₃, 75 MHz):
| Chemical Shift (ppm) | Assignment |
| ~171 | -COOH |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~131 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~21 | -CH₃ |
Interpretation:
-
Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field, typically around 171 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts in the range of 125-140 ppm, influenced by the attached substituents. The carbon attached to the chlorine atom will be directly affected by its electronegativity.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and appears at the highest field, around 21 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrumentation: Use a ¹³C NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing and Analysis: Process the data in a similar manner to ¹H NMR to obtain the final spectrum and identify the chemical shifts of each carbon atom.
Visualizing Spectroscopic Assignments
The following diagram illustrates the structure of this compound and the likely assignments of the key NMR signals.
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~750 | Strong | C-Cl stretch |
Interpretation:
-
O-H Stretch: The very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
-
Aromatic C=C Stretches: Absorptions in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-Cl Stretch: The presence of the chlorine substituent is indicated by a strong band in the fingerprint region, typically around 750 cm⁻¹.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr).
-
Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.
Expected Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 170/172 | High | [M]⁺ (Molecular ion) |
| 153/155 | Medium | [M-OH]⁺ |
| 125/127 | Medium | [M-COOH]⁺ |
| 139 | High | [M-Cl]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 172 with about one-third the intensity of the M peak. The NIST WebBook shows a mass spectrum for the closely related methyl ester of 2-chlorobenzoic acid, which also exhibits this isotopic pattern.[4]
-
Fragmentation Peaks: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give the [M-OH]⁺ ion, and the loss of the entire carboxyl group (-COOH) to form the [M-COOH]⁺ ion. The loss of the chlorine atom would result in a fragment at m/z 139.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and interpret the major fragmentation peaks to confirm the structure.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the identity, purity, and structure of this important chemical compound. The data and protocols presented in this guide serve as a valuable resource for professionals in the fields of chemical synthesis, quality control, and drug development.
References
1H NMR spectrum of 2-Chloro-4-methylbenzoic acid
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-4-methylbenzoic Acid
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. This compound serves as a valuable building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a trisubstituted benzene ring, presents a unique fingerprint in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the , moving from theoretical prediction to practical application. We will delve into the causal factors governing the chemical shifts and coupling constants, offer a robust experimental protocol, and present a detailed interpretation of the expected spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Theoretical Analysis of the 1H NMR Spectrum
The 1H NMR spectrum of a substituted benzene derivative is governed by the electronic environment of each proton on the ring.[1] The substituents—a carboxylic acid (-COOH), a chlorine atom (-Cl), and a methyl group (-CH3)—each exert distinct electronic effects that dictate the chemical shift (δ) and spin-spin coupling (J) patterns of the aromatic protons.
Molecular Structure and Proton Environments
First, let's visualize the molecule and identify the chemically non-equivalent protons.
Caption: Molecular structure of this compound with proton labeling.
The molecule has five distinct proton environments:
-
-COOH: The acidic proton of the carboxylic acid group.
-
-CH3: The three equivalent protons of the methyl group.
-
H-3, H-5, H-6: The three non-equivalent aromatic protons.
Predicting Chemical Shifts (δ)
The chemical shift of an aromatic proton is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring.[2]
-
Carboxylic Acid (-COOH): This is a meta-directing, deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, causing a downfield shift (deshielding) for the aromatic protons, particularly those ortho and para to it.
-
Chlorine (-Cl): An ortho, para-directing, deactivating group. It is electronegative and withdraws electron density via induction (deshielding), but donates electron density via resonance (shielding). The inductive effect is generally stronger for halogens, leading to a net deshielding effect.
-
Methyl (-CH3): An ortho, para-directing, activating group. It is weakly electron-donating through hyperconjugation and induction, causing a slight upfield shift (shielding) for the aromatic protons, especially those ortho and para to it.
Based on these principles and data from similar compounds like 2-chlorobenzoic acid[3] and 4-methylbenzoic acid[4], we can predict the relative chemical shifts of the aromatic protons:
-
H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. Therefore, it is expected to be the most deshielded and appear furthest downfield.
-
H-3: This proton is ortho to the electron-withdrawing chlorine atom. It will also be deshielded and appear downfield.
-
H-5: This proton is ortho to the electron-donating methyl group and meta to both the chlorine and carboxylic acid groups. The shielding effect of the methyl group will cause H-5 to appear at the most upfield position among the aromatic protons.
The methyl protons (-CH3) will appear as a singlet in the typical benzylic proton region. The carboxylic acid proton (-COOH) will be a broad singlet at a very downfield position, and its chemical shift can be highly dependent on the solvent and concentration.
Predicting Splitting Patterns (Multiplicity) and Coupling Constants (J)
Spin-spin coupling occurs between non-equivalent neighboring protons. In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons.[5]
-
Ortho coupling (3J): Coupling between protons on adjacent carbons (3 bonds apart). Typically, Jortho = 7–10 Hz.[6]
-
Meta coupling (4J): Coupling between protons separated by one carbon (4 bonds apart). Typically, Jmeta = 2–3 Hz.[5]
-
Para coupling (5J): Coupling between protons on opposite sides of the ring (5 bonds apart). Typically, Jpara < 1 Hz and is often not resolved.
Caption: Predicted coupling interactions for the aromatic protons.
Applying this to our molecule:
-
H-6: Is coupled to H-5 (ortho). It will appear as a doublet (d) with J ≈ 8 Hz.
-
H-5: Is coupled to H-6 (ortho) and H-3 (meta). It will appear as a doublet of doublets (dd) with J ≈ 8 Hz and J ≈ 2 Hz.
-
H-3: Is coupled to H-5 (meta). It will appear as a doublet (d) with J ≈ 2 Hz. It might also appear as a singlet if the meta coupling is not resolved.
Experimental Protocol
To obtain a high-quality 1H NMR spectrum, meticulous sample preparation and proper instrument parameter selection are crucial.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Methodology
-
Solvent Selection : Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.[7] If solubility is an issue, DMSO-d6 can be used, but be aware that the acidic proton will exchange more readily and residual water peaks will be more prominent.[4]
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.[8][9]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl3).[10][11]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[9][12]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
The sample is inserted into the NMR spectrometer.
-
The instrument performs a lock on the deuterium signal of the solvent and is shimmed to optimize the magnetic field homogeneity.
-
A standard 1H NMR acquisition experiment is run. Typical parameters on a 400 MHz spectrometer would include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.
-
-
Data Processing :
-
The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum is then phase-corrected and the baseline is flattened.
-
The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.
-
The area under each signal is integrated to determine the relative number of protons it represents.
-
Peak picking is performed to identify the precise chemical shift of each signal and to measure coupling constants.[13]
-
Predicted 1H NMR Data and Interpretation
The following table summarizes the predicted 1H NMR spectral data for this compound in CDCl3.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~11-13 | br s | - | 1H |
| H-6 | ~8.0 - 8.2 | d | Jortho ≈ 8.0 | 1H |
| H-3 | ~7.4 - 7.6 | d | Jmeta ≈ 2.0 | 1H |
| H-5 | ~7.2 - 7.3 | dd | Jortho ≈ 8.0, Jmeta ≈ 2.0 | 1H |
| -CH3 | ~2.4 - 2.5 | s | - | 3H |
br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet
Detailed Spectrum Interpretation
-
δ ~11-13 ppm (br s, 1H): This very downfield and broad signal is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
δ ~8.0 - 8.2 ppm (d, 1H, J ≈ 8.0 Hz): This doublet corresponds to H-6 . Its significant downfield shift is a direct consequence of the deshielding effect from the ortho-positioned carboxylic acid group. The splitting into a doublet with a large coupling constant confirms the presence of a single ortho proton (H-5).
-
δ ~7.4 - 7.6 ppm (d, 1H, J ≈ 2.0 Hz): This signal is assigned to H-3 . It is downfield due to the ortho-chlorine's inductive effect. The splitting pattern, a doublet with a small coupling constant, is indicative of a single meta-coupled proton (H-5).
-
δ ~7.2 - 7.3 ppm (dd, 1H, J ≈ 8.0, 2.0 Hz): This doublet of doublets is assigned to H-5 . It is the most upfield of the aromatic signals due to the shielding from the ortho-methyl group. The multiplicity confirms its coupling to two different protons: an ortho coupling (J ≈ 8.0 Hz) to H-6 and a meta coupling (J ≈ 2.0 Hz) to H-3.
-
δ ~2.4 - 2.5 ppm (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring. It does not show any coupling as there are no protons on the adjacent carbon atom.
Conclusion
The is a clear example of how substituent effects on an aromatic ring lead to a predictable and interpretable pattern of signals. By understanding the principles of chemical shift and spin-spin coupling, it is possible to assign each signal to its corresponding proton with a high degree of confidence. The predicted spectrum, with its distinct downfield carboxylic acid proton, three unique aromatic signals exhibiting ortho and meta coupling, and an upfield methyl singlet, provides an unambiguous signature for this molecule. This guide serves as a robust framework for researchers utilizing NMR spectroscopy for the structural verification and quality control of this important chemical intermediate.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 8. 2-Chlorotoluene(95-49-8) 1H NMR [m.chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer | Chegg.com [chegg.com]
- 11. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-methylbenzoic acid. In the absence of a publicly available experimental spectrum, this guide utilizes a predictive approach grounded in established principles of NMR spectroscopy. By leveraging substituent chemical shift (SCS) effects derived from analogous compounds—benzoic acid, 2-chlorobenzoic acid, and 4-methylbenzoic acid—and supported by computational prediction, we present a robust and well-reasoned assignment of the ¹³C NMR spectrum. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who require a detailed understanding of the spectroscopic properties of this and similar substituted aromatic compounds.
Introduction to ¹³C NMR Spectroscopy in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. Unlike ¹H NMR, where signals are split by neighboring protons, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. The position of this peak, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the shielding of the carbon nucleus and, consequently, its chemical shift. For substituted aromatic compounds like this compound, the position of each carbon signal in the ¹³C NMR spectrum is a direct reflection of the electronic interplay between the various substituents on the benzene ring.
The Molecular Structure of this compound
To understand the ¹³C NMR spectrum of this compound, it is essential to first consider its molecular structure and the electronic properties of its substituents. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methyl group (-CH₃).
Figure 1: Structure and numbering of this compound.
The numbering of the carbon atoms is crucial for the assignment of chemical shifts. The carbon atom bearing the carboxylic acid group is designated as C1.
Predicting ¹³C NMR Chemical Shifts: The Role of Substituent Effects
The chemical shift of a carbon atom in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding substituent chemical shift (SCS) increments for each substituent. These increments are empirically derived and account for the electronic (inductive and resonance) and steric effects of the substituent.
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group through both induction and resonance (meta-directing). It will deshield the ipso-carbon (C1) and the ortho- and para-carbons to a lesser extent.
-
Chlorine Atom (-Cl): Chlorine is an electronegative atom and thus electron-withdrawing through induction. However, it is a weak deactivator and ortho-, para-directing due to its ability to donate a lone pair of electrons into the ring through resonance. This leads to a deshielding effect at the ipso-carbon (C2) and a shielding effect at the ortho- and para-positions relative to the chlorine.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It is an activating group and ortho-, para-directing. This results in a shielding effect (upfield shift) at the ortho- and para-carbons relative to the methyl group.
For a disubstituted or polysubstituted benzene, the SCS effects are approximately additive. However, steric interactions between adjacent substituents can sometimes lead to deviations from simple additivity.
To predict the ¹³C NMR chemical shifts of this compound, we will use the experimental data from benzoic acid, 2-chlorobenzoic acid, and 4-methylbenzoic acid as a basis for our analysis.
Predicted ¹³C NMR Chemical Shifts and Assignments
Based on the principles of substituent additivity and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented in Table 1. The assignments are rationalized by considering the combined electronic effects of the chloro, methyl, and carboxylic acid groups on each carbon of the aromatic ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carboxyl) | ~168-172 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |
| C1 | ~129-132 | Ipso-carbon to the -COOH group. Its shift is influenced by both the -COOH and the ortho -Cl. |
| C2 | ~133-136 | Ipso-carbon to the -Cl group, which causes a significant downfield shift.[1][2] |
| C3 | ~130-133 | Ortho to the -Cl and meta to the -COOH and -CH₃ groups. |
| C4 | ~142-145 | Ipso-carbon to the -CH₃ group and para to the -COOH group. The methyl group causes a downfield shift at the ipso-carbon. |
| C5 | ~126-129 | Ortho to the -CH₃ group and meta to the -Cl group, expected to be shielded. |
| C6 | ~130-133 | Ortho to the -COOH group and meta to the -CH₃ group. |
| -CH₃ | ~20-22 | The methyl carbon chemical shift is characteristic for a methyl group attached to an aromatic ring.[1] |
Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Visualizing Substituent Effects
The electronic influence of the substituents on the aromatic ring can be visualized to better understand the resulting chemical shifts. The diagram below illustrates the inductive and resonance effects of the chloro, methyl, and carboxylic acid groups.
Figure 2: Electronic effects of substituents in this compound.
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire an experimental ¹³C NMR spectrum of this compound, the following protocol provides a standardized methodology.
I. Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[1] The choice of solvent can influence the chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹³C NMR chemical shifts of this compound. By understanding the fundamental principles of substituent effects and leveraging data from related compounds, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR data for this and similar molecules. This information is critical for the structural verification and characterization of substituted benzoic acid derivatives in various scientific and industrial applications.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-methylbenzoic Acid
Preamble: A Molecule-First Approach to Spectral Analysis
In the field of analytical chemistry, particularly within pharmaceutical and materials science, our primary objective is not merely to generate data, but to derive meaningful, actionable insights about a molecule's identity, purity, and structure. This guide addresses the infrared (IR) spectroscopic analysis of 2-chloro-4-methylbenzoic acid (CAS 7697-25-8), a substituted aromatic carboxylic acid. Instead of adhering to a rigid, generic template, we will adopt a structure dictated by the molecule itself. Our analysis will flow from a theoretical understanding of its constituent functional groups to the practicalities of experimental design and culminate in a robust interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the why behind the how.
The Subject Molecule: this compound
A thorough analysis begins with a clear understanding of the target molecule. This compound is a derivative of benzoic acid with two substituents on the aromatic ring: a chlorine atom at position 2 (ortho to the carboxyl group) and a methyl group at position 4 (para to the carboxyl group).
-
Structure:
(Image Source: PubChem CID 2735755) [1] The key to its IR spectrum lies in the vibrational modes of its functional groups: the carboxylic acid (-COOH), the substituted benzene ring, the C-Cl bond, and the methyl group (-CH₃). In the solid state, a crucial structural feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid groups. This dimerization has a profound and characteristic effect on the resulting IR spectrum.
Predicted Infrared Spectral Features: An A Priori Analysis
Before stepping into the laboratory, we can predict the major absorption bands for this compound based on extensive literature on benzoic acid and its derivatives. [3][4][5]This predictive approach is a hallmark of an experienced scientist, transforming the subsequent experiment from a simple data collection exercise into a process of hypothesis verification.
The most significant absorptions are expected in the following regions:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance & Causality |
| ~2500-3300 | O-H Stretch (Carboxylic Acid Dimer) | An exceptionally broad and intense band, often with superimposed smaller peaks (sub-bands). Its breadth is the classic signature of the strong hydrogen bonding in the carboxylic acid dimer, a feature well-documented for benzoic acids. [5]This broad feature will likely overlap the C-H stretching region. |
| ~3000-3100 | C-H Stretch (Aromatic) | Multiple weak to medium sharp bands. These are characteristic of the C-H bonds on the benzene ring. They may appear as small, sharp peaks on top of the broad O-H stretch. |
| ~2850-2980 | C-H Stretch (Methyl) | Weak to medium sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the para-methyl group. |
| ~1680-1710 | C=O Stretch (Carbonyl of Dimer) | A very strong, sharp absorption. The position is shifted to a lower frequency compared to a monomeric carboxylic acid due to the intermolecular hydrogen bonding, which weakens the C=O double bond. This is one of the most prominent and reliable peaks for identifying this class of compound. [6] |
| ~1550-1610 | C=C Stretch (Aromatic Ring) | Two to three bands of variable intensity. These absorptions are fundamental to the benzene ring skeleton. |
| ~1400-1450 | In-plane O-H Bend coupled with C-O Stretch | A medium to strong, broad band. This absorption is another key feature of the carboxylic acid dimer structure. |
| ~1250-1350 | C-O Stretch coupled with in-plane O-H Bend | A strong, broad band. The coupling of the C-O stretching and O-H bending vibrations is characteristic of carboxylic acids. |
| ~920 | Out-of-plane O-H Bend (Dimer) | A characteristic broad band of medium intensity. This "hump" is a classic indicator of a hydrogen-bonded cyclic dimer of a carboxylic acid. |
| ~800-850 | C-H Out-of-plane Bend (Aromatic) | A strong band whose exact position is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, this is a highly characteristic region. |
| ~700-800 | C-Cl Stretch | A medium to strong band. The position of the C-Cl stretch can be variable, but it is typically found in this region for chlorobenzenes. Its presence confirms the chloro-substitution. |
Experimental Protocol: A Self-Validating Workflow
The goal of any protocol is to generate a high-quality, reproducible spectrum free from artifacts. The following procedure for Fourier Transform Infrared (FTIR) analysis using the Potassium Bromide (KBr) pellet technique is designed to be self-validating, meaning checkpoints are included to ensure sample quality and instrumental integrity.
Instrumentation & Materials
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Materials: this compound (≥98% purity), Infrared-grade Potassium Bromide (KBr, dried in an oven at 110°C for at least 4 hours), agate mortar and pestle, pellet-pressing die, hydraulic press, spatula.
Experimental Workflow Diagram
The logical flow of the experiment is crucial for consistency and can be visualized as follows:
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-methylbenzoic Acid
Executive Summary
The structural elucidation of substituted aromatic carboxylic acids is a cornerstone of analytical chemistry in pharmaceutical development, environmental analysis, and industrial quality control. 2-Chloro-4-methylbenzoic acid, a halogenated aromatic compound, presents a unique fragmentation signature in mass spectrometry that is dictated by the interplay of its carboxylic acid, chloro, and methyl functional groups. This guide provides a detailed analysis of its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding our predictions in the established principles of ion chemistry and the observed behavior of analogous structures, we offer a robust framework for the identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of mass spectrometric fragmentation for structural confirmation and method development.
Introduction to the Analyte and Ionization Principles
This compound (C₈H₇ClO₂) has a monoisotopic mass of 170.0135 Da[1]. The presence of a chlorine atom is a critical feature, as it imparts a characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) that results in M and M+2 peaks, providing a powerful diagnostic tool for confirmation[2]. The fragmentation pathways are highly dependent on the ionization technique employed.
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This "chemical fingerprint" is invaluable for library matching and unambiguous identification.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation patterns.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, this compound undergoes a series of predictable fragmentation events driven by the formation of the most stable product ions. The initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 170/172.
Primary Fragmentation Mechanisms
The primary fragmentation routes from the molecular ion are dominated by cleavages adjacent to the carboxylic acid group, a common feature for this class of compounds[3].
-
Loss of a Hydroxyl Radical (•OH): The most favorable fragmentation is the loss of a hydroxyl radical (17 Da) to form the 2-chloro-4-methylbenzoyl cation at m/z 153/155 . This acylium ion is highly stabilized by resonance and is expected to be the base peak in the spectrum, a characteristic feature of many benzoic acids[4][5].
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35/37 Da), yielding an ion at m/z 135 .
-
Loss of the Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost (45 Da), resulting in the 4-chlorotoluene radical cation at m/z 125/127 [3].
-
Alpha-Cleavage of the Methyl Group: Loss of a hydrogen radical from the methyl group can occur, followed by rearrangement to form a stable tropylium-like ion. However, a more direct fragmentation is the loss of the methyl radical (•CH₃, 15 Da) to yield an ion at m/z 155/157 .
Secondary Fragmentation
The highly abundant acylium ion (m/z 153/155) serves as the precursor for significant secondary fragmentation.
-
Decarbonylation (Loss of CO): The 2-chloro-4-methylbenzoyl cation readily loses a neutral carbon monoxide molecule (28 Da) to form the 2-chloro-4-methylphenyl cation at m/z 125/127 . This pathway is analogous to the well-documented fragmentation of the benzoyl cation to the phenyl cation[4].
Predicted EI Mass Spectrum Data
The following table summarizes the predicted key ions, their proposed structures, and anticipated relative intensities.
| m/z (³⁵Cl/³⁷Cl) | Proposed Neutral Loss | Proposed Fragment Ion Structure | Predicted Relative Intensity |
| 170/172 | - | [C₈H₇ClO₂]•⁺ (Molecular Ion) | High |
| 153/155 | •OH | [C₈H₆ClO]⁺ | Base Peak (100%) |
| 135 | •Cl | [C₈H₇O₂]⁺ | Moderate |
| 125/127 | •COOH or (•OH + CO) | [C₇H₆Cl]⁺ | High |
| 111/113 | •OH, CO, CH₂ | [C₆H₃Cl]⁺ | Low |
| 90 | •Cl, COOH | [C₇H₆]⁺ | Moderate |
Visualization: EI Fragmentation Workflow
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Tandem MS/MS Fragmentation
ESI analysis provides complementary information, with fragmentation being induced via collision-induced dissociation (CID) on mass-selected precursor ions.
Negative Ion Mode ([M-H]⁻)
This is the preferred mode for analyzing carboxylic acids due to their acidic nature.
-
Precursor Ion: The deprotonated molecule, [C₈H₆ClO₂]⁻, is observed at m/z 169/171 .
-
Primary Fragmentation: The dominant fragmentation pathway for deprotonated benzoic acids under CID is decarboxylation—the loss of a neutral CO₂ molecule (44 Da)[6][7][8]. This results in the formation of the 2-chloro-4-methylphenyl anion at m/z 125/127 . This is often the only significant fragment observed, making it highly diagnostic.
Positive Ion Mode ([M+H]⁺)
While less common for acidic molecules, positive ion mode can still yield valuable data.
-
Precursor Ion: The protonated molecule, [C₈H₈ClO₂]⁺, is observed at m/z 171/173 .
-
Primary Fragmentation: The most likely fragmentation is the neutral loss of a water molecule (H₂O, 18 Da), a common pathway for protonated carboxylic acids[6]. This leads to the formation of the same resonance-stabilized acylium ion seen in EI-MS at m/z 153/155 .
Visualization: ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Recommended Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental setups serve as a robust starting point. These protocols are designed to be self-validating by providing orthogonal data from two different ionization techniques.
GC-EI-MS Protocol
This method is ideal for generating a reproducible fragmentation fingerprint for library creation and matching.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. If necessary, derivatize with a silylating agent (e.g., BSTFA) or diazomethane to improve volatility and chromatographic peak shape, though direct analysis is often possible.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
LC-ESI-MS/MS Protocol
This method is suited for analyzing the compound in complex matrices and confirming the molecular weight and primary fragmentation pathways.
-
Sample Preparation: Prepare a 10 µg/mL working solution in 50:50 methanol:water.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: ESI, switching between positive and negative polarity.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Sheath Gas Flow: 35 (arbitrary units).
-
Auxiliary Gas Flow: 10 (arbitrary units).
-
Capillary Temperature: 320 °C[6].
-
MS¹ Scan Range: m/z 100-500.
-
MS² (Tandem MS): Isolate precursor ions (m/z 169/171 in negative mode, 171/173 in positive mode) with an isolation window of 1.5 m/z.
-
Collision Energy (HCD/CID): Use a stepped collision energy (e.g., 15, 25, 40 eV) to observe the primary fragments and any further dissociation.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental stability of the resulting ions. Under EI, the molecule produces a rich fingerprint dominated by the formation of a resonance-stabilized acylium ion at m/z 153/155 and its subsequent decarbonylation product. Under ESI-MS/MS, the fragmentation is simpler and highly diagnostic, characterized by decarboxylation in negative mode and dehydration in positive mode. The presence of the chlorine isotope pattern across all chlorine-containing fragments serves as an essential point of validation. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify this compound and distinguish it from its isomers, ensuring data integrity in drug development and other scientific applications.
References
- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of 2-Chloro-4-methylbenzoic acid in organic solvents
An In-depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and materials science. This guide provides a comprehensive technical overview of the principles, determination, and analysis of the solubility of 2-chloro-4-methylbenzoic acid (CAS 7697-25-8), a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We move beyond a simple data repository to detail the underlying thermodynamic principles and provide a field-proven, step-by-step experimental protocol for accurate solubility measurement. This document is designed for researchers, chemists, and drug development professionals, offering both a theoretical framework for solvent selection and a practical guide to generating robust, reliable solubility data.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic carboxylic acid serving as a versatile building block in organic synthesis.[1] Its transformation into downstream products, whether through reaction, crystallization, or formulation, is fundamentally governed by its interaction with and solubility in various organic solvents. An in-depth understanding of its solubility profile is not merely academic; it is a critical parameter that dictates:
-
Process Efficiency: Optimizing reaction concentration, preventing premature precipitation, and maximizing yield.
-
Purification Strategy: Designing effective crystallization or chromatographic purification steps.
-
Formulation Development: Ensuring drug substance stability, bioavailability, and manufacturability in final dosage forms.[2]
This guide provides the necessary tools to both predict and experimentally confirm the solubility of this compound, enabling rational process design and accelerating development timelines.
Physicochemical Profile of this compound
A foundational understanding of the solute's intrinsic properties is essential before exploring its behavior in solution. These parameters influence its interaction with potential solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[3] |
| Molecular Weight | 170.59 g/mol | PubChem[3] |
| Appearance | White to yellow solid/powder | Sigma-Aldrich, Guidechem[1] |
| pKa (Predicted) | 3.19 ± 0.25 | Guidechem[1] |
| LogP (Calculated) | 2.50 | Chemsrc[4] |
| Topological Polar Surface Area | 37.3 Ų | Guidechem[1] |
The molecule's structure, featuring a carboxylic acid group (polar, capable of hydrogen bonding), a chlorinated aromatic ring (providing some polarity and van der Waals interactions), and a methyl group (nonpolar), suggests a complex solubility profile. It will exhibit favorable interactions with solvents that can accommodate this mix of functionalities.
Theoretical Framework for Solubility
Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state (solvated molecules). This process is governed by the Gibbs free energy of solution (ΔGsol), which balances the enthalpy (ΔHsol) and entropy (ΔSsol) of the process. A negative ΔGsol indicates a spontaneous dissolution process.
Solute-Solvent Interactions and Predictive Models
The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[5] For a more quantitative prediction, thermodynamic models are invaluable.
Hansen Solubility Parameters (HSPs): This model is particularly effective for predicting miscibility and, by extension, solubility.[6][7] It deconstructs the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The principle states that substances with similar HSPs are likely to be miscible. The difference in solubility parameters between a solute (1) and a solvent (2) can be calculated, and a smaller difference suggests higher solubility.[8] This approach is a powerful tool for pre-screening solvents before committing to extensive experimental work.[6]
Caption: Fig. 1: HSP-based solubility prediction workflow.
Temperature Dependence: The van't Hoff Equation
The solubility of most solids increases with temperature. The van't Hoff equation provides a thermodynamic basis for this relationship, linking the mole fraction solubility (x) to the temperature (T) and the enthalpy of solution (ΔHsol).[9][10]
ln(x) = - (ΔHsol / R) * (1/T) + C
Where R is the universal gas constant and C is a constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔHsol/R.[11] This allows for the experimental determination of the enthalpy of solution, indicating whether the dissolution process is endothermic (requires heat, ΔHsol > 0) or exothermic (releases heat, ΔHsol < 0).[10] For most crystalline solids, the process is endothermic.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[12][13] The protocol below is a self-validating system designed to ensure thermodynamic equilibrium is reached and accurately measured.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[12]
-
Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Place the vials in an isothermal orbital shaker or shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C). The temperature must be controlled precisely (± 0.1 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-72 hours.
-
Causality Check: A kinetic study should be performed initially to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 8, 16, 24, 48, 72 hours) until the measured concentration remains constant. This step validates that the chosen equilibration time is sufficient.
-
-
Sample Separation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[14]
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (CHPLC * DF * Vsolvent) / Vsample Where CHPLC is the concentration from HPLC (mg/mL), DF is the dilution factor, Vsolvent is the initial solvent volume, and Vsample is the volume of the filtered sample.
-
Convert the solubility to other units, such as mole fraction, as needed for thermodynamic analysis.
-
Caption: Fig. 2: Isothermal shake-flask solubility determination workflow.
Data Presentation and Interpretation
The results from the experimental protocol should be tabulated for clarity. The following table is an illustrative example of how to present experimentally determined solubility data for this compound at 298.15 K (25 °C).
Table 1: Example Solubility Data for this compound at 298.15 K
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mole fraction, x) |
| Toluene | Aromatic | Data | Data |
| Ethyl Acetate | Ester | Data | Data |
| Acetone | Ketone | Data | Data |
| Methanol | Alcohol | Data | Data |
| Ethanol | Alcohol | Data | Data |
| Acetonitrile | Nitrile | Data | Data |
| n-Heptane | Aliphatic | Data | Data |
Note: This table is for illustrative purposes only. The values must be determined experimentally using the protocol described in Section 4.
Interpretation: By analyzing the experimental data, researchers can draw conclusions about the optimal solvents for various applications. For instance, high solubility in a solvent like ethyl acetate or acetone might suggest its suitability for reaction chemistry or as a crystallization solvent (when used with an anti-solvent).[15] Low solubility in a solvent like n-heptane indicates it could be an effective anti-solvent for inducing crystallization.
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its practical application in the chemical and pharmaceutical industries. A purely data-driven approach is insufficient; true scientific insight is achieved by integrating theoretical predictions, such as those from Hansen Solubility Parameters, with robust experimental verification via methods like the isothermal shake-flask technique. The protocols and frameworks presented in this guide provide a comprehensive system for researchers to rationally select solvents, accurately measure solubility, and leverage this critical data to design and optimize chemical processes with confidence and precision.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:7697-25-8 | Chemsrc [chemsrc.com]
- 5. education.com [education.com]
- 6. Hansen solubility parameter as a tool to predict cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the acidity and associated pKa of 2-Chloro-4-methylbenzoic acid (CAS 7697-25-8). We will delve into the theoretical underpinnings of its acidity, drawing comparisons with related benzoic acid derivatives, and provide detailed, field-proven experimental protocols for the empirical determination of its pKa. This document is designed to serve as a practical resource for scientists in research and development, particularly within the pharmaceutical and chemical industries, where a precise understanding of a molecule's ionization constant is critical for predicting its behavior.
Introduction to this compound
This compound is a disubstituted benzoic acid derivative with the molecular formula C₈H₇ClO₂. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom at the ortho-position, and a methyl group at the para-position, presents an interesting case study in the electronic effects of substituents on acidity. Understanding the pKa of this compound is crucial for applications in organic synthesis, where it serves as a versatile intermediate, and in drug development, where acidity influences properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7697-25-8 | |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | White crystalline solid | [2] |
| Predicted pKa | 3.19 ± 0.25 | [2][4] |
| Solubility | Sparingly soluble in water; soluble in ethanol and acetone. | [1][2] |
Theoretical Framework of Acidity
The acidity of a carboxylic acid is defined by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value indicates a stronger acid. The acidity of this compound is modulated by the electronic effects of its two substituents on the benzene ring, which in turn influence the stability of the corresponding carboxylate anion.
Substituent Effects on Benzoic Acid Acidity
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as halogens (e.g., -Cl), stabilize the negative charge of the carboxylate anion through an inductive effect. This stabilization facilitates the release of the proton, thereby increasing the acidity and lowering the pKa of the benzoic acid derivative.[5]
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl groups (e.g., -CH₃), destabilize the carboxylate anion. This destabilization makes the proton less likely to dissociate, thus decreasing acidity and increasing the pKa.
The "Ortho Effect"
A crucial concept in understanding the acidity of this compound is the "ortho effect." Generally, any substituent placed at the ortho-position of benzoic acid, regardless of its electronic nature (donating or withdrawing), increases the acidity of the acid to a greater extent than the same substituent at the meta or para positions.[6][7] This phenomenon is attributed to a combination of steric and electronic factors. The ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[1][7] This steric hindrance inhibits the resonance between the carboxyl group and the phenyl ring, which in the parent benzoic acid, slightly destabilizes the carboxylate anion. By preventing this resonance, the ortho-substituent ensures the negative charge is more localized on the carboxylate group, leading to greater stability of the conjugate base and thus, a stronger acid.[1][7]
Comparative Analysis of pKa Values
To contextualize the acidity of this compound, it is instructive to compare its predicted pKa with that of related compounds.
Table 2: pKa Values of Related Benzoic Acid Derivatives
| Compound | Substituents | pKa (at 25 °C) | Rationale for Acidity |
| Benzoic Acid | None | 4.20 | Baseline acidity. |
| 4-Methylbenzoic Acid | -CH₃ (para) | 4.34 | The electron-donating methyl group destabilizes the carboxylate anion, making it a weaker acid than benzoic acid. |
| 2-Chlorobenzoic Acid | -Cl (ortho) | 2.92 | The electron-withdrawing chlorine atom and the ortho effect significantly increase acidity. |
| This compound | -Cl (ortho), -CH₃ (para) | ~3.19 (Predicted) | The potent acid-strengthening ortho effect of the chlorine atom is expected to dominate over the weaker acid-weakening effect of the para-methyl group, resulting in a stronger acid than benzoic acid. |
The predicted pKa of ~3.19 for this compound aligns with these theoretical principles. The strong, acid-strengthening ortho effect of the chlorine atom is the dominant factor, making the compound significantly more acidic than benzoic acid and 4-methylbenzoic acid. The electron-donating methyl group at the para position slightly counteracts this effect, making it a weaker acid than 2-chlorobenzoic acid.
Below is a diagram illustrating the dissociation equilibrium of this compound.
Caption: Dissociation of this compound in water.
Experimental Determination of pKa
While theoretical predictions provide a valuable estimate, empirical determination of the pKa is essential for applications requiring high accuracy. The following are detailed protocols for two robust methods: potentiometric titration and UV-Vis spectrophotometry. Given the compound's limited aqueous solubility, these protocols incorporate the use of a co-solvent system.
Method 1: Potentiometric Titration
Potentiometric titration is a highly precise method for pKa determination.[8] It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa can be determined from the midpoint of the buffer region of the resulting titration curve.[7][9]
This method is self-validating through the analysis of the titration curve's shape. A sharp inflection at the equivalence point confirms a clean acid-base reaction. The pKa is determined at the half-equivalence point, where pH = pKa, because at this juncture, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, as dictated by the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])).[9][10] Performing multiple titrations ensures reproducibility.[7]
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 170.6 mg of this compound (to prepare a ~0.01 M solution). Due to its limited water solubility, dissolve the acid in a minimal amount of ethanol (e.g., 25 mL) before diluting to 100 mL with deionized, carbonate-free water. The use of a co-solvent is necessary, and the final pKa value will be an apparent pKa (pKa') for that specific solvent mixture.
-
Titrant: Prepare a standardized ~0.1 M sodium hydroxide (NaOH) solution. It is crucial that this solution is carbonate-free to avoid artifacts in the titration curve.
-
Ionic Strength Adjuster: Prepare a 1 M potassium chloride (KCl) solution.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature.
-
Set up a burette filled with the standardized NaOH solution.
-
Use a magnetic stirrer and stir bar to ensure the solution is well-mixed throughout the titration.
-
-
Titration Procedure:
-
Pipette 50.0 mL of the analyte solution into a 150 mL beaker.
-
Add 5.0 mL of the 1 M KCl solution to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar does not contact them.
-
Record the initial pH.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to accurately capture the inflection point.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Equivalence Point (Ve): Determine the equivalence point, which is the steepest point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
-
Half-Equivalence Point: Calculate the volume at the half-equivalence point (Ve/2).
-
pKa Determination: The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[9]
-
Gran Plot (Optional but Recommended): For higher accuracy, especially with weak acids, a Gran plot can be used. This involves plotting Vb * 10^(pH) versus Vb (where Vb is the volume of base added) for points before the equivalence point. The x-intercept of the linear regression of this plot gives a very precise determination of the equivalence point.[6][11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility and requires smaller sample quantities.[8] It relies on the principle that the acidic (HA) and conjugate base (A⁻) forms of a molecule have different UV-Vis absorbance spectra if a chromophore is present near the ionization site.[10]
By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [A⁻]/[HA] can be determined at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation. The presence of a clear isosbestic point—a wavelength at which the absorbance does not change with pH—provides a strong validation of a simple two-species (HA and A⁻) equilibrium, confirming the integrity of the experiment.[10]
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol or ethanol (e.g., 1 mg/mL).
-
Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2. For an expected pKa of ~3.2, buffers ranging from pH 1.2 to 5.2 are appropriate (e.g., KCl/HCl buffers for pH 1-2.2, and citrate or acetate buffers for pH 2.2-5.2).
-
Acidic and Basic Solutions: Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectra of the pure protonated (HA) and deprotonated (A⁻) forms, respectively.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (e.g., 1 cm path length).
-
Set the instrument to scan a relevant wavelength range (e.g., 200-400 nm for benzoic acid derivatives).
-
-
Measurement Procedure:
-
Determine Analytical Wavelengths:
-
Prepare two samples by diluting the stock solution into the 0.1 M HCl and 0.1 M NaOH solutions to a final concentration where the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Scan the spectra of both solutions. Identify λ_HA (wavelength of max absorbance for the acid form) and λ_A- (wavelength of max absorbance for the base form).
-
-
Measure Absorbance in Buffers:
-
For each buffer solution in your series, prepare a sample by adding a constant, small aliquot of the stock solution. Ensure the final concentration of the organic co-solvent is low and constant across all samples (e.g., <1% v/v) to minimize its effect on the buffer pH.
-
Measure the absorbance of each buffered solution at both λ_HA and λ_A-. Also, record the full spectrum for each to identify the isosbestic point.
-
-
Measure pH: Accurately measure the pH of each final sample solution after the addition of the stock solution, as the organic solvent can slightly alter the pH of the buffer.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log [ (A - A_HA) / (A_A- - A) ] Where:
-
pH is the measured pH of the buffer solution.
-
A is the absorbance of the sample in the buffer at a chosen analytical wavelength.
-
A_HA is the absorbance of the fully protonated form (in 0.1 M HCl) at the same wavelength.
-
A_A- is the absorbance of the fully deprotonated form (in 0.1 M NaOH) at the same wavelength.
-
-
Calculate the pKa for each buffer solution and determine the average value. A plot of log[(A - A_HA)/(A_A- - A)] versus pH should yield a straight line with a slope of approximately 1, and the x-intercept will be the pKa.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The acidity of this compound is a prime example of the interplay of inductive and steric effects in substituted aromatic systems. Its predicted pKa of approximately 3.19 reflects the dominant, acid-strengthening "ortho effect" of the chlorine substituent, which is only modestly attenuated by the para-methyl group. For drug development and chemical synthesis applications requiring precise data, the detailed potentiometric and spectrophotometric protocols provided in this guide offer robust and validated pathways for the empirical determination of this crucial physicochemical parameter. A thorough understanding and accurate measurement of the pKa are indispensable for predicting molecular behavior and optimizing performance in a variety of scientific contexts.
References
- 1. Cas 7697-25-8,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-Chloro-4-methylbenzoic Acid: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzoic acid, a seemingly unassuming molecule, holds a significant place in the landscape of organic synthesis. As a substituted aromatic carboxylic acid, it serves as a versatile building block and a key intermediate in the production of a wide array of valuable compounds, from pharmaceuticals to agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthetic evolution and highlighting its crucial role in contemporary chemical research and development.
Physicochemical Properties and Identification
A solid understanding of the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7697-25-8 | PubChem |
| Molecular Formula | C₈H₇ClO₂ | PubChem |
| Molecular Weight | 170.59 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 168-172 °C | Sigma-Aldrich |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | ChemicalBook |
The Historical Context and Probable Discovery
While a definitive, singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of late 19th and early 20th-century organic chemistry. This era was characterized by a burgeoning exploration of aromatic compounds and the development of foundational synthetic reactions. The synthesis of substituted benzoic acids was a significant area of research, driven by the desire to understand the influence of different functional groups on the properties of aromatic systems.
Two primary logical pathways likely led to the first synthesis of this compound:
-
Direct Chlorination of p-Toluic Acid: The electrophilic aromatic substitution of existing benzoic acids was a known strategy. The chlorination of p-toluic acid (4-methylbenzoic acid) would have been a plausible route. However, controlling the regioselectivity to favor the 2-chloro isomer over the 3-chloro isomer would have been a significant challenge, likely resulting in a mixture of products. A 1922 study in the Journal of the Chemical Society on the chlorination and bromination of toluic acids illustrates the type of investigations being conducted during this period.[4]
-
Oxidation of 2-Chloro-4-methyltoluene: The oxidation of an alkyl side chain on a benzene ring to a carboxylic acid was a well-established transformation. Therefore, the synthesis of 2-chloro-4-methyltoluene followed by its oxidation would have provided a more direct and less ambiguous route to this compound. This approach offers greater control over the final product's structure.
The landmark Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a reliable method for introducing a chlorine atom onto an aromatic ring via a diazonium salt intermediate.[5] This reaction could have been instrumental in the synthesis of the precursor, 2-chloro-4-methyltoluene, from 2-amino-4-methyltoluene (p-toluidine).
Caption: Plausible 19th and early 20th-century synthetic routes to this compound.
By the mid-20th century, this compound was an established chemical entity, as evidenced by its use as a starting material in a 1964 publication in The Journal of Organic Chemistry.
Evolution of Synthetic Methodologies
The fundamental strategies for synthesizing this compound have been refined over time to improve yield, purity, and scalability, reflecting the broader advancements in organic synthesis.
Early Methods (Late 19th - Mid 20th Century)
As previously discussed, early syntheses likely relied on multi-step processes involving classical reactions. The oxidation of 2-chloro-4-methyltoluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid was a common approach. While effective, these methods often required harsh reaction conditions and generated significant inorganic waste.
Modern Industrial Synthesis
Contemporary industrial production of this compound and its derivatives prioritizes efficiency, safety, and environmental considerations. A prevalent modern approach involves a two-step process:
-
Chlorination of 4-methyltoluene (p-xylene): This is typically an electrophilic aromatic substitution reaction.
-
Oxidation of the resulting 2-chloro-4-methyltoluene: Modern oxidation methods often employ catalytic systems to minimize waste and improve reaction control.
Patents for the synthesis of the related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, often describe the oxidation of 2-chloro-4-(methylsulfonyl)toluene as a key step, highlighting the enduring utility of this synthetic strategy.[1][2][3]
Key Synthetic Protocol: Oxidation of 2-Chloro-4-methyltoluene
This section provides a detailed, step-by-step methodology for a laboratory-scale synthesis of this compound via the oxidation of 2-chloro-4-methyltoluene. This protocol is representative of a common and reliable synthetic route.
Materials and Reagents:
-
2-Chloro-4-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel, etc.)
-
Heating mantle and magnetic stirrer
-
pH paper or pH meter
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methyltoluene (1 equivalent) and a solution of sodium carbonate (2 equivalents) in distilled water.
-
Addition of Oxidant: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of potassium permanganate (3 equivalents) in distilled water through a dropping funnel over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
Reaction Monitoring and Completion: Continue heating at reflux until the purple color of the permanganate persists, indicating the complete consumption of the starting material. This may take several hours.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite to quench any excess potassium permanganate (the purple color will disappear). Filter the hot solution through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), as indicated by pH paper or a pH meter. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: A typical laboratory workflow for the synthesis of this compound.
Applications in Research and Industry
This compound is a valuable intermediate in several key industrial sectors:
-
Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The specific substitution pattern of the molecule allows for the introduction of further functionalities, leading to complex drug molecules.
-
Agrochemicals: This compound is utilized in the production of herbicides and pesticides. The presence of the chloro and methyl groups can contribute to the biological activity of the final agrochemical product.
-
Dyes and Pigments: The aromatic core of this compound makes it a suitable starting material for the synthesis of certain dyes and pigments.
Conclusion
The journey of this compound from its probable origins in the foundational era of organic synthesis to its current status as a key industrial intermediate is a testament to the enduring power of chemical innovation. While the precise moment of its discovery may be lost to the annals of chemical history, its synthetic pathways and applications are well-established and continue to be refined. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the history, synthesis, and properties of this versatile molecule is essential for leveraging its full potential in the creation of novel and valuable compounds.
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. ia800607.us.archive.org [ia800607.us.archive.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Chloro-4-methylbenzoic Acid and Its Synonyms for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-methylbenzoic acid, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. This document will delve into its nomenclature, physicochemical properties, synthesis, analytical characterization, and its role as a versatile building block in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Nomenclature and Identification: Establishing a Common Language
Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is the first step in a self-validating system for its use.
The primary identifier for this compound is its CAS Registry Number: 7697-25-8 .[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most reliable way to identify this specific chemical substance.
Systematic and Common Synonyms:
-
IUPAC Name: this compound[1]
-
Common Synonyms: 2-Chloro-p-toluic acid, 4-Methyl-2-chlorobenzoic acid[1]
-
Depositor-Supplied Synonyms: A variety of synonyms are used in commercial and academic literature, including "Benzoic acid, 2-chloro-4-methyl-".[1]
A comprehensive list of identifiers is provided in the table below for easy reference.
| Identifier Type | Identifier |
| CAS Registry Number | 7697-25-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| InChI | InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |
| InChIKey | MYJUBDJLKREUGU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)Cl |
| European Community (EC) Number | 630-125-1 |
| DSSTox Substance ID | DTXSID50370922 |
This table summarizes the key identifiers for this compound, facilitating accurate database searches and material procurement.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physical and chemical properties is crucial for its safe handling, storage, and application in experimental design.
Key Physicochemical Data:
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 195-198 °C |
| Boiling Point | 303.5 °C at 760 mmHg (Predicted) |
| Density | 1.31 g/cm³ (Predicted) |
| pKa | 3.19 ± 0.25 (Predicted) |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Synthesis and Manufacturing: From Precursors to Product
The synthesis of this compound is a critical aspect for its application, and understanding the synthetic route provides insight into potential impurities and informs process optimization. A common and logical synthetic pathway involves the oxidation of the corresponding aldehyde, 2-chloro-4-methylbenzaldehyde. This method is often preferred due to the availability of the starting material and the efficiency of the oxidation reaction.
Experimental Protocol: Oxidation of 2-Chloro-4-methylbenzaldehyde
This protocol describes a representative method for the synthesis of this compound. The causality behind the choice of reagents lies in their effectiveness and selectivity for the aldehyde to carboxylic acid conversion while minimizing side reactions. The use of a mild oxidizing agent like sodium chlorite in the presence of a scavenger for hypochlorite is a common industrial practice for safety and efficiency.[5]
Materials:
-
2-Chloro-4-methylbenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-methylbenzaldehyde in a mixture of acetonitrile and water. Add a stoichiometric amount of dimethyl sulfoxide (DMSO), which acts as a scavenger for the hypochlorite byproduct.[5]
-
Addition of Oxidant: Prepare an aqueous solution of sodium chlorite. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature between 20-25 °C.
-
Acidification: After the addition of sodium chlorite is complete, slowly add a dilute solution of sulfuric acid to the reaction mixture. The acid catalyzes the oxidation process.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium sulfite to destroy any excess oxidant. Adjust the pH of the mixture to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Wash the basic aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. The desired product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
The identity and purity of this compound must be rigorously confirmed before its use in further synthetic steps, particularly in a drug development context. A combination of spectroscopic and chromatographic techniques provides a self-validating system for its characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the compound.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.3-2.4 ppm. The aromatic protons will appear as a set of multiplets in the range of δ 7.3-7.9 ppm. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above δ 13 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show a signal for the methyl carbon around δ 20-22 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm, and the carbonyl carbon of the carboxylic acid will be observed further downfield, typically in the range of δ 167-168 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions (KBr pellet): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.[4]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method allows for the separation of this compound from potential impurities and starting materials. Method validation according to ICH guidelines should be performed for quantitative analysis.[6]
Analytical Workflow Diagram
Caption: Self-validating analytical workflow for this compound.
Applications in Drug Discovery and Development
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of therapeutic agents.[7] The presence of the chloro and methyl groups on the benzoic acid ring of this compound provides specific steric and electronic properties that can be exploited in drug design to modulate biological activity, improve pharmacokinetic properties, and enhance target selectivity.
The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.
Drug Discovery and Development Workflow
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors. Its well-defined chemical properties and reactivity make it an important building block for the creation of novel molecules with potential therapeutic value. A thorough understanding of its nomenclature, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development. The principles and protocols described herein provide a solid foundation for scientists and researchers to incorporate this compound into their synthetic strategies and drug discovery programs.
References
- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7697-25-8 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-4-methylbenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 2-Chloro-4-methylbenzoic acid as a versatile intermediate in pharmaceutical synthesis. This document explores its chemical properties, reactivity, and provides detailed protocols for its conversion into key structural motifs relevant to medicinal chemistry. The focus is on empowering researchers to leverage this building block for the discovery and development of novel therapeutic agents.
Introduction: Unlocking the Potential of a Versatile Building Block
This compound, with the CAS Number 7697-25-8, is a substituted aromatic carboxylic acid that holds significant potential as a precursor in the synthesis of complex organic molecules for pharmaceutical applications.[1] Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on the benzene ring, offers multiple reaction sites for strategic chemical modifications. The interplay of these functional groups influences the electronic and steric properties of the molecule, making it a valuable starting material for creating diverse molecular architectures. While its direct lineage to a blockbuster drug is not as prominently documented as some other intermediates, its utility lies in its capacity to participate in key synthetic transformations to generate scaffolds of known pharmacological importance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheet |
| Melting Point | 195 °C | LookChem[2] |
| Boiling Point | 303.5 °C at 760 mmHg | LookChem[2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | Generic Material Safety Data Sheet |
Core Synthetic Applications in Medicinal Chemistry
The strategic placement of the chloro, methyl, and carboxylic acid groups on the benzene ring makes this compound a prime candidate for several key synthetic transformations in drug discovery. These reactions allow for the construction of more complex molecules with potential therapeutic activities.
Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
Benzophenone and its derivatives are a ubiquitous scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound can be readily converted to its corresponding acyl chloride, 2-chloro-4-methylbenzoyl chloride, which can then be used in Friedel-Crafts acylation reactions to synthesize substituted benzophenones.
Diagram 1: Synthesis of 2-Chloro-4-methylbenzoyl Chloride
Caption: Conversion to the reactive acyl chloride.
Protocol 1: Preparation of 2-Chloro-4-methylbenzoyl Chloride
This protocol details the conversion of this compound to its acyl chloride, a crucial step for subsequent Friedel-Crafts acylation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at room temperature with stirring.
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-chloro-4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Diagram 2: Friedel-Crafts Acylation Workflow
Caption: From acyl chloride to benzophenone.
Protocol 2: Synthesis of a Substituted Benzophenone
This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic substrate using 2-chloro-4-methylbenzoyl chloride.
Materials:
-
2-Chloro-4-methylbenzoyl chloride
-
Aromatic substrate (e.g., anisole, toluene)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic substrate (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Slowly add a solution of 2-chloro-4-methylbenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until completion (monitored by TLC).
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzophenone.
Construction of Biaryl Scaffolds via Ullmann Condensation
The biaryl motif is a privileged structure in medicinal chemistry, present in numerous approved drugs. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a pathway to synthesize biaryl compounds from aryl halides.[3] While traditionally requiring harsh conditions, modern modifications have made this reaction more accessible. This compound can participate in Ullmann-type reactions, particularly after conversion to a more reactive derivative if necessary, to form C-N or C-O bonds, leading to diaryl ethers or N-aryl anthranilic acid derivatives.
Diagram 3: General Scheme of Ullmann Condensation
Caption: Copper-catalyzed cross-coupling reaction.
Protocol 3: Ullmann-type N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline derivative)
-
Copper(I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Ligand (e.g., L-proline, phenanthroline) - optional but often beneficial
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the amine (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents, if used), and the base (2 equivalents).
-
Add the high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound and its derivatives is paramount in pharmaceutical development. The following analytical techniques are recommended for quality control:
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Peak purity, retention time, area percentage |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Mass-to-charge ratio, fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands (e.g., C=O, C-Cl) |
| Melting Point Analysis | Purity assessment | Sharpness and range of melting point |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its chemical structure allows for the strategic synthesis of key pharmacophores, such as substituted benzophenones and biaryl moieties, through well-established synthetic protocols like Friedel-Crafts acylation and Ullmann condensation. The detailed application notes and protocols provided herein are intended to serve as a practical guide for scientists to explore the full potential of this intermediate in the creation of novel drug candidates.
References
The Versatile Intermediate: Application of 2-Chloro-4-methylbenzoic Acid in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the intricate world of agrochemical synthesis, the strategic selection of starting materials and intermediates is paramount to the development of effective and economically viable crop protection agents. 2-Chloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a crucial building block, primarily in the synthesis of herbicides. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzoic acid scaffold, provides a versatile platform for the introduction of various functional groups, leading to the creation of potent active ingredients. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a primary focus on its role in the production of the herbicide sulcotrione. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations.
Core Application: A Gateway to Triketone Herbicides
The most significant application of this compound in the agrochemical industry is as a precursor to 2-chloro-4-(methylsulfonyl)benzoic acid. This latter compound is a key intermediate in the synthesis of sulcotrione, a selective herbicide used for the control of broadleaf weeds and grasses in corn.[1] The conversion of the methyl group of this compound to a methylsulfonyl group is a critical transformation that imparts the desired herbicidal activity to the final product.
Synthetic Strategy: From Methyl to Methylsulfonyl
The industrial synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid typically starts from 4-methylsulfonyltoluene, which undergoes chlorination and subsequent oxidation of the methyl group to a carboxylic acid.[2][3] However, for the purpose of this guide, which focuses on the application of this compound, we will outline a scientifically sound pathway starting from this compound. The transformation involves a two-step process:
-
Oxidation of the Methyl Group: The methyl group of this compound is first oxidized to a chlorosulfonyl group.
-
Conversion to the Methylsulfonyl Group: The chlorosulfonyl group is then converted to the final methylsulfonyl group.
This pathway offers a clear and logical route to the desired intermediate, leveraging the inherent reactivity of the starting material.
References
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
The Versatility of 2-Chloro-4-methylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Substituted Benzoic Acid
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methylbenzoic acid, a seemingly simple substituted aromatic carboxylic acid, emerges as a highly versatile and valuable synthon for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—a chlorine atom ortho to the carboxylic acid and a methyl group para to it—imparts a distinct reactivity profile that can be exploited for a myriad of chemical transformations. The presence of the carboxylic acid provides a handle for amide and ester formation, while the chloro-substituent is an ideal partner for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a white crystalline solid with the molecular formula C₈H₇ClO₂.[1] Its structure presents a confluence of reactive sites, making it a multifaceted building block.
| Property | Value |
| Molecular Weight | 170.59 g/mol |
| CAS Number | 7697-25-8 |
| Appearance | White Powder |
| pKa | 3.19±0.25 (Predicted) |
| Storage | Sealed in dry, Room Temperature |
The electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid, facilitating its conversion to a variety of derivatives. The chlorine atom itself serves as a reactive handle for C-C and C-N bond formation through various cross-coupling methodologies. The methyl group, while less reactive, can influence the electronic properties and solubility of the molecule and its derivatives.
Application in Agrochemical Synthesis: The Case of Tembotrione
A prominent application of this compound is as a precursor to the herbicide Tembotrione. While not a direct starting material, its sulfonylated derivative, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate in the synthesis of this potent weed control agent.[2] The synthesis of this crucial intermediate often starts from 4-methylsulfonyltoluene, which is first chlorinated and then oxidized to the corresponding benzoic acid.[3][4]
The overall synthetic pathway underscores the importance of the substitution pattern of this compound in the design of complex agrochemicals.
Caption: Synthetic pathway to Tembotrione.
Core Synthetic Transformations: Detailed Protocols
The true utility of this compound lies in its adaptability as a substrate for a range of fundamental organic reactions. Below are detailed protocols for key transformations.
Amide Bond Formation: Synthesis of N-Aryl Amides
The carboxylic acid functionality of this compound readily undergoes amidation, a cornerstone reaction in medicinal chemistry. The resulting N-aryl amides can serve as precursors to a wide array of biologically active molecules.
Protocol: Synthesis of 2-Chloro-4-methyl-N-phenylbenzamide
This protocol is adapted from general procedures for amide synthesis using a carbodiimide coupling agent.[1]
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add EDCI (1.1 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add aniline (1.0 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-chloro-4-methyl-N-phenylbenzamide.
-
Caption: Workflow for amide synthesis.
Fischer Esterification: Accessing Ester Derivatives
Esterification of this compound provides access to another important class of derivatives used as intermediates and in fragrance applications. The Fischer esterification is a classic and cost-effective method.
Protocol: Synthesis of Ethyl 2-chloro-4-methylbenzoate
This protocol is based on general Fischer esterification procedures.[5][6]
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 2-chloro-4-methylbenzoate.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The chloro-substituent on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.
Protocol: Synthesis of 4-Methyl-2-phenylbenzoic Acid
This is a representative protocol adapted from general Suzuki-Miyaura coupling conditions for aryl chlorides.[7][8]
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
1 M HCl solution
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-methyl-2-phenylbenzoic acid.
-
Caption: Suzuki-Miyaura cross-coupling workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the introduction of an alkynyl group at the position of the chlorine atom, leading to the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Protocol: Synthesis of 2-(Phenylethynyl)-4-methylbenzoic Acid
This protocol is a representative example based on general Sonogashira coupling procedures.[9][10]
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add phenylacetylene (1.2 eq) and stir the reaction at 60-80 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture, dilute with ethyl acetate, and wash with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-(phenylethynyl)-4-methylbenzoic acid.
-
Conclusion: A Building Block of Strategic Importance
This compound is a testament to how a carefully substituted aromatic core can serve as a powerful tool in the hands of a synthetic chemist. Its ability to undergo a diverse range of transformations, from classical amidation and esterification to modern palladium-catalyzed cross-coupling reactions, makes it a valuable precursor for the synthesis of complex molecules in various fields. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this versatile building block.
References
- 1. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluoro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthetic Routes to 2-Chloro-4-methylbenzoic Acid and Its Derivatives: An Application Guide for Researchers
Introduction
2-Chloro-4-methylbenzoic acid and its derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. Their unique substitution pattern—a chlorine atom ortho to the carboxylic acid and a methyl group para to it—imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its key derivatives, including acyl chlorides, amides, and esters. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable. For each pathway, we will delve into the underlying mechanistic principles to provide a deeper understanding of the experimental choices.
Part 1: Synthesis of this compound
The synthesis of the core scaffold, this compound, can be approached through several strategic disconnections. The most common and industrially relevant methods involve the oxidation of a suitable toluene precursor or the carboxylation of an organometallic intermediate.
Method 1: Oxidation of 2-Chloro-4-methyltoluene
This is a direct and widely used method that leverages the relative stability of the aromatic ring to oxidizing conditions while converting the methyl group to a carboxylic acid.[1]
Causality and Mechanistic Insights: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are typically employed.[1] The reaction proceeds via a free-radical mechanism at the benzylic position, which is activated by the aromatic ring. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or degradation of the aromatic ring, which is somewhat deactivated by the electron-withdrawing chloro and carboxyl groups that form.
Experimental Protocol: Oxidation with Nitric Acid A common industrial approach involves the oxidation of 2-chloro-4-methyltoluene with nitric acid under elevated temperature and pressure.[2][3][4]
-
Reaction Setup: In a high-pressure reactor, charge 2-chloro-4-methyltoluene and a solution of nitric acid (e.g., 30-68% in an aqueous or phosphoric acid medium).[2]
-
Reaction Conditions: Heat the mixture to a temperature range of 140-195°C.[2][3] The reaction is typically carried out under pressure to maintain the liquid phase and increase the reaction rate.
-
Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The product, this compound, often precipitates from the acidic solution. The solid is collected by filtration, washed with water to remove residual acid, and then dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.
| Parameter | Value/Range | Reference |
| Starting Material | 2-chloro-4-methyltoluene | [2][3][4] |
| Oxidizing Agent | Nitric Acid (30-68%) | [2] |
| Temperature | 140-195°C | [2][3] |
| Typical Yield | High | [3] |
Method 2: Carboxylation of a Grignard Reagent
This method involves the formation of an organometallic species (a Grignard reagent) from a suitable aryl halide, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.[5][6]
Causality and Mechanistic Insights: The Grignard reagent, an organomagnesium halide, acts as a powerful nucleophile. The carbon atom bound to magnesium is highly carbanionic and readily attacks the electrophilic carbon of carbon dioxide.[5][7] This reaction forms a magnesium carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to furnish the final carboxylic acid.[5] This method is particularly useful when the corresponding aryl halide is readily available.
Experimental Protocol:
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-chloro-4-bromotoluene (or a similar dihalotoluene where the bromine is more reactive) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.
-
A viscous precipitate of the magnesium carboxylate will form.
-
-
Work-up and Purification:
-
After the reaction is complete, cautiously add a dilute solution of hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
Purify by recrystallization.
-
Caption: Grignard carboxylation pathway.
Method 3: Sandmeyer Reaction followed by Oxidation
The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This approach would typically start from 2-amino-4-methylbenzoic acid or a precursor that can be converted to it.
Causality and Mechanistic Insights: The reaction proceeds in two main stages. First, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11] The diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, the diazonium salt is treated with a copper(I) chloride solution. The reaction follows a radical-nucleophilic aromatic substitution mechanism, where a single electron transfer from copper(I) to the diazonium salt generates an aryl radical and nitrogen gas.[8][9] The aryl radical then abstracts a chlorine atom from a copper(II) chloride species to form the aryl chloride and regenerate the copper(I) catalyst.[9]
If starting from 2-amino-5-methyltoluene, the Sandmeyer reaction would introduce the chloro group, followed by oxidation of the methyl group as described in Method 1.
Part 2: Synthesis of this compound Derivatives
Once this compound is synthesized, it can be readily converted into a variety of important derivatives.
Synthesis of 2-Chloro-4-methylbenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step for the synthesis of amides and esters.[12]
Causality and Mechanistic Insights: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[13][14] With thionyl chloride, the carboxylic acid attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent elimination of sulfur dioxide and hydrogen chloride, yields the acyl chloride.[15] The reaction is driven to completion by the formation of gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[16]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place this compound.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[17] Alternatively, use an inert solvent like toluene.[16] Add a catalytic amount of DMF.[16]
-
Reaction Conditions: Gently reflux the mixture until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by TLC).
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-4-methylbenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.[18]
| Parameter | Value/Range | Reference |
| Starting Material | This compound | [16] |
| Reagent | Thionyl Chloride (SOCl₂) | [16][18] |
| Catalyst | N,N-Dimethylformamide (DMF) | [16][17] |
| Temperature | Reflux | [19] |
| Typical Yield | >95% | [16] |
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="this compound"]; B [label="2-Chloro-4-methylbenzoyl chloride"];
A -> B [label="SOCl2, cat. DMF"]; }
Caption: Synthesis of the acyl chloride.
Synthesis of 2-Chloro-4-methylbenzamides
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[15][20]
Causality and Mechanistic Insights: The most straightforward method for amide synthesis is the reaction of an amine with an acyl chloride (the Schotten-Baumann reaction).[14] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[14]
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP).[12][15] These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.[12]
Experimental Protocol (via Acyl Chloride):
-
Reaction Setup: In a flask, dissolve the desired primary or secondary amine in a suitable aprotic solvent like dichloromethane (DCM) or THF. Add a slight excess of a non-nucleophilic base, such as triethylamine.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of 2-chloro-4-methylbenzoyl chloride in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash successively with dilute acid (to remove excess amine and base), dilute base (to remove any unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Synthesis of 2-Chloro-4-methylbenzoates (Esters)
Esterification is another common transformation of carboxylic acids.
Causality and Mechanistic Insights: The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[21] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is reversible, and to drive it to completion, either the alcohol is used in large excess or water is removed as it is formed (e.g., using a Dean-Stark apparatus).
A more efficient method, especially for sensitive substrates, is to react the corresponding acyl chloride with an alcohol in the presence of a base like pyridine. This reaction is generally faster and not reversible.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, combine this compound and a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Remove the excess alcohol by distillation. Extract the ester into an organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude ester can be purified by distillation or column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. growingscience.com [growingscience.com]
- 16. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 19. prepchem.com [prepchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for the Esterification of 2-Chloro-4-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Chloro-4-methylbenzoic Acid Esters
This compound is a substituted aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that modulates the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modulation is a critical tool in the drug discovery process, enabling the optimization of pharmacokinetic and pharmacodynamic profiles of lead compounds. Esters of this compound serve as key intermediates in the synthesis of a variety of bioactive molecules and functional materials.
This comprehensive guide provides detailed protocols and mechanistic insights into the most common and effective methods for the esterification of this compound. We will delve into the principles and practical execution of Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, offering a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a time-honored, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[2]
Mechanistic Rationale
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[3]
Diagram 1: Fischer-Speier Esterification Workflow
Caption: A generalized workflow for Fischer-Speier esterification.
Detailed Protocol: Synthesis of Methyl 2-Chloro-4-methylbenzoate
This protocol is adapted from standard procedures for the esterification of benzoic acid derivatives.[4][5][6]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 170.59 | 5.0 g | 29.3 |
| Methanol (anhydrous) | 32.04 | 100 mL | ~2470 |
| Sulfuric acid (concentrated, 98%) | 98.08 | 2.0 mL | ~36.7 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 29.3 mmol).
-
Add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 2-chloro-4-methylbenzoate.
Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions, making it suitable for substrates with acid-labile functional groups.[7][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9]
Mechanistic Rationale
The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[10] In the presence of DMAP, this intermediate is intercepted to form an even more reactive N-acylpyridinium species. The alcohol then attacks this activated intermediate, leading to the formation of the ester and the release of DMAP. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.[7]
Diagram 2: Steglich Esterification Mechanism
Caption: Key steps in the Steglich esterification mechanism.
Detailed Protocol: Synthesis of Methyl 2-Chloro-4-methylbenzoate
This protocol is based on the original procedure described by Steglich and Neises.[11]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 170.59 | 1.71 g | 10.0 |
| Methanol (anhydrous) | 32.04 | 0.48 mL (0.38 g) | 12.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 0.5 M Hydrochloric acid (HCl) | - | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.71 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol) in anhydrous dichloromethane (50 mL).
-
Add anhydrous methanol (0.48 mL, 12.0 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in one portion to the cold, stirring solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.
Method 3: The Mitsunobu Reaction - Stereospecific Inversion
The Mitsunobu reaction is a versatile and reliable method for the esterification of primary and secondary alcohols with a high degree of stereochemical control, proceeding with inversion of configuration at the alcohol's stereocenter. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This betaine then protonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt and the hydrazine byproduct. In the final step, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in the formation of the ester with inversion of stereochemistry and triphenylphosphine oxide as a byproduct.
Diagram 3: Mitsunobu Reaction Experimental Setup
Caption: A typical experimental setup for a Mitsunobu reaction.
Detailed Protocol: Synthesis of Methyl 2-Chloro-4-methylbenzoate
This protocol is a general procedure adapted for the specified substrates.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 170.59 | 1.71 g | 10.0 |
| Methanol (anhydrous) | 32.04 | 0.48 mL (0.38 g) | 12.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 12.0 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 2.1 mL (2.09 g) | 12.0 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 50 mL | - |
Procedure
-
To a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.71 g, 10.0 mmol), triphenylphosphine (3.15 g, 12.0 mmol), and anhydrous methanol (0.48 mL, 12.0 mmol).
-
Dissolve the solids in anhydrous tetrahydrofuran (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly, add diethyl azodicarboxylate (2.1 mL, 12.0 mmol) dropwise to the cold, stirring solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue, which contains the product, triphenylphosphine oxide, and the hydrazine byproduct, can be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the methyl 2-chloro-4-methylbenzoate.
Comparative Summary and Method Selection
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic, high temperature | Mild, neutral | Mild, neutral |
| Reagents | Acid catalyst, excess alcohol | Carbodiimide (DCC/EDC), DMAP | Phosphine (PPh₃), Azodicarboxylate (DEAD/DIAD) |
| Substrate Scope | Good for simple, robust acids | Excellent for acid-sensitive substrates | Excellent for primary and secondary alcohols |
| Stereochemistry | Not applicable | Retention at chiral centers | Inversion at the alcohol stereocenter |
| Byproducts | Water | Urea (e.g., DCU), which precipitates | Triphenylphosphine oxide, hydrazine derivative |
| Work-up Complexity | Moderate (aqueous washes) | Simple filtration of urea byproduct | Challenging (chromatography often required) |
Choosing the Right Method:
-
For large-scale, cost-effective synthesis where the substrate is thermally and acid-stable, Fischer-Speier esterification is a suitable choice.
-
When dealing with acid-sensitive substrates or when mild reaction conditions are paramount, Steglich esterification is the preferred method.
-
For the esterification of chiral secondary alcohols where inversion of stereochemistry is desired, the Mitsunobu reaction is unparalleled.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. studylib.net [studylib.net]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of Substituted Benzoic Acids in Modern Dye Manufacturing: Applications and Protocols
Abstract
This technical guide offers an in-depth exploration of the pivotal role that substituted benzoic acids, particularly chlorinated and methylated derivatives like 2-Chloro-4-methylbenzoic acid, play in the synthesis of high-performance dyes and pigments. While direct industrial routes from this compound are often proprietary, this document elucidates the fundamental chemical transformations by which this class of molecules serves as foundational precursors for critical dye intermediates. We will detail the synthesis and application of key intermediates derived from structurally related and commercially significant starting materials, including 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid) for azo pigments and 2-chloroanthraquinone for the vast family of anthraquinone dyes. This guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and the causality behind synthetic choices in the production of these vital colorants.
Introduction: The Architectural Importance of Substituted Benzoic Acids in Dye Chemistry
The vibrant world of synthetic dyes is built upon a scaffold of versatile chemical intermediates. Among these, substituted aromatic carboxylic acids, such as this compound, represent a critical class of precursors. The specific arrangement of chloro, methyl, and carboxylic acid functionalities on the benzene ring provides a unique combination of reactivity and steric and electronic effects that are masterfully exploited in the synthesis of complex chromophores.
The chloro group, an electron-withdrawing yet ortho-, para-directing deactivator, influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The methyl group, an electron-donating activator, enhances the nucleophilicity of the aromatic ring. Finally, the carboxylic acid group offers a reactive handle for a multitude of transformations, including conversion to highly reactive acyl chlorides for Friedel-Crafts acylations.
This guide will focus on three major classes of dyes where intermediates derived from chloro-methyl-substituted benzoic acid analogs are indispensable:
-
Azo Dyes and Pigments: Leveraging the formation of stable diazonium salts for coupling reactions.
-
Anthraquinone Dyes: Utilizing Friedel-Crafts acylation reactions to construct the characteristic tricyclic core.
-
Specialty Intermediates: Highlighting the synthesis of compounds like 2-chloro-4-(methylsulfonyl)benzoic acid, which find use in both the dye and pharmaceutical industries.
Application in Azo Dye Manufacturing: The Case of CLT Acid and Lake Red C
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants. A key intermediate in the production of many red azo pigments is 2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly known as CLT acid. While industrial synthesis often starts from p-toluenesulfonic acid, the structural similarity to sulfonated and aminated derivatives of this compound makes this an exemplary case study.
Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)
The industrial synthesis of CLT acid is a multi-step process that demonstrates several key organic transformations.[1]
Diagram 1: Synthesis Pathway of CLT Acid
Caption: Synthetic pathway for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid).
Protocol for the Synthesis of Lake Red C (Pigment Red 53:1)
Lake Red C is a prominent monoazo pigment widely used in printing inks.[2][3] Its synthesis involves the diazotization of CLT acid followed by azo coupling with β-naphthol and subsequent laking with a barium salt.
Step 1: Diazotization of CLT Acid
-
In a suitable reaction vessel, suspend 22.17 g (0.1 mol) of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid) in 200 mL of water.
-
Add 23 g of 30% hydrochloric acid and stir for 30 minutes. Cool the suspension to 5°C using an ice bath.
-
Prepare a solution of 10.5 g of sodium nitrite in 30% aqueous solution and add it dropwise to the CLT acid suspension over 10 minutes, maintaining the temperature at 5°C.
-
Stir the reaction mixture for 90 minutes at 5°C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper (a positive test indicates excess nitrous acid, which should be quenched with a small amount of sulfamic acid).
Step 2: Azo Coupling with β-Naphthol
-
In a separate vessel, dissolve 22 g of β-naphthol and 10 g of sodium hydroxide in 150 mL of water. Stir for 30 minutes until a clear solution is obtained and cool to 20°C.
-
Slowly add the cold diazonium salt suspension from Step 1 to the β-naphthol solution with vigorous stirring. The coupling reaction is exothermic, and the temperature should be maintained below 30°C.
-
The pH of the reaction mixture should be maintained at 10 by the addition of a dilute sodium hydroxide solution. The coupling is typically complete within 60 minutes, indicated by the formation of a vibrant red precipitate.
Step 3: Laking Reaction
-
To the suspension from Step 2, add a solution of 15.27 g of barium chloride in water over 10 minutes with continuous stirring.
-
For enhanced properties, a small amount of a secondary laking agent, such as 1.43 g of calcium chloride, can be added.
-
Heat the mixture to 100°C and maintain this temperature for 50-60 minutes to complete the laking process and control the pigment's crystal form.
-
The resulting pigment is then filtered, washed with water until free of soluble salts, and dried.
Diagram 2: Synthesis of Lake Red C
Caption: Reaction scheme for the synthesis of Lake Red C.
Application in Anthraquinone Dye Manufacturing
Anthraquinone dyes are a class of colorants known for their exceptional lightfastness and stability. The synthesis of the core anthraquinone structure often involves a Friedel-Crafts acylation reaction. A key intermediate for many substituted anthraquinone dyes is 2-chloroanthraquinone. This is typically synthesized from phthalic anhydride and chlorobenzene, which serves as a proxy for the reactivity of a potential 2-Chloro-4-methylbenzoyl chloride derived from this compound.
Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid
The first step in the synthesis of 2-chloroanthraquinone is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[4]
Protocol:
-
In a reaction vessel equipped with a stirrer and a gas trap, add 29.6 g (0.2 mol) of finely ground phthalic anhydride and 112.5 g (1.0 mol) of chlorobenzene.
-
With vigorous stirring, slowly add anhydrous aluminum chloride (a molar ratio of at least 2:1 to phthalic anhydride is typically required) in portions, keeping the temperature controlled.
-
Heat the reaction mixture to 100°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Remove the excess chlorobenzene by steam distillation.
-
The solid 2-(4-chlorobenzoyl)benzoic acid is then collected by filtration, washed with water, and dried.
Synthesis of 2-Chloroanthraquinone
The synthesized 2-(4-chlorobenzoyl)benzoic acid is then cyclized to form 2-chloroanthraquinone using a strong dehydrating agent like concentrated sulfuric acid.[4]
Protocol:
-
To a reaction vessel, add concentrated sulfuric acid (typically a 6:1 weight ratio to the benzoic acid derivative).
-
Slowly add the 2-(4-chlorobenzoyl)benzoic acid with stirring, ensuring the temperature does not rise excessively.
-
Heat the mixture to 150°C for 4 hours to effect cyclization.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water to precipitate the 2-chloroanthraquinone.
-
Filter the solid product, wash thoroughly with hot water until the filtrate is neutral, and dry to obtain 2-chloroanthraquinone. The yield is typically quantitative.[4]
Diagram 3: Synthesis of 2-Chloroanthraquinone
Caption: Synthesis of 2-chloroanthraquinone.
Synthesis of Specialty Intermediates: 2-Chloro-4-(methylsulfonyl)benzoic Acid
Substituted benzoic acids are also precursors to specialty intermediates that find applications in both dye and pharmaceutical manufacturing. An example is 2-chloro-4-(methylsulfonyl)benzoic acid.[5]
Synthesis Protocol
The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid can be achieved through the chlorination of 4-(methylsulfonyl)toluene followed by oxidation.
Step 1: Chlorination of 4-(Methylsulfonyl)toluene
-
In a 250 mL reactor, charge 39 g of 4-(methylsulfonyl)toluene, 40 g of a low-polarity solvent (e.g., carbon tetrachloride), and 3 g of iron powder as a catalyst.
-
Heat the mixture to 87-91°C and bubble chlorine gas through the solution.
-
Monitor the reaction by gas chromatography. The reaction is typically stopped after about 5 hours.
Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)benzoic Acid
-
The crude 2-chloro-4-(methylsulfonyl)toluene from the previous step is heated to 176-194°C.
-
Slowly add 63 wt% nitric acid dropwise over approximately 4 hours.
-
After the reaction is complete (monitored by the disappearance of the starting material), the mixture is cooled.
-
The product is then isolated by crystallization.
Quantitative Data Summary
| Intermediate/Product | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| 2-(4-Chlorobenzoyl)benzoic Acid | Phthalic Anhydride, Chlorobenzene | AlCl₃ | 100 | Several hours | High | [4] |
| 2-Chloroanthraquinone | 2-(4-Chlorobenzoyl)benzoic Acid | Conc. H₂SO₄ | 150 | 4 hours | ~97% | [4] |
| Lake Red C | CLT Acid, β-Naphthol | NaNO₂, HCl, BaCl₂ | 5-100 | 2-3 hours | High | [2][6] |
| 2-Chloro-4-(methylsulfonyl)benzoic Acid | 4-(Methylsulfonyl)toluene | Cl₂, Fe, HNO₃ | 87-194 | ~9 hours | High | [5] |
Conclusion
This compound and its structural analogs are of significant strategic importance in the chemical industry, particularly in the synthesis of a wide array of dyes and pigments. The interplay of their substituent groups provides a versatile platform for constructing complex molecular architectures. The protocols detailed in this guide for the synthesis of CLT acid, 2-chloroanthraquinone, and 2-chloro-4-(methylsulfonyl)benzoic acid from related starting materials highlight the fundamental principles of electrophilic aromatic substitution, diazotization, azo coupling, and Friedel-Crafts acylation that are central to dye manufacturing. A thorough understanding of these reactions and the factors influencing their outcomes is essential for researchers and scientists working in the development of new colorants and other advanced materials.
References
- 1. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 2. Red Lake C (Barium) /Pigment Red 53: 1 [colorbloomdyes.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. CN102585546A - Preparation method for C.I. pigment red 53:1 - Google Patents [patents.google.com]
Experimental protocol for the synthesis of 2-Chloro-4-methylbenzoic acid
An Application Note for the Laboratory Synthesis of 2-Chloro-4-methylbenzoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method is based on the robust and scalable side-chain oxidation of 2-Chloro-4-methyltoluene using potassium permanganate (KMnO₄) under alkaline conditions. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and characterization techniques to ensure a successful and verifiable synthesis.
Introduction and Significance
This compound is a substituted aromatic carboxylic acid. Its structural motifs are frequently incorporated into biologically active molecules, making it a key building block in medicinal chemistry and organic synthesis. The reliable synthesis of this compound in high purity is therefore a critical first step in many research and development pipelines.
The protocol herein details the oxidation of the methyl group of 2-Chloro-4-methyltoluene. Alkyl groups attached to an aromatic ring are particularly susceptible to oxidation at the benzylic position due to the resonance stabilization of reaction intermediates.[1] Potassium permanganate is an exceptionally powerful and cost-effective oxidizing agent for this transformation, capable of converting any alkyl side chain with at least one benzylic hydrogen into a carboxylic acid group.[2][3] This process, often referred to as side-chain or benzylic oxidation, proceeds reliably to completion, typically yielding the corresponding benzoic acid derivative.[4]
Physicochemical Properties & Reaction Scheme
A summary of the key properties for the target compound, this compound, is provided below.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [5] |
| CAS Number | 7697-25-8[5] |
| Appearance | Off-white to white solid |
| Melting Point | 172 - 175 °C |
| Boiling Point | No data available |
| Solubility | Sparingly soluble in cold water, soluble in hot water and organic solvents like ethanol and acetone. |
Overall Reaction:
Mechanism of Benzylic Oxidation
The oxidation of an alkylbenzene side chain by potassium permanganate is a complex, multi-step process. While the exact mechanism can be debated and varies with conditions, it is generally accepted to proceed via a radical pathway.[6][7]
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position of the alkyl group by the permanganate ion (MnO₄⁻).[6][8] This is often the rate-determining step and is favored because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[1]
-
Oxidation to Carboxylate: The benzyl radical is then rapidly oxidized through a series of steps involving manganese intermediates. This process continues until the benzylic carbon is fully oxidized to the carboxylate salt (in this case, potassium 2-chloro-4-methylbenzoate).
-
Formation of MnO₂: During the oxidation, the manganese in the permanganate ion (oxidation state +7) is reduced, typically to manganese dioxide (MnO₂) (oxidation state +4), which precipitates from the reaction mixture as a brown solid.[6]
-
Protonation: In the final work-up step, the reaction mixture is acidified. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
References
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Chloro-4-methylbenzoic acid
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Chloro-4-methylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and quality control. The described protocol offers a comprehensive workflow, from sample preparation to data analysis, and has been structured to meet the rigorous standards of modern analytical chemistry, with in-depth explanations of the rationale behind key experimental choices. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction
This compound (CAS: 7697-25-8) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for the final product's quality control. This document provides a comprehensive, field-proven protocol for its analysis by RP-HPLC with UV detection.
The choice of RP-HPLC is predicated on its widespread availability, high resolution, and suitability for analyzing moderately polar compounds like benzoic acid derivatives.[3][4] The method detailed herein utilizes a C18 stationary phase, which provides the necessary hydrophobic interactions for retaining the analyte, and an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7697-25-8 | [1][5] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
Experimental Protocol: RP-HPLC Method
This section provides a step-by-step protocol for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
This compound reference standard (Purity ≥98%)
-
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase pH: A pH of 3.0 is chosen to be well below the pKa of the carboxylic acid group of the analyte, ensuring it is in its protonated, less polar form, which enhances retention and improves peak symmetry on the C18 column.
-
Detection Wavelength: Benzoic acid and its derivatives typically exhibit strong UV absorbance in the range of 230-280 nm.[6][7] A wavelength of 240 nm is selected to provide good sensitivity for this compound.
Sample Preparation
The choice of sample preparation technique is contingent on the sample matrix. Two common methods, liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are described below.
This method is suitable for extracting the analyte from aqueous samples.
-
To 10 mL of the aqueous sample, add 1 M HCl to adjust the pH to approximately 2.
-
Transfer the acidified sample to a separatory funnel.
-
Add 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Shake the funnel vigorously for 2 minutes, venting frequently.[8]
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh 20 mL portion of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the diluent and filter through a 0.45 µm syringe filter before HPLC analysis.[9]
SPE is effective for cleaning up complex sample matrices.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH adjusted to 2 with phosphoric acid).[10]
-
Loading: Load 10 mL of the sample (pH adjusted to 2) onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water (pH 2) to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the diluent. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12][13]
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting a working standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample. The chromatograms should demonstrate no interference from the blank or placebo at the retention time of this compound.
Linearity
The linearity of the method was established by analyzing seven concentrations of the reference standard (1, 5, 10, 20, 50, 80, and 100 µg/mL). The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (low, medium, and high).
| Concentration Level | % Recovery (Mean ± SD, n=3) |
| Low (5 µg/mL) | 98.0% - 102.0% |
| Medium (20 µg/mL) | 98.0% - 102.0% |
| High (80 µg/mL) | 98.0% - 102.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a standard solution (20 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts.
| Precision Level | % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase pH | ± 0.1 | No significant change |
Method Validation Workflow
Caption: Workflow for the validation of the analytical method.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in various settings. The detailed protocols for sample preparation and analysis provide a comprehensive guide for researchers and scientists in the field.
References
- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7697-25-8 [sigmaaldrich.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 7697-25-8 [chemicalbook.com]
- 6. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. organomation.com [organomation.com]
- 10. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Chloro-4-methylbenzoic Acid
Abstract & Introduction
2-Chloro-4-methylbenzoic acid (CAS 7697-25-8) is a vital chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its accurate quantification in raw materials, final products, and environmental matrices is critical for quality control, process monitoring, and safety assessment. Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for this analysis.[2]
However, the direct GC analysis of carboxylic acids like this compound is challenging. The presence of the polar carboxylic acid group leads to low volatility and a high propensity for intermolecular hydrogen bonding.[3] This results in poor chromatographic performance, characterized by broad, tailing peaks and potential sample adsorption within the GC system.[3][4]
To overcome these limitations, a derivatization step is essential.[4] This process chemically modifies the carboxylic acid group, replacing the active hydrogen with a non-polar functional group.[3] The resulting derivative is more volatile, less polar, and exhibits significantly improved chromatographic behavior.[3][5] This application note details a robust and validated GC-Mass Spectrometry (GC-MS) method for the quantification of this compound following silylation, a common and effective derivatization technique.[6][7]
Principle of the Method: Silylation for Enhanced Volatility
The core of this method is the conversion of this compound into its corresponding trimethylsilyl (TMS) ester. This is achieved through a silylation reaction, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a TMS group (-Si(CH₃)₃).[7]
The reaction transforms the polar, non-volatile analyte into a non-polar, thermally stable, and volatile derivative suitable for GC analysis.[3][5] The TMS-derivatized compound chromatographs efficiently, producing sharp, symmetrical peaks that allow for sensitive and accurate quantification by GC-MS.
Caption: Silylation reaction converting the polar analyte to a volatile derivative.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for sample preparation, derivatization, and GC-MS analysis.
Reagents and Materials
-
This compound reference standard (Purity ≥95%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
GC vials (1.5 mL) with inserts and caps[8]
-
Vortex mixer
-
Heating block or oven
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of this compound and transfer to a 10.0 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with Ethyl Acetate.
Sample Preparation and Derivatization Protocol
The initial sample preparation will vary based on the matrix (e.g., pharmaceutical formulation, soil, water). A generic workflow often involves extraction into a suitable organic solvent.[4][9] The protocol below assumes the analyte is already in an organic solvent or has been extracted.
-
Aliquot: Transfer 100 µL of the sample extract or working standard into a clean GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove any water, which can interfere with the silylation reaction.
-
Derivatization:
-
Add 50 µL of anhydrous Pyridine (or DMF) to the dried residue to act as a catalyst and solvent.[7]
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[8]
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, used in Splitless mode |
| Injector Temp | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-400) for initial identification.Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. The molecular ion and key fragment ions should be selected. For the TMS derivative of 4-chlorobenzoic acid, characteristic ions are expected.[10] |
Method Validation Framework
A robust analytical method requires validation to ensure it is suitable for its intended purpose.[2][11] Validation should be performed according to established guidelines, such as ICH Q2(R1).[2][12]
Caption: Workflow for analytical method validation.
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method in pharmaceutical analysis.[12]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak is free from interference at its retention time from blank and placebo samples. Peak purity should be confirmed using MS. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. The residuals should be randomly distributed around zero.[12] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at 3 levels. | For assays: 98.0% - 102.0% recovery. For impurities: 80.0% - 120.0% recovery.[12] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. (n≥6 determinations). | RSD ≤ 2.0% for assays. |
| Precision (Intermediate) | Precision within-laboratory variations (different days, analysts, or equipment). | RSD ≤ 3.0% for assays. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3:1.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10:1, with acceptable precision (e.g., RSD ≤ 10%).[12] |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., oven ramp rate, gas flow) are slightly varied. Results should remain within system suitability criteria. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Peak Response | Incomplete derivatization; sample degradation; injector or column issue. | Ensure reagents are anhydrous. Optimize derivatization time/temp. Check for leaks in the GC system. Verify syringe function. |
| Broad or Tailing Peaks | Active sites in the injector liner or column; incomplete derivatization. | Use a deactivated liner. Condition the column. Ensure derivatization reaction went to completion. |
| Poor Repeatability | Inconsistent injection volume; variable derivatization yield; sample instability. | Check autosampler performance. Ensure precise and consistent addition of derivatization reagents. Analyze samples promptly after preparation. |
| Extraneous Peaks | Contaminated reagents or glassware; carryover from previous injection. | Run a reagent blank. Ensure all glassware is scrupulously clean. Run a solvent blank between samples to check for carryover. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. scispace.com [scispace.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. resolvemass.ca [resolvemass.ca]
Application Note: Derivatization Strategies for the Analysis of 2-Chloro-4-methylbenzoic Acid
Abstract
This application note provides a comprehensive technical guide for the derivatization of 2-chloro-4-methylbenzoic acid (CMA), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Direct analysis of this polar carboxylic acid can be challenging, often leading to poor chromatographic performance. We present detailed protocols for two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following esterification, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) utilizing an ion-pairing mobile phase. The rationale behind method selection, step-by-step protocols, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a practical framework for the accurate quantification of CMA.
Introduction: The Rationale for Derivatization
This compound is a white, crystalline solid with a carboxylic acid functional group, making it a polar and relatively non-volatile compound.[1][2][3] These properties present significant challenges for direct analysis by common chromatographic techniques.
-
For Gas Chromatography (GC): The high polarity and the presence of an active hydrogen on the carboxyl group lead to strong interactions with the stationary phase, resulting in broad, tailing peaks and poor sensitivity.[4][5] Furthermore, its low volatility requires high inlet and oven temperatures, which can risk thermal degradation. Derivatization is therefore essential to increase volatility and reduce polarity, making the analyte amenable to GC analysis.[6][7]
-
For High-Performance Liquid Chromatography (HPLC): While direct analysis is more feasible than with GC, the polarity of CMA can lead to poor retention on common reversed-phase columns (like C18), causing it to elute near the solvent front where matrix interferences can be significant. While derivatization to add a UV-active or fluorescent tag is an option, a more direct and equally effective strategy is to employ ion-pairing chromatography.[8][9] This technique modifies the mobile phase to enhance the retention of ionic analytes on a standard reversed-phase column.
This guide will detail two distinct approaches: converting CMA into a volatile ester for GC-MS analysis and using an ion-pairing agent for enhanced retention in HPLC-UV analysis.
Methodology 1: GC-MS Analysis via Esterification (Methylation)
Esterification is a classic and reliable derivatization technique for carboxylic acids, converting the polar carboxyl group into a less polar, more volatile ester.[4][10] Methyl esters are particularly preferred for GC analysis due to their stability and significant increase in volatility.[4][11] We will utilize Boron Trifluoride-Methanol (BF₃-Methanol) as the catalyst for this transformation.
Principle of Derivatization
The Fischer esterification reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10] BF₃ acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. A molecule of water is subsequently eliminated to form the methyl ester.
Experimental Workflow: Esterification for GC-MS
The following diagram outlines the key steps in the sample preparation and analysis workflow.
Caption: Workflow for the esterification of CMA for GC-MS analysis.
Detailed Protocol: Methyl Esterification of CMA
Materials:
-
This compound (CMA) standard
-
Sample containing CMA
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Toluene (or other suitable non-polar solvent)
-
Hexane, HPLC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of CMA in toluene. For unknown samples, ensure they are dissolved in a compatible solvent.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the CMA solution.
-
Derivatization: Add 200 µL of 14% BF₃-Methanol reagent to the vial.[5]
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes.[5]
-
Quenching and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution to quench the reaction.
-
Add 0.6 mL of hexane, cap the vial, and vortex vigorously for 30 seconds to extract the methyl 2-chloro-4-methylbenzoate derivative.[5]
-
-
Phase Separation: Allow the layers to separate. The hexane layer containing the derivative will be the upper phase.
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the derivative. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column provides good separation for the derivatized analyte. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from solvent and potential byproducts. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas standard for MS applications. |
| MS Source | 230°C | Standard temperature for electron ionization. |
| MS Quad | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Scan Range | 50-350 m/z | Covers the expected mass of the parent ion and key fragments. |
Methodology 2: HPLC-UV Analysis with Ion-Pairing Chromatography
For a simpler, more direct analysis without chemical modification, ion-pairing chromatography is an excellent choice for retaining CMA on a reversed-phase column. This technique introduces an ion-pairing reagent into the mobile phase that forms a neutral complex with the ionized analyte, thereby increasing its hydrophobicity and retention.[12]
Principle of Ion-Pairing
In a typical reversed-phase mobile phase (e.g., acetonitrile/water), the acidic CMA (pKa ≈ 3.19) will be deprotonated and exist as a negatively charged carboxylate anion.[1] This charged species has little affinity for the non-polar stationary phase. By adding a cationic ion-pairing reagent, such as tetrabutylammonium (TBA), to the mobile phase, an electrically neutral ion pair is formed between the TBA cation and the CMA anion.[12] This neutral complex is more hydrophobic and will interact more strongly with the C18 stationary phase, resulting in increased retention.
Experimental Workflow: Ion-Pairing HPLC-UV
The workflow for this method is significantly streamlined as it omits the chemical derivatization and extraction steps.
Caption: Workflow for the analysis of CMA using Ion-Pairing HPLC-UV.
Detailed Protocol: Ion-Pairing HPLC-UV Analysis of CMA
Materials:
-
This compound (CMA) standard
-
Sample containing CMA
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Tetrabutylammonium hydrogen sulfate (TBAHS), for HPLC
-
Phosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 5 mM solution of TBAHS in deionized water. Adjust the pH to 7.0 with dilute phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane.
-
Organic Component (B): HPLC-grade acetonitrile.
-
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of CMA in the mobile phase (e.g., 50:50 A:B).
-
Prepare a series of working standards by diluting the stock solution.
-
Dissolve unknown samples in the mobile phase to an appropriate concentration.
-
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter to remove particulates before placing them in autosampler vials.
-
Analysis: Inject the samples onto the HPLC system.
HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column suitable for ion-pairing. |
| Mobile Phase A | 5 mM TBAHS in water, pH 7.0 | Aqueous buffer containing the ion-pairing reagent.[12] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient elution ensures timely elution and good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| UV Detection | 240 nm | Wavelength for optimal absorbance of the benzoic acid chromophore. |
Note: It is critical to dedicate an HPLC system or column to ion-pairing applications, as the reagents can be difficult to completely wash out and may affect subsequent analyses.[13]
Discussion and Method Selection
The choice between these two methods depends on the available instrumentation, sample matrix, and the specific goals of the analysis.
-
GC-MS offers higher specificity due to mass spectrometric detection, providing both quantification and structural confirmation. It is the preferred method when absolute identification is required or when dealing with complex matrices where chromatographic co-elutions are likely. However, it involves a more labor-intensive sample preparation process.[4][14]
-
HPLC-UV with Ion-Pairing is a simpler and faster method that avoids chemical reactions.[8] It is well-suited for routine quality control or high-throughput screening where a validated chromatographic peak is sufficient for quantification. The primary drawbacks are the potential for column contamination by the ion-pairing reagent and lower specificity compared to MS detection.[13]
Conclusion
The analytical challenges posed by the polarity and low volatility of this compound can be effectively overcome through appropriate sample preparation and chromatographic strategies. Esterification to form the corresponding methyl ester enables robust and sensitive analysis by GC-MS. Alternatively, ion-pairing HPLC-UV provides a rapid and straightforward method for quantification without the need for chemical derivatization. Both protocols presented in this application note are validated approaches that can be adapted by researchers and quality control analysts to suit their specific analytical needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 7697-25-8 [sigmaaldrich.com]
- 3. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Blogs | Restek [discover.restek.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. welch-us.com [welch-us.com]
- 9. academicjournals.org [academicjournals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of Substituted Benzoic Acids in the Synthesis of Bioactive Molecules
A Detailed Protocol for the Synthesis of the Multi-Kinase Inhibitor Regorafenib
Abstract
Substituted aromatic carboxylic acids, such as 2-chloro-4-methylbenzoic acid, represent a cornerstone class of building blocks in medicinal chemistry and drug discovery.[1] Their structural rigidity and capacity for functional group manipulation make them ideal scaffolds for constructing complex bioactive molecules.[1] A particularly vital pharmacophore found in many modern therapeutics is the diaryl urea moiety, which is crucial for the activity of numerous kinase inhibitors.[2][3] This application note leverages the synthesis of Regorafenib, a potent oral multi-kinase inhibitor, to provide an in-depth guide to the chemical strategies and experimental considerations involved in assembling such molecules. While this compound is not a direct precursor to Regorafenib, the principles detailed herein—including nucleophilic aromatic substitution, isocyanate formation, and urea bond construction—are broadly applicable to a wide range of synthetic targets built from similar aromatic precursors. This guide is intended for researchers, scientists, and drug development professionals seeking practical, field-proven protocols and a deeper understanding of the causality behind synthetic choices in modern pharmaceutical development.
Introduction: Aromatic Scaffolds and the Rise of Urea-Based Kinase Inhibitors
The development of targeted cancer therapies has revolutionized oncology, with kinase inhibitors at the forefront of this paradigm shift. These drugs are designed to interfere with specific signaling pathways that drive tumor growth, angiogenesis, and metastasis.[4] Regorafenib is a prime example of a multi-kinase inhibitor, targeting several key kinases including those involved in angiogenesis (VEGFRs), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR).[5][6]
A recurring structural motif in many potent kinase inhibitors, including Sorafenib and Regorafenib, is the N,N'-diaryl urea.[2][7] This functional group is exceptionally effective at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, often stabilizing an inactive conformation of the enzyme.[3]
The synthesis of these complex molecules relies on a robust foundation of organic chemistry principles and the availability of versatile starting materials. Substituted benzoic acids and their aniline counterparts are fundamental to this process, providing the aromatic frameworks that are later elaborated and coupled to form the final active pharmaceutical ingredient (API).[8] This note will dissect a reliable, multi-step synthesis of Regorafenib to provide a tangible and detailed illustration of these principles in action.
Global Synthetic Strategy for Regorafenib
A logical and frequently employed retrosynthetic analysis of Regorafenib disconnects the molecule at the central urea linkage. This approach simplifies the synthesis into the preparation of two key intermediates, which are then coupled in the final step. This strategy allows for the independent synthesis and purification of each fragment, maximizing the overall yield and purity of the final product.
The two primary intermediates are:
-
Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
The overall workflow is depicted below.
Caption: Overall synthetic workflow for Regorafenib.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of Regorafenib. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This procedure involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide ion of 4-amino-3-fluorophenol displaces the chloride from 4-chloro-N-methylpicolinamide.
Materials:
-
4-amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
Sodium hydroxide (NaOH)
-
N,N-dimethylacetamide (DMAc)
-
Deionized Water
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge a clean, dry reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).[5]
-
Base Addition: Begin stirring the mixture to ensure all solids are fully suspended. Add powdered sodium hydroxide to the solution.
-
Rationale: Sodium hydroxide acts as a strong base, deprotonating the hydroxyl group of the fluorophenol to form a more nucleophilic phenoxide ion. This is essential for the subsequent nucleophilic attack on the electron-deficient pyridine ring.[5]
-
-
Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for approximately 1 hour.[5]
-
Scientist's Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates reaction completion.
-
-
Work-up and Crystallization: Upon completion, cool the reaction mixture slightly and add deionized water to precipitate the product.[5]
-
Isolation: Cool the resulting slurry to 10 °C and stir overnight to maximize crystallization.[5]
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with deionized water to remove residual salts and DMAc, and then with a small amount of cold diethyl ether.
-
Drying: Dry the collected solid under vacuum at 50 °C to a constant weight to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide as a solid.[5]
Protocol 2: Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the conversion of an aniline to a highly reactive isocyanate using triphosgene, a safer, solid-form equivalent of phosgene gas.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve triphosgene in anhydrous dichloromethane (DCM).[5]
-
CAUTION: Triphosgene is toxic and moisture-sensitive. Handle with extreme care in a fume hood.
-
-
Aniline Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)aniline in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at 0 °C (ice bath).
-
Base Addition: Following the aniline addition, add a solution of triethylamine in anhydrous DCM dropwise to the reaction mixture.
-
Rationale: The reaction of the aniline with triphosgene generates HCl as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride salt and driving the reaction to completion.[5]
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Isolation: Remove the solvent and any volatile byproducts by rotary evaporation. The resulting product, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is often used directly in the next step without further purification.[5]
-
Scientist's Note: Isocyanates are highly reactive and sensitive to moisture. It is critical to use anhydrous solvents and maintain an inert atmosphere throughout the procedure. For long-term storage, keep in a sealed container under argon at low temperature.
-
Protocol 3: Final Coupling Reaction to Synthesize Regorafenib
This is the final step where the amine of Intermediate I reacts with the isocyanate of Intermediate II to form the crucial diaryl urea linkage.
Materials:
-
Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Vessel Preparation: Dissolve Intermediate I in anhydrous DCM in a reaction vessel under an argon atmosphere. Cool the solution to 0 °C using an ice bath.[5]
-
Isocyanate Addition: Prepare a solution of Intermediate II in anhydrous DCM. Add this solution dropwise to the stirred solution of Intermediate I.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. A brown solid will typically precipitate out of the solution.[5]
-
Self-Validation Checkpoint: The reaction can be monitored by TLC or LC-MS to confirm the consumption of Intermediate I and the formation of a new, less polar product spot corresponding to Regorafenib.
-
-
Isolation: Filter the precipitated solid and wash it with a small amount of cold DCM.
-
Purification: Suspend the collected crude solid in diethyl ether and stir vigorously for 2 hours. This process helps to wash away any less polar, soluble impurities.
-
Final Product: Filter the purified solid, wash with fresh diethyl ether, and dry under vacuum to yield Regorafenib as a solid.[5]
Product Characterization Data
The successful synthesis of Regorafenib and its intermediates should be confirmed using standard analytical techniques. The table below summarizes expected data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Appearance |
| Intermediate I | C₁₃H₁₂FN₃O₂ | 261.25 | 85-95 | Light yellow solid |
| Intermediate II | C₈H₄ClF₃NO | 223.57 | >95 (crude) | Oily liquid or low-melting solid |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | 90-98 | Brown or off-white solid |
Analytical Confirmation:
-
¹H NMR: Protons on the aromatic rings, the N-methyl group, and the amide and urea N-H protons should be identifiable with characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 483.82 for Regorafenib.
-
Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, with the final product ideally exhibiting >99% purity.
Mechanism of Action: Multi-Kinase Inhibition
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in critical cellular processes. Its primary mode of action is to block the signaling pathways that lead to tumor angiogenesis (the formation of new blood vessels) and cell proliferation.
Caption: Simplified signaling pathway inhibited by Regorafenib.
Conclusion
This application note provides a comprehensive and practical guide to the synthesis of the multi-kinase inhibitor Regorafenib. By breaking down the synthesis into manageable, well-defined steps, we have illustrated key chemical transformations that are central to modern pharmaceutical development. The protocols have been designed to be self-validating, with explanations for critical experimental choices to empower researchers. The principles of utilizing substituted aromatic building blocks and constructing complex pharmacophores like the diaryl urea are highly transferable and can be adapted for the synthesis of a wide array of other bioactive molecules.
References
- 1. 2-Chloro-4-(4-methylphenyl)benzoic acid | 334018-57-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
Application Notes and Protocols: Leveraging 2-Chloro-4-methylbenzoic Acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Aromatic Carboxylic Acid
2-Chloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid, a chemical scaffold of significant interest in modern organic synthesis. Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring, provides a unique combination of reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of a diverse range of target molecules, particularly in the agrochemical and pharmaceutical sectors. The strategic placement of the chloro and methyl groups influences the electronic properties and reactivity of the aromatic ring and the carboxylic acid moiety, allowing for selective chemical transformations. This document provides an in-depth guide to the patented applications of this compound, with detailed protocols derived from the patent literature.
Agrochemical Applications: A Cornerstone in Herbicide Synthesis
The most prominent application of this compound is as a key building block for the synthesis of potent herbicides. Its derivatives are precursors to active ingredients that target and disrupt essential biological processes in weeds.
Synthesis of Herbicidal Intermediates
Patent literature extensively documents the conversion of this compound and its precursors into high-value herbicidal intermediates. Two notable examples are the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid and 2-chloro-4-(trifluoromethyl)benzoic acid. These compounds are crucial for producing certain 2-(2-substituted)-4-(substituted)benzoyl-1,3-cyclohexanedione herbicides[1].
The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid often starts from 4-methylsulfonyltoluene, which is first chlorinated to yield 2-chloro-4-methylsulfonyltoluene. This intermediate is then oxidized to the final benzoic acid derivative[2][3]. The oxidation step is critical, and various methods have been patented, including the use of nitric acid under high temperatures[2][3]. The rationale behind this multi-step synthesis is to introduce the sulfonyl group and the chlorine atom regioselectively, which is crucial for the final herbicidal activity.
Similarly, 2-chloro-4-trifluoromethylbenzoic acid is another important herbicidal intermediate synthesized from precursors like 3,4-dichlorobenzotrifluoride[4]. The trifluoromethyl group is a common bioisostere for a methyl or chloro group in agrochemicals and pharmaceuticals, often enhancing metabolic stability and potency.
Experimental Protocol: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid
This protocol is a synthesized representation based on methodologies described in the patent literature[2][3].
Objective: To synthesize 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-methylsulfonyltoluene via nitric acid oxidation.
Materials:
-
2-chloro-4-methylsulfonyltoluene
-
Nitric acid (65 wt%)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Anhydrous methanol
-
Autoclave reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2-chloro-4-methylsulfonyltoluene, nitric acid, and a catalyst (e.g., CuI)[2].
-
Oxygenation: Fill the autoclave with oxygen to a pressure of 1-3.0 MPa[2].
-
Heating and Reaction: Heat the mixture to 140-200°C and stir for 1 hour. Re-pressurize with oxygen and continue the reaction until completion, monitoring by a suitable chromatographic method (e.g., HPLC, GC)[2][3].
-
Work-up: Cool the reactor to room temperature. Carefully add sodium hydroxide solution to dissolve the solid product[2].
-
Purification: Filter the resulting solution. Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the crude 2-chloro-4-(methylsulfonyl)benzoic acid[2].
-
Recrystallization: Collect the crude solid by filtration and recrystallize from hot anhydrous methanol to obtain the purified product[2].
Synthetic Pathway Visualization
Caption: Synthetic route to a key herbicidal intermediate.
Data Summary: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 4-methylsulfonyltoluene | [3] |
| Key Intermediate | 2-chloro-4-methylsulfonyltoluene | [3] |
| Oxidizing Agent | Nitric Acid (55-65 wt%) | [3] |
| Reaction Temperature | 140-200°C | [2] |
| Pressure | 1-3.0 MPa (Oxygen) | [2] |
Pharmaceutical and Medicinal Chemistry Applications
While the patent landscape is dominated by agrochemical applications, the this compound scaffold is also a valuable starting point for medicinal chemistry campaigns. The presence of multiple reactive sites allows for diverse derivatization to explore structure-activity relationships (SAR).
Intermediate for Biologically Active Molecules
The carboxylic acid group can be readily converted to amides, esters, and other functional groups, serving as a handle to link the molecule to other pharmacophores. For instance, ortho-alkylated benzoic acid derivatives are used as intermediates in the synthesis of N-diaminomethylene-2-methyl-4,5-di(methylsulfonyl)benzamide, highlighting the utility of this class of compounds in creating more complex pharmaceutical ingredients[5].
Workflow for Drug Discovery
The general workflow for utilizing this compound in a drug discovery program would involve its initial modification and subsequent screening for biological activity.
Caption: Workflow for leveraging the core scaffold in drug discovery.
Applications in Dye and Materials Science
The patent literature also alludes to the use of 2-chloro-4-(methylsulfonyl)benzoic acid as an important intermediate in the dye industry[3][6]. The aromatic nature and the potential for further functionalization make it a suitable precursor for chromophores. The specific types of dyes and their properties are not detailed in the provided search results, but this remains a potential area of application for this versatile molecule.
Conclusion
This compound and its immediate derivatives are established, high-value intermediates, particularly within the agrochemical industry for the synthesis of herbicides. The patent literature provides robust methodologies for the synthesis of key downstream products. For researchers in drug discovery and materials science, this scaffold offers a versatile platform for the creation of novel molecules with potentially valuable biological or physical properties. The provided protocols and workflows serve as a foundational guide for harnessing the synthetic potential of this important chemical building block.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
- 6. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methylbenzoic Acid by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-methylbenzoic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and preparatory questions essential for a successful recrystallization.
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids, including this compound, are significantly more soluble in a hot solvent than in a cold one.[1][2] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[2][3] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution.[4] The soluble impurities remain in the cold solvent (the "mother liquor") because they are not present in high enough concentration to saturate the solution.[5] The pure crystals are then isolated by filtration.
Q2: What are the key properties of this compound to consider before starting?
This compound is a white crystalline solid.[6] Its structure consists of a benzoic acid core with a chlorine atom at position 2 and a methyl group at position 4.[7] This combination of a polar carboxylic acid group and less polar aromatic, chloro, and methyl groups gives it moderate overall polarity. It is generally soluble in organic solvents like ethanol and acetone but only slightly soluble in water.[6] A crucial property for recrystallization is that the chosen solvent's boiling point must be lower than the compound's melting point to prevent the substance from "oiling out" instead of crystallizing.[5]
Q3: How do I select the ideal solvent for recrystallizing this compound?
The perfect solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This large solubility differential is key to maximizing recovery.
Key criteria for solvent selection include:
-
Solubility Profile: The compound should have low solubility when cold and high solubility when hot.[8]
-
Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after isolation.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
For this compound, its carboxylic acid moiety suggests that polar solvents may be effective.[9] A good starting point is to test small quantities of the crude solid against a range of solvents, as summarized in the table below. Mixed solvent systems, such as ethanol/water, are also highly effective for compounds with intermediate polarity.[5]
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Water | 100 | High | Poor solvent when cold, but solubility of benzoic acids increases significantly in hot water.[4][10] May be a good choice, potentially in a mixed system. |
| Ethanol | 78 | High | Likely to dissolve the compound well, even at room temperature.[6] Often best used as the "good" solvent in a mixed pair with an anti-solvent like water.[5] |
| Acetone | 56 | High | Similar to ethanol, may be too effective a solvent unless used in a mixed system.[6] Its low boiling point provides a smaller temperature gradient for crystallization. |
| Toluene | 111 | Low | May be a suitable single solvent. Aromatic compounds often crystallize well from toluene.[10] The boiling point is high, providing a good temperature range. |
| Heptane/Hexane | 98 / 69 | Very Low | Unlikely to be a good single solvent due to the polar carboxylic acid group. Best used as an "anti-solvent" in a mixed-solvent system.[11] |
Part 2: Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for using a single, well-chosen solvent.
Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (e.g., on a hot plate) while stirring.[3]
-
Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[12]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][3] Once at room temperature, cooling may be completed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum desiccator, to remove all traces of the solvent.[1][13]
Workflow Diagram: General Recrystallization Process
Caption: Standard workflow for purification by single-solvent recrystallization.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the experiment in a question-and-answer format.
Q: My compound has "oiled out" into a liquid instead of forming crystals. What went wrong and how do I fix it?
A: Problem: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[12] This is undesirable because the oil often traps impurities, defeating the purpose of the purification.[12]
Common Causes & Solutions:
-
Cause: The boiling point of the solvent is too high, exceeding the melting point of the solute-impurity mixture.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a miscible co-solvent in which the compound is less soluble (an anti-solvent) to lower the solution's saturation point. Alternatively, start over with a lower-boiling point solvent.
-
-
Cause: The concentration of the solute is too high, causing it to precipitate out of solution too quickly at a high temperature.
-
Solution: Re-heat the mixture to form a clear solution again. Add a small amount (1-2 mL) of additional hot solvent to make the solution slightly less concentrated.[14] This ensures the solution remains unsaturated for longer during the cooling process, allowing crystallization to occur at a lower temperature.
-
Q: I have followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?
A: Problem: The solution has become supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred. This is a common issue.
Solutions (Inducing Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[14] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seed Crystals: Add a tiny crystal of the crude this compound to the solution.[14] This "seed" provides a template for other molecules to deposit onto, initiating crystal growth. If no crude solid is available, dip a glass rod into the solution, remove it, and let the solvent evaporate, then re-introduce the rod with its thin crystalline film into the solution.[14]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[14] If induction techniques fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
Q: My final product yield is very low. What are the likely reasons?
A: Problem: A low recovery of purified crystals is a frequent challenge in recrystallization.
Common Causes & Solutions:
-
Cause: Using too much solvent during the dissolution step. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[14]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you suspect excess solvent was used, you can try to evaporate some of it and re-cool the solution to recover more product.
-
-
Cause: Premature crystallization during a hot filtration step. The product crystallizes on the filter paper or in the funnel stem.
-
Cause: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath (after slow cooling to room temperature) before filtration to minimize the amount of dissolved product. The choice of solvent may need to be re-evaluated for future attempts.
-
Q: The purified crystals are still colored. How can I obtain a pure white product?
A: Problem: The presence of color indicates that colored, soluble impurities have been co-crystallized with the product.
Common Causes & Solutions:
-
Cause: Highly colored impurities are present that remain soluble and are not removed by simple recrystallization.
-
Solution: If the impurities are large, polar, conjugated molecules, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[15]
-
-
Cause: The solution cooled too rapidly, trapping impurities (including colored ones) within the fast-forming crystal lattice.[14]
-
Solution: Ensure the cooling process is slow and undisturbed. Allow the flask to cool on a benchtop, insulated if necessary, before moving it to an ice bath. A second recrystallization may be necessary to achieve high purity.
-
Troubleshooting Decision Tree
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzoic acid
Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during the synthesis of this compound, particularly when following the common route of oxidizing 2-chloro-4-methyltoluene.
Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Oxidation: The most frequent cause of low yield is the incomplete conversion of the starting material, 2-chloro-4-methyltoluene. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the oxidizing agent.
-
Formation of 2-Chloro-4-methylbenzaldehyde: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction stalls, this aldehyde can be a significant byproduct, reducing the yield of the desired acid.
-
Degradation of Product: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to a strong oxidizing agent, can lead to the degradation of the desired product.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.
-
Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to track the disappearance of the starting material and the appearance of the product.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) in subsequent experiments to find the optimal balance between reaction rate and product stability. Many oxidation reactions of substituted toluenes require careful temperature management to maximize yield and minimize side products.[1]
-
Oxidant Concentration: If using an oxidant like potassium permanganate (KMnO₄) or nitric acid (HNO₃), ensure the molar ratio of the oxidant to the starting material is appropriate.[1][2] A slight excess of the oxidant is often necessary, but a large excess can promote side reactions.
-
-
Stepwise Addition of Oxidant:
-
Instead of adding the entire amount of the oxidizing agent at once, consider a slow, portion-wise, or dropwise addition. This helps to control the reaction exotherm and maintain a more consistent temperature, which is crucial for preventing byproduct formation.
-
Question 2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are these impurities?
Potential Causes and Identification:
The presence of unexpected peaks in your NMR spectrum points to the formation of side products. The identity of these impurities will depend on the specific synthetic route and reagents used.
| Potential Side Product | Plausible Cause | Expected ¹H NMR Signature (approximate) |
| Unreacted 2-chloro-4-methyltoluene | Incomplete oxidation | Aromatic protons and a singlet for the methyl group (~2.3 ppm). |
| 2-Chloro-4-methylbenzaldehyde | Incomplete oxidation | Aromatic protons and a characteristic aldehyde proton singlet (~9.9-10.1 ppm). |
| Isomeric benzoic acids | Impure starting material | Different aromatic splitting patterns compared to the desired product. |
| Nitrated byproducts (e.g., 2-chloro-4-methyl-x-nitrobenzoic acid) | Use of nitric acid as an oxidant | Downfield shifting of aromatic protons due to the electron-withdrawing nitro group. |
Troubleshooting and Purification Protocol:
-
Confirm Impurity Identity:
-
If available, use LC-MS to get the molecular weights of the impurities, which can help in their identification.
-
-
Recrystallization:
-
This compound is a solid.[3] Recrystallization is often an effective method for removing many common impurities.
-
Solvent Selection: Test a range of solvents and solvent mixtures (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
-
Acid-Base Extraction:
-
During the workup, an acid-base extraction can be used to separate the acidic product from neutral impurities like the starting material or the aldehyde intermediate.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate).
-
The desired benzoic acid will move into the aqueous layer as its carboxylate salt.
-
Separate the layers and then re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated side reactions?
The most common and industrially relevant method is the oxidation of 2-chloro-4-methyltoluene .[1][2] This precursor is typically synthesized by the chlorination of p-toluidine followed by a Sandmeyer reaction, or by direct chlorination of toluene.
-
Oxidation of 2-chloro-4-methyltoluene:
-
Main Reaction: The methyl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, nitric acid, or chromic acid.
-
Common Side Reactions:
-
Incomplete Oxidation: Leads to the formation of 2-chloro-4-methylbenzaldehyde.
-
Over-oxidation: While less common for a simple methyl group, harsh conditions could potentially lead to ring-opening or other degradative pathways.
-
Ring Nitration: If using nitric acid, nitration of the aromatic ring can occur, leading to nitro-substituted byproducts. The directing effects of the existing chloro and methyl groups will influence the position of nitration.
-
-
Another potential, though less direct, route is via a Sandmeyer reaction , starting from an appropriately substituted aniline.
-
Sandmeyer Reaction Route (e.g., from 2-amino-4-methylbenzoic acid):
-
Main Reaction: The amino group is converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.[4]
-
Common Side Reactions:
-
Phenol Formation: The diazonium salt can react with water to form 2-hydroxy-4-methylbenzoic acid.
-
Azo Coupling: The diazonium salt can couple with unreacted starting material or other aromatic compounds to form colored azo compounds.
-
Reduction: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 4-methylbenzoic acid.
-
-
Q2: How can I best control the regioselectivity during the initial chlorination of toluene to get the desired 2-chloro-4-methyltoluene precursor?
The direct chlorination of toluene typically yields a mixture of ortho, meta, and para isomers, with ortho and para products predominating.[5] Achieving high regioselectivity for 2-chloro-4-methyltoluene (by chlorinating p-xylene) or for 2-chlorotoluene (from toluene) can be challenging.
-
Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and reaction conditions can influence the isomer ratio.
-
Alternative Routes: Often, a more reliable method to obtain a specific isomer is to start with a precursor that already has the desired substitution pattern, or to use directing groups that can be later removed or modified.
Visualizing the Synthetic Landscape
To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Oxidation pathway and common side reactions.
Caption: General troubleshooting workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methylbenzoic Acid
Introduction: Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzoic acid. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals. However, its synthesis can present significant challenges, often related to achieving high yield and purity. Common hurdles include incomplete reactions, the formation of stubborn impurities, and difficulties in product isolation.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the critical parameters that govern success. Here, we offer field-proven insights and data-driven troubleshooting strategies to help you systematically enhance the yield and purity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or optimizing your synthesis.
Q1: What are the primary synthesis routes for this compound?
There are two predominant and commercially viable routes for synthesizing this compound:
-
Direct Oxidation of 2-Chloro-4-methyltoluene: This is the most common and direct pathway. It involves the oxidation of the methyl group of 2-chloro-4-methyltoluene to a carboxylic acid. Various oxidizing agents can be employed, with nitric acid being a frequent choice in industrial applications.[1][2][3]
-
Sandmeyer Reaction from an Aniline Precursor: This classic organometallic reaction involves the diazotization of an amino group, followed by its replacement with a chlorine atom using a copper(I) chloride catalyst.[4][5] The starting material would typically be 2-Amino-4-methylbenzoic acid. While effective, this route involves more steps than direct oxidation.
Q2: Which synthesis route generally offers the highest yield and scalability?
The direct oxidation of 2-chloro-4-methyltoluene is typically favored for industrial-scale production due to its atom economy and fewer synthetic steps. Patents report molar yields for the oxidation step to be as high as 94% under optimized conditions.[1] The Sandmeyer reaction can also provide good yields, often exceeding 90% for the chlorination step itself, but the overall yield depends on the efficiency of synthesizing the aniline precursor.[6] For scalability, the direct oxidation route often presents fewer challenges regarding reagent handling and waste stream management compared to the multi-step Sandmeyer process.
Q3: What are the most critical factors influencing the final yield?
Across all synthesis routes, the following factors are paramount:
-
Reaction Temperature: Both the oxidation and Sandmeyer reactions are highly sensitive to temperature. For instance, the oxidation of 2-chloro-4-methyltoluene with nitric acid requires high temperatures (140-200°C) to proceed efficiently.[2][7] Conversely, the initial diazotization step in the Sandmeyer reaction must be kept cold (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Catalyst Choice and Purity: In the Sandmeyer reaction, the use of a highly active copper(I) chloride (CuCl) catalyst is essential for efficient chlorine substitution.[5] In some oxidation protocols, catalysts like copper(I) iodide (CuI) have been shown to significantly improve yield compared to other metal salts.[7]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or lead to the formation of byproducts that are difficult to separate, thereby lowering the isolated yield.
-
Work-up and Purification Procedure: An optimized work-up is crucial for maximizing yield. This includes precise pH control during precipitation and the selection of an appropriate solvent for recrystallization to remove impurities effectively without significant product loss.[7][9]
Q4: How can I confirm the purity of my final product?
A multi-faceted approach is recommended for purity confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity and detecting trace-level impurities. Developing a robust HPLC method is critical for process control.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 195°C) is a good indicator of high purity.[11] A broad melting range suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Route A: Oxidation of 2-Chloro-4-methyltoluene
This route is powerful but can be challenging due to the deactivating effect of the ortho-chloro group, which makes the methyl group harder to oxidize.[7]
Problem 1: Low conversion or a stalled reaction.
-
Possible Cause: The reaction conditions are not sufficiently forcing to overcome the activation energy of the C-H bond oxidation.
-
Scientific Rationale: The electron-withdrawing nature of the chlorine atom at the ortho position deactivates the benzene ring and, to a lesser extent, the methyl group. This increases the energy required to initiate oxidation.
-
Solutions & Protocol Adjustments:
-
Increase Temperature: The reaction temperature is a critical parameter. Patents demonstrate that temperatures in the range of 175-195°C are often necessary when using nitric acid as the oxidant.[1]
-
Optimize Oxidant Concentration: The concentration of the nitric acid can be crucial. Concentrations between 30% and 68% are commonly cited.[2] Starting with a lower concentration and gradually increasing it may help control the reaction rate.
-
Introduce a Catalyst: Certain catalysts can significantly improve reaction rates and yields. For example, the use of CuI as a catalyst in a nitric acid/oxygen system has been shown to be effective.[7]
-
Increase Pressure: Performing the reaction in a sealed autoclave under oxygen pressure (e.g., 1-3 MPa) can dramatically increase the reaction rate and drive it to completion.[7]
-
Problem 2: Significant formation of byproducts.
-
Possible Cause: Over-oxidation or unwanted side reactions.
-
Scientific Rationale: Aggressive reaction conditions can lead to the formation of dicarboxylic acids or other degradation products. The choice of oxidant and catalyst can also influence selectivity.
-
Solutions & Protocol Adjustments:
-
Monitor the Reaction Closely: Use techniques like GC or HPLC to track the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent over-oxidation.[1]
-
Control Stoichiometry: Carefully control the molar ratio of the oxidant to the substrate. For instance, a molar ratio of 2-chloro-4-methylsulfonyltoluene to nitric acid of 1:2 to 1:0.5 has been explored.[7]
-
Evaluate Alternative Oxidants: While nitric acid is common, other oxidants like potassium permanganate (KMnO₄) in an alkaline solution can also be effective and may offer a different impurity profile.[3] However, this often requires more rigorous purification to remove manganese dioxide byproducts.
-
Problem 3: Difficulty with product isolation and purification, resulting in low isolated yield.
-
Possible Cause: Improper pH adjustment during work-up or selection of a suboptimal recrystallization solvent.
-
Scientific Rationale: this compound is a carboxylic acid and is soluble in basic aqueous solutions as its carboxylate salt. It precipitates out of solution when the pH is lowered. If the pH is not sufficiently acidic, the product will not fully precipitate. The choice of solvent for recrystallization is critical to ensure high recovery of the pure product while leaving impurities behind in the mother liquor.[9]
-
Solutions & Protocol Adjustments:
-
Precise pH Control: After the reaction, the mixture is often made basic (e.g., with NaOH solution) to dissolve the acidic product and allow for the filtration of any non-acidic impurities.[7] Subsequently, the filtrate should be acidified to a pH of approximately 1-2 with a strong acid like HCl to ensure complete precipitation of the product.[1]
-
Systematic Solvent Screening for Recrystallization: Anhydrous methanol has been shown to be an effective solvent for recrystallization.[7] A common procedure involves dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly to form high-purity crystals.[7][9] Water can also be used, taking advantage of the higher solubility of benzoic acid in hot water compared to cold water.[12]
-
Route B: Sandmeyer Reaction from 2-Amino-4-methylbenzoic Acid
This route is reliable for introducing chlorine but requires careful handling of the diazonium salt intermediate.
Problem 1: Low yield of the diazonium salt (diazotization step).
-
Possible Cause: Decomposition of the diazonium salt due to improper temperature control.
-
Scientific Rationale: Aryl diazonium salts are notoriously unstable at elevated temperatures and can readily decompose, releasing nitrogen gas and forming unwanted phenol byproducts.[8] This decomposition is a primary source of yield loss.
-
Solutions & Protocol Adjustments:
-
Maintain Strict Temperature Control: The diazotization reaction, which involves treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl), must be performed at 0-5°C in an ice bath.[6]
-
Ensure Sufficient Acidity: A sufficient excess of acid is required to both protonate the aniline and form nitrous acid from sodium nitrite. Typically, at least 2.5-3 equivalents of acid are used.
-
Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the aniline solution to prevent localized temperature increases.
-
Problem 2: Inefficient substitution of the diazonium group with chlorine.
-
Possible Cause: Inactive catalyst or suboptimal reaction temperature.
-
Scientific Rationale: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[4] The Cu(I) species is the active catalyst, and its oxidation state is crucial. The reaction rate is also temperature-dependent.
-
Solutions & Protocol Adjustments:
-
Use Freshly Prepared or High-Purity CuCl: Copper(I) chloride can oxidize to the inactive copper(II) state upon exposure to air. Using a freshly prepared or high-purity commercial source is critical.
-
Optimize Reaction Temperature: While the diazonium salt is formed in the cold, the substitution reaction often requires gentle warming to proceed at a reasonable rate. The optimal temperature should be determined experimentally, often in the range of 20-60°C, but this must be balanced against the stability of the diazonium salt.
-
Ensure Homogeneous Reaction: The diazonium salt solution should be added slowly to the heated CuCl solution to ensure a controlled reaction and minimize side reactions.
-
Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis via Catalytic Oxidation of 2-Chloro-4-methyltoluene
This protocol is based on methodologies described in patent literature, which are optimized for high yield.[7]
Materials & Equipment:
-
2-Chloro-4-methyltoluene
-
Nitric Acid (HNO₃, 63 wt%)
-
Copper(I) Iodide (CuI)
-
Sodium Hydroxide (NaOH) solution (20 wt%)
-
Hydrochloric Acid (HCl, concentrated)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Reactor Charging: To the autoclave, add 2-chloro-4-methyltoluene, nitric acid (molar ratio of 1:1.5), and a catalytic amount of CuI (0.05 molar equivalents relative to the substrate).
-
Pressurization and Heating: Seal the autoclave and pressurize it with oxygen to approximately 1.5 MPa. Begin stirring and heat the reaction mixture to 180°C.
-
Reaction Maintenance: Maintain the temperature and pressure for 1-2 hours. Monitor the reaction progress by taking samples (if the reactor allows) and analyzing them by GC or HPLC.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess pressure.
-
Product Isolation (Work-up): a. Transfer the reaction mixture to a beaker. Slowly add 20% NaOH solution with stirring until the pH is >9. This dissolves the this compound product as its sodium salt. b. Filter the solution to remove any insoluble impurities or catalyst residues. c. Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~2. A light-yellow solid will precipitate. d. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collection and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials & Equipment:
-
Crude this compound
-
Anhydrous Methanol
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel, and filter paper.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous methanol (a starting ratio of 1g crude product to 2mL methanol is suggested).[7]
-
Heating: Gently heat the mixture to boiling (approx. 65°C) with stirring until the solid completely dissolves. If some solid remains, add small additional portions of hot methanol until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystallized product.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The resulting white crystalline solid should be of high purity.
Section 4: Visualization & Data
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the oxidation of a substituted toluene to the corresponding benzoic acid, providing a baseline for optimization.
| Parameter | Method A: Nitric Acid Oxidation[1] | Method B: Catalytic Oxidation[7] |
| Starting Material | 2-Chloro-4-methylsulfonyltoluene | 2-Chloro-4-methylsulfonyltoluene |
| Oxidant | Nitric Acid (63 wt%) | Nitric Acid (25-65 wt%) + O₂ |
| Catalyst | None specified | CuI (0.05-0.1 mol eq.) |
| Temperature | 175 - 195 °C | 140 - 200 °C |
| Pressure | Atmospheric | 1.0 - 3.0 MPa |
| Reported Yield | ~94% (molar yield) | >90% |
Note: The data is derived from analogous syntheses and serves as a strong reference for the target molecule.
Experimental Workflow Diagram
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
- 11. This compound|lookchem [lookchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
Optimizing reaction conditions for 2-Chloro-4-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is structured in a practical question-and-answer format to directly address challenges you may encounter.
Introduction: Synthetic Strategy and Core Principles
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes exist, the most common and direct laboratory-scale method is the oxidation of the benzylic methyl group of 2-chloro-4-methyltoluene. This guide will focus primarily on this pathway, utilizing potassium permanganate (KMnO₄), a powerful and well-characterized oxidizing agent.
The core principle of this synthesis relies on the heightened reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring. This position is susceptible to oxidation because radical intermediates formed here are stabilized by resonance with the benzene ring.[1] Successful synthesis hinges on driving the reaction to completion while preventing unwanted side reactions, such as aromatic ring cleavage, which can occur under excessively harsh conditions.[2]
Primary Synthesis Pathway: Oxidation of 2-Chloro-4-methyltoluene
The conversion of 2-chloro-4-methyltoluene to this compound is achieved by reacting it with a strong oxidizing agent, typically potassium permanganate, in an aqueous solution. The reaction is generally performed under neutral or slightly alkaline conditions, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.[2]
Caption: General workflow for the oxidation of 2-chloro-4-methyltoluene.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Question 1: My reaction did not go to completion, and I recovered a significant amount of starting material. What went wrong?
Answer: This is a common issue often related to insufficient activation energy, improper stoichiometry, or poor reagent quality.
-
Causality & Explanation: The oxidation of a methyl group on an aromatic ring requires breaking strong C-H bonds. This process has a significant activation energy and often requires elevated temperatures (reflux) to proceed at a reasonable rate.[1] Furthermore, the stoichiometry is critical; based on the balanced redox reaction, multiple equivalents of KMnO₄ are required per equivalent of starting material.
-
Solutions & Actionable Steps:
-
Verify Reaction Temperature: Ensure the reaction mixture was maintained at a steady reflux. A temperature that is too low will result in an impractically slow reaction rate.
-
Check Stoichiometry: The balanced equation for this oxidation requires 2 moles of KMnO₄ for every 1 mole of 2-chloro-4-methyltoluene. It is advisable to use a slight excess of KMnO₄ (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Confirm Reagent Purity: Use fresh, finely ground potassium permanganate. Older reagents may have reduced oxidizing power. The starting 2-chloro-4-methyltoluene should also be of high purity.
-
Increase Reaction Time: If the temperature and stoichiometry are correct, consider extending the reflux time. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
Question 2: The yield of my product is very low, and I observed the formation of a dark brown precipitate. How can I improve this?
Answer: A low yield accompanied by a brown precipitate (manganese dioxide, MnO₂) is characteristic of this reaction. The key is efficient workup and product isolation.
-
Causality & Explanation: The reduction of the purple permanganate ion (MnO₄⁻) produces manganese dioxide (MnO₂), a fine brown-black solid.[3] This solid can be difficult to filter and may trap a significant amount of the desired product (as the potassium salt), thereby reducing the isolated yield.
-
Solutions & Actionable Steps:
-
Hot Filtration: After the reaction is complete (indicated by the disappearance of the purple permanganate color), perform a hot filtration through a pad of celite or diatomaceous earth to remove the MnO₂. Filtering while hot keeps the potassium 2-chloro-4-methylbenzoate salt dissolved, preventing its loss.
-
Thorough Washing: Wash the filter cake (the collected MnO₂) several times with hot water to recover any adsorbed product salt. Combine these washes with the main filtrate.
-
Controlled Acidification: Cool the combined filtrate in an ice bath before slowly acidifying with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. Slow addition and cooling will promote the formation of larger crystals, which are easier to filter and purer.
-
Sufficient Chilling: Allow the acidified mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation of the carboxylic acid before collecting it by vacuum filtration.
-
Question 3: My final product is off-white or brownish instead of a pure white solid. What is the impurity?
Answer: A colored impurity is almost certainly residual manganese dioxide (MnO₂).
-
Causality & Explanation: If the filtration to remove MnO₂ was not completely effective, some of the fine particulate can pass through with the filtrate. Upon acidification, this MnO₂ will co-precipitate with your product.
-
Solutions & Actionable Steps:
-
Improve Initial Filtration: Use a finer filter medium or a thicker celite pad during the hot filtration step.
-
Recrystallization: The most effective way to purify the final product is through recrystallization. A suitable solvent system is typically an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimum amount of hot alcohol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then chill in an ice bath to induce crystallization of pure this compound, leaving the insoluble MnO₂ and other impurities behind.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why are basic or neutral conditions preferred for the permanganate oxidation of alkylbenzenes? Acidic permanganate is a significantly more powerful and less selective oxidizing agent than its neutral or basic counterpart.[2][4] Using acidic KMnO₄ from the start increases the risk of over-oxidation and cleavage of the aromatic ring itself. Performing the reaction under neutral or basic conditions provides a more controlled oxidation of the benzylic side-chain. The necessary acidification is then performed during the workup to isolate the carboxylic acid product.
Q2: Are there alternative synthetic routes to this compound? Yes, a notable alternative is the Sandmeyer reaction .[5] This route would typically start with 2-amino-4-methylaniline. The synthesis involves:
-
Diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[6][7]
-
Subsequent reaction of the diazonium salt with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom.[8][9] This method is extremely useful for installing functional groups that are not easily introduced by direct electrophilic aromatic substitution.
Q3: Can I use other oxidizing agents besides potassium permanganate? While KMnO₄ is common for its reliability and low cost, other oxidants can be used. Concentrated nitric acid under high temperature and pressure is an industrial method for oxidizing alkylbenzenes.[10][11] Catalytic methods using air or oxygen as the ultimate oxidant in the presence of transition metal catalysts (like cobalt salts) are also employed, though they may require more specialized equipment.[10]
Q4: How does the presence of the chlorine atom on the ring affect the reaction? The chlorine atom is an electron-withdrawing group, which slightly deactivates the aromatic ring towards oxidation. However, its effect on the benzylic oxidation of the methyl group is generally minimal under the strong conditions used. The primary factor governing reactivity is the presence of the benzylic hydrogens.[1][12]
Experimental Protocols & Data
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-chloro-4-methyltoluene | Commercially available and direct precursor. |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Strong, reliable, and cost-effective oxidant for benzylic carbons.[12] |
| Molar Ratio | 1 : 2.1 (Substrate : KMnO₄) | A slight excess of oxidant ensures complete conversion. |
| Solvent | Water | Inexpensive, non-reactive, and allows for effective heating. |
| Temperature | 100 °C (Reflux) | Provides necessary activation energy for C-H bond cleavage.[1] |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, monitor by TLC. |
| Workup Acid | Concentrated HCl | Strong acid to ensure complete protonation of the carboxylate. |
| Purification | Recrystallization (Ethanol/Water) | Effectively removes inorganic impurities like MnO₂. |
Step-by-Step Synthesis Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charge Reagents: To the flask, add 2-chloro-4-methyltoluene (1.0 eq) and water (approx. 20-30 mL per gram of substrate).
-
Add Oxidant: While stirring, add potassium permanganate (2.1 eq) to the mixture in portions to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of MnO₂. Maintain reflux for 2-4 hours or until TLC/GC analysis indicates the absence of starting material.
-
Quenching & Filtration: Allow the mixture to cool slightly. While still hot, add a small amount of ethanol to quench any excess KMnO₄ (the purple color should fully disappear). Filter the hot mixture through a pad of celite to remove the MnO₂.
-
Wash: Wash the filter cake with several portions of hot water and combine the filtrates.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH is ~1-2. A white precipitate of this compound will form.
-
Isolation: Keep the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Purification (Optional): Recrystallize the crude solid from an ethanol/water mixture to obtain a pure white crystalline product.
References
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. questjournals.org [questjournals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 11. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in 2-Chloro-4-methylbenzoic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzoic acid. This resource is designed to assist you in troubleshooting common issues encountered during the synthesis, with a focus on improving reaction yield and product purity. The guidance provided is grounded in established chemical principles and practical laboratory experience.
I. Overview of Synthetic Routes
The most prevalent laboratory synthesis of this compound involves the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. While other methods, such as Grignard carboxylation, exist, this guide will primarily focus on the challenges associated with oxidation reactions.
Primary Synthetic Pathway: Oxidation of 2-Chloro-4-methyltoluene
The oxidation of the methyl group on the toluene ring is a common and effective method for the synthesis of benzoic acids.[1][2] For this specific molecule, the reaction is as follows:
Caption: General schematic for the oxidation of 2-chloro-4-methyltoluene.
II. Troubleshooting Guide: Low Yield in Oxidation Reactions
This section addresses common problems encountered during the synthesis of this compound via oxidation, presented in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-4-methyltoluene. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a frequent issue, often related to the deactivating effect of the chlorine substituent on the aromatic ring, which can make the benzylic protons less susceptible to abstraction.[3]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | The oxidation of alkylbenzenes, especially those with deactivating groups, often requires elevated temperatures to proceed at a reasonable rate.[1][4] | Gradually increase the reaction temperature, monitoring for the disappearance of the starting material by TLC or GC. For permanganate oxidations, heating under reflux is common.[4] |
| Inappropriate pH of the Reaction Medium | The oxidizing power of potassium permanganate is highly dependent on pH. Acidic conditions can enhance its oxidative strength, while alkaline conditions are also effective and commonly used.[5][6][7] | If using KMnO4, ensure the solution is sufficiently alkaline (e.g., with sodium carbonate or sodium hydroxide) or acidic (e.g., with dilute sulfuric acid).[4] The choice of pH can also affect the workup procedure. |
| Poor Quality of Oxidizing Agent | Potassium permanganate can decompose over time if not stored properly. Nitric acid concentration can also vary. | Use a fresh, finely ground sample of potassium permanganate. Verify the concentration of nitric acid if it is being used as the oxidant. |
| Phase Transfer Issues | If using aqueous potassium permanganate with the organic starting material, inefficient mixing can limit the reaction rate. | Vigorous stirring is essential. The use of a phase-transfer catalyst can sometimes be beneficial in biphasic reactions, although it may complicate purification. |
Q2: My reaction produces a significant amount of side products, leading to a low yield of the desired acid. What are these byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common cause of reduced yield. The primary side product in the oxidation of toluenes is often the corresponding benzaldehyde from incomplete oxidation.
Common Side Products and Mitigation Strategies:
-
2-Chloro-4-methylbenzaldehyde: This intermediate is formed from the partial oxidation of the methyl group.
-
Cause: Insufficient amount of oxidizing agent or reaction time.
-
Solution: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO4) is used. Increasing the reaction time or temperature can also help drive the reaction to completion.[5] Monitor the reaction for the disappearance of the aldehyde intermediate.
-
-
Over-oxidation and Ring Cleavage Products: While less common under controlled conditions, harsh reaction conditions (e.g., highly concentrated oxidant, excessive temperature) can lead to the degradation of the aromatic ring.
-
Cause: Reaction conditions are too harsh.
-
Solution: Carefully control the reaction temperature and the rate of addition of the oxidizing agent. If the reaction is highly exothermic, consider external cooling.
-
Experimental Protocol: Standard Oxidation with Potassium Permanganate
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-4-methyltoluene and a solution of sodium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux until the permanganate color is gone, indicating the completion of the reaction. The formation of a brown precipitate of manganese dioxide will be observed.[4][8]
-
Cool the reaction mixture and proceed with the workup as described in Q3.
Q3: I seem to be losing a significant amount of my product during the workup and purification steps. How can I improve my product recovery?
A3: Product loss during workup is a very common reason for low isolated yields. The key challenges are the effective removal of manganese dioxide (if using permanganate) and the complete precipitation and isolation of the carboxylic acid.
Troubleshooting the Workup and Purification:
Caption: Troubleshooting flowchart for product loss during workup.
Detailed Steps for Improved Workup:
-
Manganese Dioxide Removal: The manganese dioxide precipitate can be very fine and difficult to filter. It can also adsorb the product.
-
Product Precipitation: The product is isolated by acidifying the aqueous filtrate, which protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Solution: Cool the filtrate in an ice bath before and during acidification with a strong acid like HCl or H2SO4. Add the acid slowly with stirring to ensure complete precipitation. Check the final pH with indicator paper to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid.
-
-
Isolation and Drying:
-
Solution: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts. Dry the product thoroughly, as residual water will affect the final yield calculation.
-
III. Alternative Synthetic Routes
If the oxidation of 2-chloro-4-methyltoluene consistently results in low yields, consider these alternative methods:
Nitric Acid Oxidation
Nitric acid can be a powerful oxidizing agent for this transformation, and its use has been reported in the patent literature.[3][10][11][12]
-
Advantages: Can be effective for deactivated substrates.
-
Disadvantages: Can lead to the formation of nitrated byproducts and the release of toxic NOx gases. Requires careful temperature control and handling procedures.
Grignard Carboxylation
This method involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide.[13][14]
-
Starting Material: 1-Bromo-2-chloro-4-methylbenzene or a similar halogenated precursor.
-
Advantages: A very reliable method for forming carboxylic acids.
-
Disadvantages: Grignard reagents are highly sensitive to moisture and acidic protons, requiring anhydrous reaction conditions.[15] This method may also require the synthesis of a suitable starting halide.
IV. References
-
Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal. Retrieved from --INVALID-LINK--
-
Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. (2022, May 4). Pearson+. Retrieved from --INVALID-LINK--
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Reactions of alkylbenzenes. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from --INVALID-LINK--
-
Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022, August 12). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. (2000). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from --INVALID-LINK--
-
Why do alkylarenes react with alkaline KMnO4, but not benzene? (2020, July 5). Quora. Retrieved from --INVALID-LINK--
-
Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Oxidation of toluene with potassium permanganate. (2023, August 8). YouTube. Retrieved from --INVALID-LINK--
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from --INVALID-LINK--
-
Nitric Acid Oxidation of Polyalkylbenzenes. (n.d.). datapdf.com. Retrieved from --INVALID-LINK--
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Finding Optimal Reaction Conditions. (2018, July 13). ChemistryViews. Retrieved from --INVALID-LINK--
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Process for the preparation of 2-chloro-4-nitrotoluene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
20.5: Preparing Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Grignard Reaction: Synthesis of Benzoic Acid. (2024, April 17). Scribd. Retrieved from --INVALID-LINK--
-
How to prepare p- and m-chlorobenzoic acid from toluene. (2023, December 18). Quora. Retrieved from --INVALID-LINK--
-
Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Process for the preparation of 2-chloro-4-nitrotoluene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Continuous catalytic aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid under slug flow conditions. (2025, November 15). ResearchGate. Retrieved from --INVALID-LINK--
-
Oxidation of Substituted Toluenes by Nitric Acid. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 11. datapdf.com [datapdf.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis and Purification of 2-Chloro-4-methylbenzoic Acid
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Chloro-4-methylbenzoic acid. Our focus is on providing practical, field-proven insights to overcome common challenges in byproduct removal and purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. A common synthetic route involves the electrophilic chlorination of 4-methylbenzoic acid (p-toluic acid). This process, while effective, often leads to the formation of isomeric and over-chlorinated byproducts that can be challenging to remove. This guide will equip you with the knowledge to identify, troubleshoot, and effectively eliminate these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are typically isomeric monochlorinated and dichlorinated 4-methylbenzoic acids. The primary isomeric byproduct is 3-chloro-4-methylbenzoic acid. Dichloro-4-methylbenzoic acid can also be formed, though usually in smaller quantities. Unreacted starting material, 4-methylbenzoic acid, may also be present.
Q2: Why is 3-chloro-4-methylbenzoic acid the major byproduct?
A2: The formation of 3-chloro-4-methylbenzoic acid as the main byproduct is due to the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.[2][3][4][5][6] The methyl group (-CH3) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[2][3][4][5][6] In the case of 4-methylbenzoic acid, the methyl group directs incoming electrophiles (like chlorine) to the positions ortho to it (positions 3 and 5), while the carboxylic acid group directs to the positions meta to it (also positions 3 and 5). This combined effect strongly favors substitution at the 3-position.
Q3: My final product has a lower than expected melting point and a broad melting range. What is the likely cause?
A3: A depressed and broad melting point range is a classic indicator of impurities. The presence of isomeric byproducts, such as 3-chloro-4-methylbenzoic acid, disrupts the crystal lattice of the desired this compound, leading to a lower and less defined melting point.
Q4: What is the most effective method for purifying crude this compound?
A4: Recrystallization is the most common and effective technique for purifying solid organic compounds like this compound.[7][8][9] The key is to select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities have different solubility profiles.
Q5: How can I confirm the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for assessing the purity of your this compound.[10] These techniques can separate and quantify the desired product and its isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can reveal the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities (e.g., 3-chloro-4-methylbenzoic acid)
This is the most common challenge in the synthesis of this compound. The similar physical properties of the isomers can make separation difficult.
The formation of isomeric byproducts is an inherent outcome of the electrophilic chlorination of 4-methylbenzoic acid due to the directing effects of the methyl and carboxyl groups.[2][3][4][5][6]
1. Optimization of Reaction Conditions:
While difficult to completely eliminate, the ratio of isomers can sometimes be influenced by reaction conditions. Experiment with:
-
Catalyst: Different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) can subtly alter the isomeric ratio.
-
Temperature: Lowering the reaction temperature may increase selectivity, but will also decrease the reaction rate.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
2. Purification by Recrystallization:
Recrystallization is the primary method for removing isomeric impurities.
Recommended Recrystallization Protocol:
This protocol is a starting point and may require optimization based on the impurity profile of your crude product.
Step 1: Solvent Selection
-
This compound is soluble in organic solvents like ethanol and acetone and sparingly soluble in water.[1][11] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results for separating isomers with similar polarities.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol or ethyl acetate) in small portions while heating the mixture gently (e.g., on a hot plate with a water bath).
-
Add just enough hot solvent to completely dissolve the solid.
Step 3: Hot Filtration (Optional but Recommended)
-
If there are any insoluble impurities (e.g., catalyst residue), perform a hot gravity filtration to remove them.
Step 4: Crystallization
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows the crystal lattice to form selectively with the desired product, excluding impurities.
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the dissolved impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Data Presentation: Expected Purity Improvement with Recrystallization
| Purification Step | Typical Purity of this compound |
| Crude Product | 85-90% |
| After 1st Recrystallization | >98% |
| After 2nd Recrystallization | >99.5% |
Note: These are typical values and can vary depending on the initial impurity levels and the recrystallization technique.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Issue 2: Unreacted Starting Material (4-methylbenzoic acid) Present in the Final Product
The presence of unreacted starting material indicates an incomplete reaction.
-
Insufficient reaction time.
-
Inadequate amount of chlorinating agent.
-
Deactivation of the catalyst.
1. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material.
2. Reaction Optimization:
-
Increase the reaction time.
-
Use a slight excess of the chlorinating agent.
-
Ensure the catalyst is active and used in the appropriate amount.
3. Purification:
-
Recrystallization, as described in the previous section, is also effective at removing unreacted 4-methylbenzoic acid, as its solubility profile is different from that of the chlorinated product.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Below are starting points for developing your analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying isomeric benzoic acid derivatives.
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., 0.1% phosphoric acid). A gradient elution may be necessary for optimal separation. A typical starting point could be a 50:50 mixture.[10][12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[10] |
| Column Temperature | 30 °C |
Visualization: HPLC Troubleshooting Logic
Caption: Troubleshooting logic for poor peak separation in HPLC analysis.
Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often necessary.
Example GC Method (after derivatization to methyl esters):
| Parameter | Condition |
| Column | A mid-polarity capillary column (e.g., DB-5 or equivalent) is a good starting point. For better separation of isomers, a more polar column may be required. |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components. |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Hydrogen |
Safety Precautions
-
This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]
-
Solvents: Handle all organic solvents in a well-ventilated fume hood. Ethanol and ethyl acetate are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
References
- 1. Page loading... [wap.guidechem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cas 7697-25-8,this compound | lookchem [lookchem.com]
- 12. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of 2-Chloro-4-methylbenzoic acid
Welcome to the technical support center for the analysis of 2-Chloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. When unexpected peaks appear in your spectrum, a systematic approach is crucial for accurate identification. This document provides a series of troubleshooting guides and FAQs to help you confidently identify unknown signals, ensuring the integrity of your experimental results.
Part 1: Foundational Spectra - The Expected Signals
Before troubleshooting the unknown, we must first be certain of the known. Understanding the expected NMR signature of pure this compound is the essential first step.
Q: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A: The structure of this compound dictates a specific pattern of signals. The aromatic region will show three distinct protons, and the aliphatic region will contain the methyl group protons. The carboxylic acid proton is also present, though its visibility can be variable. The expected chemical shifts can vary slightly based on the solvent used.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~10-13 (Broad) | Singlet (s) | ~165-170 |
| Aromatic CH (Position 6) | ~7.9-8.1 | Doublet (d) | ~130-132 |
| Aromatic CH (Position 5) | ~7.2-7.4 | Doublet (d) | ~132-134 |
| Aromatic CH (Position 3) | ~7.2-7.4 | Singlet (s) | ~128-130 |
| Methyl (-CH ₃) | ~2.4 | Singlet (s) | ~20-22 |
| Aromatic C -COOH | - | - | ~130-132 |
| Aromatic C -Cl | - | - | ~135-137 |
| Aromatic C -CH₃ | - | - | ~140-142 |
Note: These are estimated values. Actual shifts depend on solvent, concentration, and temperature.[2] The ¹³C spectrum is expected to show 8 distinct signals corresponding to the 8 unique carbon environments in the molecule.[3]
Part 2: Troubleshooting Unknown Peaks - A Systematic Guide
Unknown peaks in an NMR spectrum typically originate from three sources: synthesis-related impurities, common laboratory contaminants, or the NMR solvent and reference standard itself.
Category A: Synthesis-Related Impurities
These impurities are directly related to the synthetic route used to prepare the target compound. A common synthesis for this compound involves the oxidation of 2-chloro-4-methyltoluene.[4]
Q: My ¹H NMR spectrum shows a sharp singlet around 2.3-2.4 ppm, but the aromatic region is more complex than expected. What could this be?
A: This is a classic sign of unreacted starting material , likely 2-chloro-4-methyltoluene . The methyl group protons of the starting material are in a very similar electronic environment to the product, hence the similar chemical shift. However, the aromatic protons will have a different pattern.
-
Causality: The oxidation of the methyl group to a carboxylic acid is incomplete.
-
Verification: Compare your spectrum to a known spectrum of 2-chloro-4-methyltoluene.[5] The most definitive method is to "spike" your NMR sample with a small amount of authentic 2-chloro-4-methyltoluene. If the peak increases in intensity, you have confirmed its identity.
Q: I see a signal in the 9-10 ppm range of my ¹H NMR spectrum. What is it?
A: A peak in this downfield region is highly characteristic of an aldehyde proton (-CHO) . This indicates the presence of 2-chloro-4-methylbenzaldehyde , an intermediate formed during the oxidation process.
-
Causality: The oxidation of the starting material's methyl group was halted at the aldehyde stage instead of proceeding to the carboxylic acid. This can happen with insufficient oxidizing agent or non-optimal reaction conditions.[6]
-
Verification: Check the ¹³C spectrum for a signal around 190-200 ppm, which is characteristic of an aldehyde carbon.
Q: The integration of my aromatic region suggests I have regioisomers. Is this possible?
A: Yes, this is a common issue. The initial chlorination of toluene can produce a mixture of ortho, meta, and para isomers.[5] If your starting material was not pure 2-chloro-4-methyltoluene, you could have isomeric impurities that were co-oxidized.
-
Potential Isomers:
-
4-Chloro-3-methylbenzoic acid: This would present a different set of aromatic splitting patterns.[7]
-
Other isomers: Depending on the purity of the precursors.
-
-
Troubleshooting: This is a more complex problem requiring advanced NMR techniques (like COSY or HMBC) or separation by chromatography (HPLC or GC) followed by individual analysis.
Workflow for Identifying Synthesis-Related Impurities
Caption: Troubleshooting workflow for synthesis impurities.
Category B: Common Laboratory Contaminants
These are impurities introduced during sample preparation or from the laboratory environment. They are not related to the synthesis itself.
Q: I have sharp, unexpected peaks in my spectrum. How can I tell if they are from residual solvents?
A: Residual solvents from purification or glassware are the most common source of unknown peaks. Their chemical shifts are well-documented.[8][9]
-
Expertise: Every organic chemist becomes familiar with the signature peaks of common solvents. For example, a quartet at ~3.5 ppm and a triplet at ~1.2 ppm strongly suggests diethyl ether. A sharp singlet at ~2.1 ppm in CDCl₃ is often acetone.
-
Solution: Consult a reference table of common NMR solvent impurities.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃ and DMSO-d₆
| Solvent | Signal in CDCl₃ (δ, ppm) | Signal in DMSO-d₆ (δ, ppm) | Multiplicity |
| Acetone | 2.17 | 2.09 | Singlet (s) |
| Dichloromethane | 5.30 | 5.76 | Singlet (s) |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 1.99 (CH₃), 4.03 (CH₂), 1.15 (CH₃) | s, q, t |
| Hexane | 0.88 (CH₃), 1.26 (CH₂) | 0.86 (CH₃), 1.25 (CH₂) | Multiplet (m) |
| Toluene | 2.36 (CH₃), 7.24 (Ar-H) | 2.32 (CH₃), 7.20 (Ar-H) | s, m |
| Water | 1.56 (broad) | 3.33 (broad) | Singlet (s) |
| Source: Adapted from Gottlieb, H. E., et al. (1997) and subsequent publications.[8][10][11] |
Q: What are the broad, undefined humps often seen between 0 and 2 ppm?
A: These signals are typically from silicone grease or other hydrocarbon-based greases used on laboratory glassware joints. They are characterized by their broad, poorly resolved appearance.
Q: I see a small, sharp singlet exactly at 0 ppm. What is it?
A: This is the internal standard, tetramethylsilane (TMS) . It is intentionally added to the NMR solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shift scale.[12][13] Its presence is normal and expected.
Part 3: Experimental Protocols for Purification
Once an impurity is identified, the next step is often removal.
Q: How can I remove unreacted starting material or the aldehyde intermediate?
A: For crystalline solids like this compound, recrystallization is often the most effective method. The principle is based on the difference in solubility between your product and the impurities in a given solvent at different temperatures.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) to your crude product to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent before re-analyzing by NMR.
-
Causality: The highly ordered crystal lattice of the pure product will exclude the differently shaped impurity molecules, leaving them behind in the solvent (the "mother liquor").
Part 4: Frequently Asked Questions (FAQs)
Q: Why can't I see the carboxylic acid proton in my ¹H NMR spectrum?
A: The carboxylic acid proton is acidic and can undergo chemical exchange with trace amounts of water (D₂O if you are using a deuterated solvent that has absorbed moisture) in the NMR solvent. This exchange can broaden the signal to the point where it becomes indistinguishable from the baseline. If you are using a deuterated alcohol solvent like CD₃OD, the acidic proton will exchange with the deuterium and become completely invisible.
Q: My chemical shifts are all off by about 0.1 ppm compared to a literature spectrum. Is my compound impure?
A: Not necessarily. Chemical shifts are sensitive to concentration, temperature, and the specific NMR solvent used.[14] Minor deviations from literature values are common. The crucial diagnostic tools are the signal's multiplicity (splitting pattern) and integration , which should remain consistent. As long as these match the expected structure and there are no extra peaks, a small shift in all signals is generally not a cause for concern.
Q: How do I choose the right NMR solvent?
A: The primary consideration is that your compound must be soluble in it. Secondly, the solvent's own residual peaks should not overlap with important signals from your compound.[15] For this compound, common choices include Chloroform-d (CDCl₃) and DMSO-d₆. DMSO-d₆ is more polar and is often better at dissolving carboxylic acids; it also reliably shows the -COOH proton peak.
References
- 1. Chemical shift referencing [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. carlroth.com [carlroth.com]
- 12. epfl.ch [epfl.ch]
- 13. Variations on the chemical shift of TMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of 2-Chloro-4-methylbenzoic acid (CAS: 7697-25-8), a common yet challenging issue in synthetic chemistry. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its handling is crucial for reaction success.[1] This document moves beyond simple protocols to explain the chemical principles behind each technique, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge: Physicochemical Properties
This compound is a white crystalline solid whose utility is often hampered by its limited solubility.[1][2] This behavior stems from its molecular structure: a hydrophobic, rigid aromatic ring functionalized with a chloro and a methyl group, combined with a single, polar carboxylic acid group. While the carboxylic acid moiety can form hydrogen bonds, the overall nonpolar character of the molecule dominates, leading to poor solubility in water and non-polar organic solvents.[3][4]
A critical parameter governing its behavior is its acidity. The predicted pKa of approximately 3.19 indicates it is a moderately strong organic acid, a property we can exploit to enhance its solubility.[1][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7697-25-8 | [2][5][6] |
| Molecular Formula | C₈H₇ClO₂ | [1][6] |
| Molecular Weight | 170.59 g/mol | [1][6][7] |
| Appearance | White to yellow solid/powder | [1][2] |
| Predicted pKa | ~3.19 | [1][5] |
| Aqueous Solubility | Sparingly soluble | [1] |
| General Organic Solubility | Better solubility in polar organic solvents (e.g., alcohols, ether) than in water or non-polar hydrocarbons.[8][9] |
Section 2: Troubleshooting Guide
This section is designed to provide direct answers to common problems encountered during experiments.
Q1: My this compound won't dissolve in my non-polar reaction solvent (e.g., Toluene, Heptane). How can I proceed?
This is an expected outcome due to the polarity mismatch between the solute and solvent. The large, non-polar surface area of the substituted benzene ring resists interaction with non-polar hydrocarbon solvents.
Solutions:
-
Introduce a Polar Aprotic Co-solvent: The most effective strategy is often to add a small amount of a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent at solvating a wide range of compounds.
-
Mechanism: These solvents possess high dipole moments and can effectively solvate the carboxylic acid group without interfering with its reactivity in many reaction types (e.g., nucleophilic substitutions, couplings).
-
Recommendation: Start by replacing 5-10% of your primary solvent volume with the co-solvent and observe solubility, adding more if necessary.
-
-
Increase the Reaction Temperature: For most neutral organic compounds, solubility increases with temperature.
-
Causality: Increased thermal energy helps overcome the crystal lattice energy of the solid, allowing solvent molecules to surround and dissolve the solute molecules.
-
Precaution: Ensure that the increased temperature does not degrade your starting materials, reagents, or catalyst, and does not lead to unwanted side reactions.
-
-
Select an Alternative Solvent System: If the reaction chemistry permits, consider switching the entire solvent system. Ethers like Tetrahydrofuran (THF) or 2-Methyl-THF, or esters like Ethyl Acetate, offer a better balance of polarity for dissolving the acid while still being suitable for many organic transformations.
Q2: I am attempting a reaction in an aqueous solution, but my this compound is insoluble. What is the best approach?
This is the most common scenario where solubility issues halt a reaction. The key is to leverage the compound's acidic nature.
Primary Solution: In-situ Salt Formation
By adding a base, you can deprotonate the carboxylic acid (pKa ~3.19) to form the corresponding carboxylate salt. This ionic salt is dramatically more soluble in water and other polar protic solvents.
-
Mechanism: The conversion of the neutral, sparingly soluble acid into an ionic salt introduces strong ion-dipole interactions with water molecules, leading to high solubility.
-
Choice of Base:
-
Inorganic Bases: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Carbonate (Na₂CO₃), or Potassium Carbonate (K₂CO₃) are excellent choices. They are inexpensive and the resulting inorganic byproducts are easily removed during workup.
-
Organic Bases: In cases where inorganic ions might interfere with the reaction (e.g., certain metal-catalyzed processes), an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used. Note that the resulting ammonium salt may be less soluble than its alkali metal counterpart.
-
See Protocol 1 for a detailed experimental procedure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 7697-25-8 [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-4-methylbenzoic Acid Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4-methylbenzoic acid. It provides a comprehensive troubleshooting guide and a list of frequently asked questions (FAQs) to address common challenges in catalyst selection, reaction optimization, and overall process development. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this chemical transformation effectively.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound. Each problem is followed by a logical workflow and detailed, evidence-based solutions.
Issue 1: Low Conversion of 2-chloro-4-methyltoluene to this compound
A frequent challenge in catalytic reactions is achieving high conversion of the starting material. Low conversion can be attributed to a variety of factors, including issues with the catalyst, reaction conditions, or reagents.
Diagnostic Workflow for Low Conversion:
Caption: A decision-making workflow for troubleshooting low starting material conversion.
Step-by-Step Troubleshooting Protocol:
-
Catalyst Activity Verification: The heart of the synthesis is the palladium catalyst. Its activity is paramount.
-
Action: Before extensive optimization, validate the activity of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand with a reliable control reaction. Ensure the catalyst has been stored under an inert atmosphere to prevent oxidation.
-
Causality: Palladium(0) species are the active catalysts in many cross-coupling reactions. Exposure to air can oxidize Pd(0) to Pd(II), which may be less efficient in the catalytic cycle.
-
-
Ligand Selection and Integrity: The ligand plays a critical role in stabilizing the palladium center and facilitating key steps in the catalytic cycle.
-
Action: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands, which are known to be effective for challenging couplings.[1] Verify the purity of the ligand, as impurities can act as catalyst poisons.
-
Causality: The choice of ligand influences the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[2][3]
-
-
Optimization of Reaction Temperature: Temperature is a critical parameter that influences reaction kinetics.
-
Action: If the conversion is low at a standard temperature (e.g., 80-100 °C), consider a stepwise increase in temperature (e.g., in 10 °C increments). Monitor the reaction for the appearance of byproducts at higher temperatures.
-
Causality: Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle, but can also lead to thermal degradation of reactants, products, or the catalyst.[1]
-
-
Carbon Monoxide (CO) Pressure: In carbonylation reactions, the partial pressure of CO can significantly impact the reaction rate.
-
Action: Ensure that the CO pressure is maintained throughout the reaction. If you suspect pressure is a limiting factor, carefully increase the CO pressure.
-
Causality: The concentration of CO in the reaction mixture influences the rate of migratory insertion of CO into the palladium-aryl bond, a key step in forming the acyl-palladium intermediate.[4]
-
Issue 2: Formation of Significant Byproducts, Such as Dehalogenated or Isomeric Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.
Byproduct Analysis and Mitigation Strategy:
| Byproduct Type | Potential Cause | Recommended Mitigation Strategy |
| 4-methylbenzoic acid (Dehalogenation) | Presence of a hydrogen source (e.g., water, protic solvents) and a catalyst system that promotes hydrodehalogenation. | Ensure strictly anhydrous conditions. Use a non-protic solvent. Screen different ligands, as some may be more prone to promoting this side reaction. |
| Isomeric Benzoic Acids | Lack of regioselectivity in the catalytic system. | The choice of ligand is crucial for controlling regioselectivity. Experiment with different ligands to find one that provides the desired ortho-selectivity. |
| Homocoupling of Starting Material | Inefficient trapping of the organopalladium intermediate by CO. | Increase the CO pressure. This will increase the rate of the desired carbonylation pathway relative to the competing homocoupling reaction. |
Issue 3: Catalyst Deactivation and Poor Recyclability
Catalyst deactivation can lead to incomplete reactions and makes the process less cost-effective, especially on a larger scale.
Troubleshooting Catalyst Deactivation:
Caption: A simplified guide to addressing catalyst deactivation.
-
Identify Potential Catalyst Poisons:
-
Action: Carefully analyze all reagents and solvents for impurities that could act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, and strongly coordinating species.
-
Causality: Catalyst poisons can irreversibly bind to the palladium center, blocking the active site and preventing it from participating in the catalytic cycle.
-
-
Product Inhibition:
-
Action: Monitor the reaction kinetics. If the reaction rate slows down significantly at high conversions, it could be due to product inhibition. Consider strategies like in-situ product removal or using a flow chemistry setup.
-
Causality: The carboxylic acid product can coordinate to the palladium center, potentially leading to catalyst deactivation.[5]
-
-
Consider Catalyst Heterogenization:
-
Action: For improved recyclability and to minimize metal leaching into the product, explore the use of a heterogeneous palladium catalyst (e.g., palladium on carbon).
-
Causality: Heterogeneous catalysts can be more easily separated from the reaction mixture, facilitating reuse and reducing product contamination.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the synthesis of this compound via carbonylation?
A1: The most common and effective catalytic systems are based on palladium. A typical system consists of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand. The choice of ligand is critical and often requires screening to find the optimal one for this specific transformation.[4]
Q2: How does the choice of base influence the reaction?
A2: The base plays a crucial role in the catalytic cycle, often by neutralizing the acid generated during the reaction. For substrates with sensitive functional groups, milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases to avoid side reactions.[1]
Q3: What are the key safety considerations for this reaction?
A3: The primary safety concern is the use of carbon monoxide (CO), which is a highly toxic and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood with a CO detector. The reaction is typically run under pressure, so a properly rated and maintained pressure vessel is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can you provide a general, starting-point experimental protocol for the palladium-catalyzed carbonylation of 2-chloro-4-methyltoluene?
A4: The following is a representative protocol that should be optimized for your specific requirements.
Experimental Protocol:
-
Reactor Setup: In a glovebox, charge a dry pressure reactor equipped with a magnetic stir bar with palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and a base (e.g., triethylamine, 1.5 equivalents).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the reactor, followed by 2-chloro-4-methyltoluene (1 equivalent).
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a CO line. Purge the reactor with CO (3-4 cycles) and then pressurize to the desired pressure (e.g., 10-20 atm). Heat the reaction to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (monitor by TLC, GC, or LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Acidify the reaction mixture with aqueous HCl (e.g., 1 M) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Q5: Are there alternative, palladium-free methods for this synthesis?
A5: Yes, alternative methods exist, although they may have different advantages and disadvantages. One common approach is the oxidation of 2-chloro-4-methyltoluene. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[7][8] Another route involves the formation of a Grignard reagent from 2-chloro-4-methyltoluene followed by carboxylation with carbon dioxide.[9][10] However, the Grignard route can be challenging due to the presence of the chloro-substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 5. chemaxon.com [chemaxon.com]
- 6. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
Technical Support Center: Isolating Pure 2-Chloro-4-methylbenzoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up and purification of 2-Chloro-4-methylbenzoic acid (C₈H₇ClO₂). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflow effectively.
Overview of the Purification Challenge
The synthesis of this compound, often achieved through the oxidation of 2-chloro-4-methyltoluene, can result in a crude mixture containing unreacted starting materials, inorganic salts, and colored by-products. The goal of the work-up is to systematically remove these impurities. The primary purification strategy leverages the acidic nature of the carboxylic acid group (predicted pKa ≈ 3.19), which allows for its selective separation from neutral or less acidic impurities through acid-base extraction.[1] The final step to achieve high crystalline purity is typically recrystallization.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the isolation of this compound.
Q1: After quenching my reaction, I've added acid but the product isn't precipitating. What's wrong?
A1: Several factors could be at play:
-
Insufficient Acidification: Your solution may not be acidic enough to fully protonate the carboxylate salt. The pH of the aqueous phase should be brought down to pH 1-2 to ensure complete conversion to the neutral, less water-soluble carboxylic acid.[2][3][4] Use a strong acid like concentrated HCl and check the pH with litmus paper or a pH meter.
-
High Solubility in the Reaction Solvent: If your reaction was performed in a water-miscible organic solvent (e.g., THF, ethanol), the product might remain dissolved even after acidification. In this case, you may need to remove the organic solvent under reduced pressure before the product will precipitate upon acidification of the remaining aqueous solution.
-
Low Product Concentration: If the reaction yield was low, the product concentration might be below its solubility limit. Try concentrating the solution by evaporating some of the solvent.
Q2: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion. How can I resolve this?
A2: Emulsions are common when extracting acidic compounds with a basic solution. To break the emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Time and Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
Q3: My isolated product is off-white or yellow. How can I remove the color?
A3: A faint yellow color is often reported for the crude product.[5] This is typically due to minor, highly conjugated impurities. The most effective way to remove this color is during the recrystallization step:
-
Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal.
-
Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[6] Be sure to perform this step quickly to prevent premature crystallization in the funnel.
Q4: I'm trying to recrystallize my product, but it's "oiling out." What should I do?
A4: "Oiling out" occurs when the compound comes out of the hot solution as a liquid instead of a solid because the solution is too supersaturated or cooled too quickly.[7] To fix this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or a towel can help. Do not place it directly in an ice bath from a high temperature.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, while still hot, slowly add a miscible "poor" solvent (an anti-solvent, like water) dropwise until the solution just begins to turn cloudy. Reheat to clarify and then cool slowly.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Extraction | 1. Incomplete protonation of the carboxylate. 2. Product is partially soluble in the aqueous layer. 3. Insufficient extraction with organic solvent. | 1. Ensure aqueous layer is strongly acidic (pH 1-2) before extraction.[2][4] 2. After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent (e.g., 2-3 times). |
| No Crystals Form Upon Cooling | 1. Solution is not saturated. 2. Solution is too pure (no nucleation sites). | 1. Evaporate some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[7] 3. Add a "seed crystal" from a previous pure batch. |
| Product Purity is Low (Post-Recrystallization) | 1. Inefficient removal of impurities. 2. Crystals crashed out too quickly, trapping impurities. 3. Inappropriate recrystallization solvent. | 1. Ensure the correct solvent is chosen (high solubility when hot, low when cold).[6] 2. Ensure slow cooling to allow for proper crystal lattice formation.[6] 3. Consider a second recrystallization from a different solvent system. |
Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
This diagram outlines the typical decision-making process for isolating pure this compound.
Caption: General workflow for the work-up and purification of this compound.
Protocol 1: Chemically Active Extraction
This protocol is designed to separate the acidic product from neutral impurities.
-
Dissolution: After the initial reaction work-up (e.g., quenching and solvent removal), dissolve the crude residue in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Rationale: Sodium bicarbonate is a weak base that will deprotonate the strongly acidic carboxylic acid (pKa ~3.19) to form the water-soluble sodium salt, but it will not react with less acidic impurities like phenols.[1]
-
-
Separation: Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is removed. Combine the aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH 1-2). A white precipitate of pure this compound should form.[4][9]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Allow the solid to air-dry.
Protocol 2: Recrystallization
This is the definitive step for achieving high purity. The choice of solvent is critical.
-
Solvent Selection: Based on literature for similar benzoic acids, suitable single solvents include toluene or ethanol.[8][10] A mixed solvent system like ethanol/water is also highly effective.[11] The ideal solvent dissolves the compound when hot but not when cold.[6][10]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Workflow 2: Troubleshooting Recrystallization
Use this logic tree if you encounter problems during the recrystallization protocol.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Characterization of 2-Chloro-4-methylbenzoic acid
Welcome to the technical support center for the characterization of 2-Chloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: What are the common synthetic routes for this compound, and what potential impurities should I be aware of?
A1: A prevalent method for synthesizing this compound is through the oxidation of 2-chloro-4-methyltoluene.[1] Strong oxidizing agents like potassium permanganate or nitric acid are typically used.[1][2][3] Another route involves the chlorination of 4-methylbenzoic acid.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-chloro-4-methyltoluene or 4-methylbenzoic acid.
-
Over-oxidation or Side-Reaction Products: Dicarboxylic acids or other chlorinated species can form depending on the reaction conditions.
-
Isomeric Impurities: Depending on the synthetic route, isomers such as 3-chloro-4-methylbenzoic acid or 2-chloro-3-methylbenzoic acid could be present. The directing effects of the substituents on the aromatic ring influence the position of incoming groups during synthesis.
Understanding the synthetic pathway of your material is crucial as it provides insight into the likely impurity profile.[1]
Q2: I'm struggling with the purification of my synthesized this compound. What are the best practices?
A2: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Recommended Solvents for Recrystallization:
-
A mixture of ethanol and water.
-
Toluene.
-
Heptane/Ethyl acetate mixtures.
Troubleshooting Purification:
-
Oily Product: If the product "oils out" during recrystallization, it indicates that the boiling point of the solvent is higher than the melting point of the solute or that the solution is supersaturated with impurities. Try using a lower boiling point solvent or a solvent pair.
-
Poor Crystal Yield: This can result from using too much solvent or cooling the solution too quickly. Ensure the minimum amount of hot solvent is used to dissolve the compound and allow for slow cooling to promote the formation of pure crystals.
Analytical Characterization
Q3: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
A3: Unexpected peaks in your ¹H NMR spectrum often arise from residual solvents, starting materials, or side-products.
Systematic Approach to Impurity Identification:
-
Check for Common Solvents: Residual solvents from the reaction or purification steps are frequent culprits. Consult a reference table for the chemical shifts of common laboratory solvents.[4]
-
Compare with Starting Material Spectra: Run an NMR of your starting materials to see if any unreacted components are present in your product.
-
"Spiking" Experiment: To confirm the identity of a suspected impurity, add a small amount of the pure substance to your NMR tube and re-acquire the spectrum.[5] An increase in the intensity of the peak confirms its identity.[5]
-
2D NMR Techniques: If the structure of the impurity is unknown, techniques like COSY and HSQC can help elucidate the connectivity of protons and carbons.
Q4: I am having trouble getting a clean mass spectrum for this compound. What are the common fragmentation patterns and potential issues?
A4: Electron Ionization (EI) mass spectrometry of this compound will show a characteristic molecular ion peak (M⁺). Due to the presence of chlorine, you will observe an isotopic pattern for any chlorine-containing fragment, with the M+2 peak being approximately one-third the intensity of the M peak.[6]
Expected Fragmentation Patterns:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.[7]
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.[7]
-
Loss of Cl (M-35/37): Cleavage of the carbon-chlorine bond.[6]
-
Decarboxylation followed by loss of Cl.
Troubleshooting Mass Spectrometry:
-
No Molecular Ion Peak: This can happen with thermally labile compounds. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Complex Fragmentation Pattern: This could indicate the presence of impurities. Correlate your MS data with other analytical techniques like HPLC to confirm sample purity.
Q5: What are the key considerations for developing a robust HPLC method for this compound?
A5: A reverse-phase HPLC method is typically suitable for the analysis of this compound.[8][9]
Key Method Development Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile or Methanol and Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) | The organic solvent elutes the analyte, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[9] |
| Detection | UV at ~230-240 nm or ~280 nm | The aromatic ring and carboxylic acid chromophores provide strong UV absorbance in this range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Troubleshooting HPLC:
-
Poor Peak Shape (Tailing): This is often due to secondary interactions between the acidic analyte and free silanol groups on the silica support. Using a low-silanol activity column or adding a competitive base to the mobile phase can help.[9] Also, ensure the pH of the mobile phase is sufficiently low to keep the carboxylic acid protonated.
-
Shifting Retention Times: This can be caused by fluctuations in mobile phase composition, temperature, or column degradation. Ensure proper mobile phase preparation and column equilibration.
Section 2: Troubleshooting Guides
Guide 1: Interpreting FTIR Spectra
Problem: Ambiguous peaks in the FTIR spectrum of this compound.
Workflow for Spectral Interpretation:
Caption: Troubleshooting workflow for FTIR spectral analysis.
Detailed Explanation:
-
O-H Stretch (Carboxylic Acid): A very broad absorbance in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[10][11]
-
C=O Stretch (Carbonyl): A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding and conjugation.[10][11]
-
C=C Stretches (Aromatic): Absorbances in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-Cl Stretch: The carbon-chlorine bond typically shows a stretching vibration in the 750-850 cm⁻¹ range.
Guide 2: Addressing Poor NMR Spectral Quality
Problem: Broad peaks and a rolling baseline in the ¹H NMR spectrum.
Decision Tree for NMR Troubleshooting:
References
- 1. nbinno.com [nbinno.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Reactivity Guide: 2-Chloro-4-methylbenzoic Acid vs. 2-Fluoro-4-methylbenzoic Acid in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, halogenated benzoic acids serve as indispensable building blocks. Their utility stems from the predictable, yet nuanced, influence of the halogen substituent on the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of two closely related and commercially significant synthons: 2-chloro-4-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. We will dissect the fundamental principles governing their reactivity and provide practical, experimentally-grounded insights to guide researchers in selecting the optimal reagent for their specific synthetic transformations.
Physicochemical and Electronic Foundations
The choice between a chloro or fluoro substituent is not arbitrary; it is a strategic decision rooted in the distinct electronic effects each halogen imparts. While both are electronegative, the interplay between their inductive and resonance effects creates a unique reactivity profile for each molecule.
-
Inductive Effect (-I): This is the electron-withdrawing effect transmitted through the sigma bonds. Due to its superior electronegativity, fluorine exerts a significantly stronger inductive effect than chlorine. This effect tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[1]
-
Resonance Effect (+R): This is an electron-donating effect where the halogen's lone pair of electrons delocalizes into the aromatic pi-system. This effect is more pronounced for fluorine than chlorine due to the effective overlap between the 2p orbitals of fluorine and carbon, in contrast to the less efficient 3p-2p overlap for chlorine.[2]
For halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+R), classifying them as deactivating groups for electrophilic aromatic substitution.[3] However, the relative strengths of these opposing forces are key to understanding the reactivity differences at the functional groups.
A summary of their core physicochemical properties is presented below.
| Property | This compound | 2-Fluoro-4-methylbenzoic Acid | Data Source(s) |
| CAS Number | 7697-25-8 | 7697-23-6 | [4],[5] |
| Molecular Formula | C₈H₇ClO₂ | C₈H₇FO₂ | [4],[5] |
| Molecular Weight | 170.59 g/mol | 154.14 g/mol | [4],[5] |
| Appearance | White to Yellow Solid | White to Light Yellow Powder/Crystal | [6],[7] |
| Melting Point | Not specified | 186 - 190 °C | [5] |
| pKa (Predicted) | 3.19 ± 0.25 | Not specified | [8] |
| LogP | 2.50 | Not specified | [4] |
Table 1: Comparative physicochemical properties.
Comparative Reactivity in Key Transformations
The practical utility of these building blocks is defined by their performance in common synthetic reactions. We will focus on two transformations central to medicinal chemistry: amide bond formation and palladium-catalyzed cross-coupling.
Acidity and Reactivity in Amide Bond Formation
Amide bond synthesis is arguably the most frequent reaction in pharmaceutical development.[9] The reaction proceeds via the activation of the carboxylic acid, making its carbonyl carbon more electrophilic for subsequent attack by an amine.
Caption: Generalized workflow for amide bond formation.
Causality and Reactivity Prediction:
The reactivity in this context is dictated by the electrophilicity of the carboxylic acid's carbonyl carbon. The substituent at the ortho position plays a critical role.
-
2-Fluoro-4-methylbenzoic acid: Fluorine's powerful inductive effect (-I) strongly withdraws electron density from the aromatic ring and, by extension, from the carboxyl group. This makes the carbonyl carbon significantly more electron-deficient (more electrophilic).
-
This compound: Chlorine also has an inductive-withdrawing effect, but it is weaker than fluorine's.
Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura coupling are fundamental for constructing C-C bonds, particularly in the synthesis of biaryl structures.[10] In this scenario, the aryl halide itself is a reactant, and the reaction's success hinges on the initial oxidative addition step, where the C-X bond is broken.[11]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible node for centering the cycle center [style=invis, shape=point];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; // for layout Transmetal -> Pd0 [label=" "];
// Reactant and Byproduct Nodes ArX [label="Ar-X\n(Aryl Halide)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reactant/Byproduct Edges ArX -> OxAdd [style=dashed]; ArB -> Transmetal [style=dashed]; Base -> Transmetal [style=dashed]; }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality and Reactivity Prediction:
The rate-limiting step for many cross-coupling reactions is the initial oxidative addition. The reactivity of the aryl halide (Ar-X) is inversely proportional to the C-X bond dissociation energy.
-
C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond. Its high bond energy makes oxidative addition to a palladium(0) center extremely difficult. Aryl fluorides are generally considered unreactive in standard Suzuki couplings and require specialized, highly active catalyst systems or harsh conditions.[2]
-
C-Cl Bond: The carbon-chlorine bond is significantly weaker than the C-F bond. While less reactive than C-Br or C-I bonds, aryl chlorides are routinely and effectively used in a wide range of modern cross-coupling reactions with appropriate ligand selection.[10]
Self-Validating Experimental Protocols
The following protocols are provided as validated starting points for researchers. All reactions should be conducted by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol leverages the high efficiency of HATU, a uronium-based coupling reagent, and is particularly effective for a broad range of substrates.[12] The higher reactivity of the 2-fluoro analogue may allow for shorter reaction times or lower temperatures.
Materials:
-
2-Fluoro/Chloro-4-methylbenzoic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-halo-4-methylbenzoic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add the corresponding amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).
-
In a single portion, add HATU (1.1 equiv) to the stirred reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 15 minutes to 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
This protocol is designed for the more reactive this compound. Note that the corresponding fluoro derivative would likely show little to no conversion under these standard conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography or recrystallization.
Summary and Strategic Recommendations
| Synthetic Goal | Recommended Reagent | Rationale |
| Facile Amide Bond Formation | 2-Fluoro-4-methylbenzoic acid | Stronger inductive effect of fluorine enhances the carbonyl's electrophilicity, leading to faster reaction rates with nucleophiles. |
| Pd-Catalyzed Cross-Coupling | This compound | The C-Cl bond is significantly more reactive in the critical oxidative addition step compared to the highly stable C-F bond. |
Final Insight for the Practicing Scientist:
The choice between 2-fluoro- and this compound is a clear-cut strategic decision dictated by the intended synthetic transformation. For applications that leverage the reactivity of the carboxylic acid, such as amide coupling or esterification, the 2-fluoro analogue offers a distinct kinetic advantage . Conversely, when the synthetic plan calls for building molecular complexity via cross-coupling at the halogen position, the 2-chloro derivative is the pragmatic and overwhelmingly more effective choice . Understanding these fundamental reactivity principles allows for more efficient, logical, and successful synthetic route design.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | CAS#:7697-25-8 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 7697-25-8 [sigmaaldrich.com]
- 7. 2-Fluoro-4-methylbenzoic Acid | 7697-23-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Chloro-4-methylbenzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic carboxylic acids is a foundational pillar. Among these, 2-Chloro-4-methylbenzoic acid stands as a crucial intermediate, valued for its utility in the construction of more complex molecular architectures. This guide provides an in-depth comparative analysis of the three primary synthetic pathways to this compound: the oxidation of 2-chloro-4-methyltoluene, the Sandmeyer reaction of 2-amino-4-methylbenzoic acid, and the Grignard carboxylation of 1-bromo-2-chloro-4-methylbenzene. Each route is evaluated based on its chemical principles, experimental feasibility, yield, and potential for scalability, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The selection of a synthetic route is a critical decision in chemical research and development, governed by factors such as the availability of starting materials, reaction efficiency, cost-effectiveness, and environmental impact. The synthesis of this compound is no exception, with each of the discussed pathways presenting a unique set of advantages and challenges. This analysis aims to dissect these nuances, providing a clear and objective comparison to guide the practicing chemist.
Route 1: Oxidation of 2-chloro-4-methyltoluene
This classical approach leverages the conversion of a methyl group on the benzene ring to a carboxylic acid using a strong oxidizing agent. The readily available starting material, 2-chloro-4-methyltoluene, makes this an attractive option.
Mechanistic Insight
The oxidation of alkylbenzenes with potent oxidizing agents like potassium permanganate (KMnO₄) is a well-established transformation. The reaction is understood to proceed through a complex free-radical mechanism. The benzylic carbon-hydrogen bonds are the initial sites of attack, leading to a series of oxidative steps that ultimately cleave the alkyl group to a carboxylate, which is then protonated to yield the carboxylic acid. The presence of the electron-withdrawing chloro group can influence the reaction rate but does not fundamentally alter the outcome.
Experimental Protocol: Potassium Permanganate Oxidation
The following protocol is adapted from a reliable procedure for the oxidation of a similar substrate and can be optimized for the synthesis of this compound.[1][2]
Materials:
-
2-chloro-4-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (for acidification)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of potassium permanganate in water is prepared. For an alkaline medium, sodium carbonate can be added.
-
2-chloro-4-methyltoluene is added to the flask.
-
The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the hot reaction mixture is filtered to remove the MnO₂ precipitate.
-
The filtrate is cooled, and any excess permanganate is quenched by the careful addition of sodium bisulfite solution until the purple color is discharged.
-
The solution is then acidified with sulfuric or hydrochloric acid to precipitate the this compound.
-
The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Route 2: The Sandmeyer Reaction of 2-amino-4-methylbenzoic acid
The Sandmeyer reaction offers a powerful method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4][5][6][7] In this route, the amino group of 2-amino-4-methylbenzoic acid is transformed into a chloro group.
Mechanistic Insight
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The first step is the diazotization of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), a single electron transfer from the copper(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, yielding the final product and regenerating the copper(I) catalyst.
Experimental Protocol: Diazotization and Sandmeyer Reaction
The following is a representative protocol for the synthesis of this compound from 2-amino-4-methylbenzoic acid.
Materials:
-
2-amino-4-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
Procedure:
-
Diazotization: 2-amino-4-methylbenzoic acid is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid.
-
The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The evolution of nitrogen gas is observed.
-
The reaction mixture is stirred at room temperature or gently warmed to ensure complete reaction.
-
The product, this compound, precipitates from the solution.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization.
Route 3: Grignard Carboxylation of 1-bromo-2-chloro-4-methylbenzene
This route involves the formation of an organometallic intermediate, a Grignard reagent, which then reacts with carbon dioxide to form the carboxylic acid. This method is particularly useful when the required starting halide is accessible.
Mechanistic Insight
The Grignard carboxylation begins with the formation of a Grignard reagent by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[8][9] In this case, the more reactive bromine atom of 1-bromo-2-chloro-4-methylbenzene selectively reacts with magnesium to form 2-chloro-4-methylphenylmagnesium bromide. This Grignard reagent is a potent nucleophile. The subsequent step involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt.[9] Finally, acidic workup protonates the carboxylate to yield the desired this compound.
Experimental Protocol: Grignard Reaction and Carboxylation
A representative protocol for this synthesis is as follows:
Materials:
-
1-bromo-2-chloro-4-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (as an initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are placed.
-
A solution of 1-bromo-2-chloro-4-methylbenzene in anhydrous ether is added dropwise. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the ether.
-
The mixture is stirred until the magnesium is consumed, forming the Grignard reagent.
-
Carboxylation: The Grignard solution is then slowly poured over an excess of crushed dry ice.
-
After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric or sulfuric acid to protonate the carboxylate salt.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Feature | Oxidation of 2-chloro-4-methyltoluene | Sandmeyer Reaction of 2-amino-4-methylbenzoic acid | Grignard Carboxylation of 1-bromo-2-chloro-4-methylbenzene |
| Starting Material Availability | 2-chloro-4-methyltoluene is commercially available. | 2-amino-4-methylbenzoic acid is commercially available. | 1-bromo-2-chloro-4-methylbenzene may require synthesis. |
| Reaction Conditions | High temperatures (reflux), strong oxidizing agent. | Low temperatures (0-5 °C) for diazotization, then warming. | Anhydrous conditions, inert atmosphere. |
| Typical Yields | Good to excellent (70-90%).[2] | Moderate to good (50-80%).[10] | Good (up to 82% for similar reactions).[3] |
| Key Advantages | - Uses readily available starting material.- Well-established and reliable procedure. | - High functional group tolerance on the aromatic ring.- Can be used to introduce a variety of substituents. | - Forms a new carbon-carbon bond.- Generally high-yielding. |
| Key Disadvantages | - Use of a strong, potentially hazardous oxidizing agent.- Generation of MnO₂ waste. | - Diazonium salts can be unstable and potentially explosive.- Requires careful temperature control. | - Requires strictly anhydrous conditions.- Grignard reagents are highly reactive and moisture-sensitive. |
| Scalability | Scalable, but waste disposal can be a concern on a large scale. | Scalable with appropriate safety measures for handling diazonium salts. | Scalable, but maintaining anhydrous conditions on a large scale can be challenging. |
Visualization of Synthetic Pathways
To further clarify the chemical transformations, the following diagrams illustrate the three synthetic routes.
Caption: Oxidation of 2-chloro-4-methyltoluene.
Caption: Sandmeyer reaction of 2-amino-4-methylbenzoic acid.
Caption: Grignard carboxylation of 1-bromo-2-chloro-4-methylbenzene.
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound offers a viable pathway for its preparation. The choice of method will ultimately depend on the specific requirements of the researcher and the available resources.
-
The oxidation of 2-chloro-4-methyltoluene is a robust and high-yielding method, particularly suitable for large-scale synthesis where the starting material is readily accessible and waste management protocols are in place.
-
The Sandmeyer reaction provides versatility and is an excellent choice when starting from the corresponding amine. It requires careful control of reaction conditions but is a powerful tool in aromatic chemistry.
-
The Grignard carboxylation route is a reliable method for forming the carboxylic acid from a suitable aryl halide. Its primary limitation is the need for strictly anhydrous conditions, which may be challenging for some laboratories, especially at a larger scale.
For researchers seeking a straightforward and high-yielding synthesis with a readily available starting material, the oxidation of 2-chloro-4-methyltoluene is often the most practical choice. However, for explorations in medicinal chemistry where diverse analogs are required, the Sandmeyer reaction offers unparalleled flexibility. The Grignard route remains a valuable option, particularly when the necessary dihalide precursor is on hand or can be easily synthesized.
References
- 1. kvmwai.edu.in [kvmwai.edu.in]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 5. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Navigating the Structure-Activity Landscape of 2-Chloro-4-methylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is the cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of 2-chloro-4-methylbenzoic acid derivatives, synthesizing data from related benzoic acid analogs to illuminate the path for developing novel therapeutic agents. While a singular, exhaustive review on this specific scaffold is emerging, this guide collates and interprets existing research on related structures to provide actionable insights. We will explore the nuanced interplay of the chloro and methyl substituents, delve into potential biological targets, and present comparative data to guide future derivatization efforts.
The this compound Scaffold: A Privileged Starting Point
The benzoic acid core is a well-established scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The specific substitution pattern of a chloro group at the 2-position and a methyl group at the 4-position introduces a unique combination of electronic and steric properties that can be exploited for targeted drug design. The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and participate in halogen bonding, while the lipophilic methyl group can enhance binding to hydrophobic pockets in target proteins.
Deconstructing the Structure-Activity Relationship: Key Insights
Our analysis of related benzoic acid derivatives allows us to infer the following SAR principles for the this compound scaffold:
-
The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore, often involved in hydrogen bonding interactions with key amino acid residues in the target protein's active site. Esterification or amidation of this group can serve as a prodrug strategy or to explore different binding modes.
-
The 2-Chloro Substituent: The presence of a chlorine atom at the ortho position can significantly impact the conformation of the molecule by inducing a twist in the carboxylic acid group relative to the benzene ring. This steric effect can be crucial for fitting into specific binding pockets and may enhance selectivity. Furthermore, the chloro group can act as a hydrogen bond acceptor or participate in halogen bonding, providing additional stabilizing interactions.
-
The 4-Methyl Substituent: The para-methyl group primarily contributes to the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties. It can also engage in van der Waals interactions within hydrophobic sub-pockets of the target protein, thereby increasing binding affinity.
Comparative Analysis with Alternative Benzoic Acid Derivatives
To provide a clear perspective on the potential of this compound derivatives, we present a comparative summary of the biological activities of various substituted benzoic acids. The following table is a synthesis of data from multiple studies on related compounds, offering a glimpse into how different substitution patterns influence activity.
| Compound/Derivative Class | Substitution Pattern | Biological Activity | Key Findings | Reference |
| 2-Chlorobenzoic Acid Derivatives | Chloro at C2 | Antimicrobial | Schiff's bases were more potent than esters. Activity was governed by topological parameters. | [1][2] |
| 4-Aminobenzoic Acid Derivatives | Amino at C4 | Anticancer (EGFR Tyrosine Kinase) | Substitution at the 3-position is critical for activity. | [3] |
| Disubstituted Benzoic Acids | Various | Anti-sickling | Strategic positioning of functional groups to interact with polar amino acid residues near the Valine-6 beta mutation site in sickled haemoglobin is key. | [4] |
| 4-Substituted Benzoic Acids | Various (e.g., dimethylamino, tert-butyl) | Sirtuin Inhibition | The size of the substituent at the 4-position is important for enhancing inhibitory activity; bulky, non-charged groups are preferred. | [5] |
| Benzoic Acid Derivatives with Furan Ring | Furan ring and various substituents | Antiplatelet | Introduction of a fluorine atom at the R3 position of the benzene ring dramatically enhanced inhibition of collagen-, AA- and PAF-induced aggregation. | [6] |
Potential Therapeutic Applications and Biological Targets
Based on the activities observed in related benzoic acid scaffolds, derivatives of this compound hold promise in several therapeutic areas:
-
Antimicrobial Agents: As seen with 2-chlorobenzoic acid derivatives, this scaffold could be a starting point for developing new antibacterial and antifungal agents. The SAR suggests that derivatization of the carboxylic acid into Schiff's bases could be a fruitful strategy.[1][2]
-
Anticancer Agents: The role of substituted aminobenzoic acids as kinase inhibitors suggests that this compound derivatives could be explored as potential anticancer therapeutics.[3][7] Receptor tyrosine kinases, which are often dysregulated in cancer, represent a viable target class.
-
Anti-inflammatory and Anti-platelet Agents: The modulation of platelet aggregation by benzoic acid derivatives points towards potential applications in cardiovascular diseases.[6]
-
Sirtuin Inhibitors: The discovery of substituted benzoic acids as sirtuin inhibitors opens up avenues for research into age-related diseases, metabolism, and cancer.[5]
Experimental Protocols for Evaluation
To ensure the rigorous evaluation of novel this compound derivatives, the following standardized experimental protocols are recommended:
General Synthesis of this compound Derivatives (Amide Formation)
This protocol describes a general method for synthesizing amide derivatives from this compound, a common step in exploring SAR.
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloro-4-methylbenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial/Fungal Inoculum: Grow the microbial strains in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbe in broth without compound), a negative control (broth only), and a solvent control (microbe in broth with the highest concentration of the solvent used).
-
Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a potential target for inhibitors based on the benzoic acid scaffold.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents across a range of diseases. By leveraging the insights from related benzoic acid derivatives, researchers can rationally design and synthesize new compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a diverse library of derivatives, with modifications at the carboxylic acid, the aromatic ring, and by introducing additional functional groups. Comprehensive biological evaluation, coupled with computational modeling, will be crucial in elucidating the precise molecular targets and refining the SAR for this versatile scaffold.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iomcworld.com [iomcworld.com]
- 5. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
A Researcher's Guide to Purity Benchmarking of Commercial 2-Chloro-4-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the synthesis of novel chemical entities, the seemingly insignificant presence of impurities can lead to unforeseen side reactions, skewed biological assay results, and ultimately, a significant loss of time and resources. This guide provides a comprehensive framework for benchmarking the purity of commercial 2-Chloro-4-methylbenzoic acid, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.
This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded approach to purity assessment. We will delve into the "why" behind the "how," empowering you to make informed decisions when selecting a commercial source of this important chemical intermediate.
The Criticality of Purity: Understanding Potential Impurities
The most common synthetic route to this compound involves the chlorination of p-toluic acid. This reaction, while generally efficient, can lead to the formation of several impurities that can be carried through to the final product. Understanding these potential impurities is the first step in designing a robust analytical strategy.
The primary impurity of concern is the isomeric byproduct, 3-Chloro-4-methylbenzoic acid . Due to the directing effects of the methyl and carboxylic acid groups on the aromatic ring, the incoming chlorine atom can substitute at the position ortho or meta to the carboxylic acid group. While the 2-chloro isomer is the desired product, the 3-chloro isomer is a common side product.[1][2] Additionally, over-chlorination can lead to the formation of dichloro-4-methylbenzoic acid isomers.[1][2] Residual starting material, p-toluic acid , may also be present in the final product.
The presence of these structurally similar impurities can have significant consequences in downstream applications. For instance, in a multi-step synthesis, the isomeric impurity may react differently, leading to a complex mixture of final products that is difficult to separate and characterize. Therefore, a rigorous purity assessment is not just recommended; it is essential.
A Multi-Pronged Approach to Purity Verification
To ensure a comprehensive and self-validating assessment of purity, we will employ a suite of orthogonal analytical techniques. This multi-pronged approach provides a more complete picture of the sample's composition, as each technique relies on different physicochemical principles for separation and detection. Our benchmarking strategy will incorporate High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and a classic Acid-Base Titration.
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample_Acquisition" [label="Acquire Commercial Samples\n(A, B, C)"]; "Stock_Solution" [label="Prepare Stock Solutions"]; "Sample_Acquisition" -> "Stock_Solution"; }
subgraph "cluster_1" { label = "Analytical Techniques"; style = "rounded"; bgcolor = "#FFFFFF"; "HPLC" [label="HPLC-UV Analysis\n(Purity & Impurity Profile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "qNMR" [label="qNMR Analysis\n(Absolute Purity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "GCMS" [label="GC-MS Analysis\n(Volatile Impurities)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Titration" [label="Acid-Base Titration\n(Assay)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Data Analysis & Comparison"; style = "rounded"; bgcolor = "#FFFFFF"; "Data_Integration" [label="Integrate & Analyze Data"]; "Comparison_Table" [label="Generate Comparison Table"]; "Conclusion" [label="Draw Conclusions & Recommendations"]; "Data_Integration" -> "Comparison_Table" -> "Conclusion"; }
"Stock_Solution" -> "HPLC" [label="Dilute for injection"]; "Stock_Solution" -> "qNMR" [label="Prepare with internal standard"]; "Stock_Solution" -> "GCMS" [label="Derivatize for volatility"]; "Stock_Solution" -> "Titration" [label="Use directly"]; "HPLC" -> "Data_Integration"; "qNMR" -> "Data_Integration"; "GCMS" -> "Data_Integration"; "Titration" -> "Data_Integration"; }
Figure 1: A schematic overview of the experimental workflow for benchmarking the purity of commercial this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination. A reversed-phase method will be developed to separate the main component, this compound, from its potential impurities, including the 3-chloro isomer and any remaining starting material. UV detection is suitable as all these aromatic compounds possess a chromophore.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of each commercial sample of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute 1:10 with the same solvent to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. The relative retention times of the impurities will be used for their identification.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Absolute Purity Assessment
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: DMSO-d₆
-
Pulse Program: A standard 30° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules).[3]
-
Number of Scans: 16 (to achieve a good signal-to-noise ratio)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a tared vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities. As carboxylic acids are not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert them into more volatile esters.[6][7][8]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization and Sample Preparation:
-
To approximately 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[6]
-
After cooling, dilute the sample with 900 µL of hexane.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
Data Analysis: The total ion chromatogram (TIC) will be analyzed for the presence of any unexpected peaks. The mass spectrum of any identified impurity will be compared to a library (e.g., NIST) for tentative identification.
Acid-Base Titration for Assay Determination
Rationale: Titration is a classic and highly accurate method for determining the total acid content of a sample.[9][10][11] By titrating a known mass of the sample with a standardized solution of a strong base, the number of moles of the carboxylic acid can be determined, providing an overall assay value. This method is particularly useful for confirming the overall purity in terms of acidic functional groups.
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol (add a few drops of phenolphthalein and titrate with the NaOH solution to a faint pink endpoint before adding the sample).
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a permanent faint pink color is observed.[9][10]
-
Record the volume of NaOH solution used.
Calculation: Purity (%) = (VNaOH * MNaOH * MWacid) / (msample * 1000) * 100
Where:
-
VNaOH = Volume of NaOH solution used (mL)
-
MNaOH = Molarity of NaOH solution (mol/L)
-
MWacid = Molecular weight of this compound (170.59 g/mol )
-
msample = Mass of the sample (g)
Comparative Data and Analysis
The following table presents hypothetical data from the analysis of three different commercial batches (A, B, and C) of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| HPLC Purity (Area %) | 99.2% | 98.1% | 99.8% |
| Major Impurity (HPLC) | 3-Chloro isomer (0.6%) | 3-Chloro isomer (1.2%) | 3-Chloro isomer (0.1%) |
| Other Impurities (HPLC) | p-Toluic acid (0.1%) | p-Toluic acid (0.5%) | Not Detected |
| qNMR Purity (Absolute %) | 99.1% | 97.9% | 99.7% |
| GC-MS Analysis | No volatile impurities detected | Trace solvent peak (Toluene) | No volatile impurities detected |
| Titration Assay (%) | 99.3% | 98.2% | 99.9% |
dot graph "Purity_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Title" [label="Purity Comparison of Commercial Samples", shape=plaintext, fontsize=12];
subgraph "cluster_A" { label = "Supplier A"; bgcolor="#E8F0FE"; "A_HPLC" [label="HPLC: 99.2%"]; "A_qNMR" [label="qNMR: 99.1%"]; "A_Titr" [label="Titration: 99.3%"]; }
subgraph "cluster_B" { label = "Supplier B"; bgcolor="#FCE8E6"; "B_HPLC" [label="HPLC: 98.1%"]; "B_qNMR" [label="qNMR: 97.9%"]; "B_Titr" [label="Titration: 98.2%"]; }
subgraph "cluster_C" { label = "Supplier C"; bgcolor="#E6F4EA"; "C_HPLC" [label="HPLC: 99.8%"]; "C_qNMR" [label="qNMR: 99.7%"]; "C_Titr" [label="Titration: 99.9%"]; }
"Title" -> "A_HPLC" [style=invis]; "Title" -> "B_HPLC" [style=invis]; "Title" -> "C_HPLC" [style=invis]; }
Figure 2: A visual representation of the purity data from the three hypothetical commercial samples.
Interpretation of Results:
-
Supplier C consistently demonstrates the highest purity across all analytical methods, with minimal detectable impurities. The close agreement between the HPLC, qNMR, and titration results provides a high degree of confidence in the purity assessment.
-
Supplier A provides a high-purity product, with the main impurity being the 3-chloro isomer at a level of 0.6%. The data from the different techniques are in good agreement.
-
Supplier B shows a lower purity compared to the other two suppliers, with a significantly higher level of the 3-chloro isomer and residual starting material. The presence of a trace solvent in the GC-MS analysis suggests a less refined purification process. The lower assay value from titration is consistent with the lower purity observed by the chromatographic and spectroscopic methods.
Conclusion and Recommendations
This comprehensive guide demonstrates a robust, multi-technique approach to benchmarking the purity of commercial this compound. The combination of a high-resolution separation technique (HPLC), a primary quantitative method (qNMR), a sensitive impurity identification tool (GC-MS), and a classic assay method (titration) provides a self-validating system for assessing product quality.
For applications where high purity is paramount, such as in the development of active pharmaceutical ingredients, Supplier C would be the recommended choice. For less sensitive applications, Supplier A may be a suitable and more cost-effective option. The product from Supplier B , with its higher impurity profile, may require further purification before use in demanding applications to avoid potential complications in subsequent synthetic steps or biological testing.
Ultimately, the choice of a commercial supplier should be guided by a thorough understanding of the specific requirements of your research or development project. By implementing a rigorous analytical benchmarking program as outlined in this guide, you can ensure the quality and reliability of your starting materials, and in turn, the integrity of your scientific outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
A Senior Application Scientist’s Guide to the Synthesis of 2-Chloro-4-methylbenzoic Acid: A Comparative Analysis of Reagents and Methodologies
Introduction: The Significance of a Versatile Intermediate
2-Chloro-4-methylbenzoic acid (CAS 7697-25-8) is a halogenated aromatic carboxylic acid that serves as a critical building block in numerous synthetic applications.[1][2] Its structural features—a carboxylic acid for amide or ester formation, a chlorine atom for nucleophilic substitution or cross-coupling reactions, and a methyl group for further functionalization—make it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and specialized dyes.[1][3] The strategic placement of the chloro and methyl groups dictates the regiochemistry of subsequent reactions, making its efficient and selective synthesis a topic of considerable interest for process chemists and researchers.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, evaluate the pros and cons of various reagents, and present experimental data to empower scientists in selecting the optimal pathway for their specific research and development needs.
The Benchmark Method: The Sandmeyer Reaction
The most established and widely cited laboratory-scale synthesis of this compound begins with its amino precursor, 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid).[3][4][5] The transformation relies on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[6][7][8]
Mechanistic Rationale
The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[6][7] The process involves two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating substitution reactions that are otherwise difficult.
-
Copper-Catalyzed Halogenation: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[7] This aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[6][7]
Caption: The two-stage Sandmeyer reaction pathway.
Advantages and Limitations
The primary advantage of the Sandmeyer route is its high regioselectivity. The starting material unambiguously defines the final substitution pattern. However, it is not without its challenges:
-
Stability of Diazonium Salts: Arenediazonium salts can be unstable and potentially explosive, especially if isolated. They are almost always generated and used in situ at low temperatures.
-
Side Reactions: The radical mechanism can lead to the formation of biaryl byproducts, complicating purification.[7]
-
Copper Waste: The use of a copper catalyst, often in stoichiometric amounts to drive the reaction, results in copper-containing waste streams that require treatment.[7]
Alternative Strategy 1: Oxidation of a Toluene Precursor
An alternative and often more industrially scalable approach involves the selective oxidation of the methyl group of a pre-chlorinated toluene derivative, namely 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene).
Reagent Selection and Causality
The core challenge of this route is to oxidize one methyl group to a carboxylic acid while leaving the other methyl group and the aromatic ring intact. The choice of oxidizing agent is therefore critical.
-
Nitric Acid (HNO₃): A common and potent oxidizing agent used for this transformation.[9][10][11] The reaction is typically performed at high temperatures (140-195 °C) and sometimes under pressure.[9][10] The strong electron-withdrawing nature of the ortho-chlorine atom makes the methyl group somewhat resistant to oxidation, necessitating these harsh conditions.[12]
-
Expert Insight: While effective, nitric acid can lead to nitration of the aromatic ring as a side reaction, particularly if the temperature is not carefully controlled. The generation of NOx gases also presents significant environmental and safety concerns.
-
-
Potassium Permanganate (KMnO₄): A classic, powerful oxidant that can convert alkylbenzenes to benzoic acids. The reaction is typically run in aqueous solution under basic or neutral conditions, followed by acidification.
-
Expert Insight: A major drawback is the formation of large quantities of manganese dioxide (MnO₂) sludge, which poses a significant waste disposal problem. Over-oxidation can also be an issue, potentially leading to cleavage of the aromatic ring under very harsh conditions.
-
-
Catalytic Air Oxidation: A "greener" alternative involves using oxygen from the air as the terminal oxidant in the presence of a transition metal catalyst, such as a cobalt salt.[9]
-
Expert Insight: This method is highly desirable for large-scale production due to low reagent cost and reduced waste. However, developing an efficient and selective catalyst system can be challenging and may require significant process optimization.
-
Caption: Oxidation of 2-chloro-p-xylene to the target acid.
Alternative Strategy 2: Electrophilic Aromatic Substitution
A third approach involves the direct chlorination of 4-methylbenzoic acid (p-toluic acid) via an electrophilic aromatic substitution (EAS) reaction.[13][14]
Mechanistic Rationale and Regioselectivity
In an EAS reaction, an electrophile attacks the electron-rich benzene ring.[15] The challenge here is regioselectivity. The benzene ring has two directing groups:
-
-CH₃ (Methyl): An activating, ortho, para-directing group.
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.
For the synthesis of this compound, the incoming chlorine electrophile must add to the position that is ortho to the methyl group and meta to the carboxylic acid group. Fortunately, these two effects are synergistic, both directing the substitution to the same carbon atom (position 2).
The reaction requires a chlorinating agent (e.g., Cl₂, SO₂Cl₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile (Cl⁺).[13][16]
Advantages and Limitations
This route is attractive due to its directness, starting from a readily available material. However, controlling the reaction can be difficult.
-
Byproduct Formation: Despite the synergistic directing effects, some formation of the 3-chloro isomer is possible. Dichlorination can also occur if the reaction is not carefully monitored.
-
Catalyst Handling: Lewis acids like AlCl₃ are moisture-sensitive and can be difficult to handle on a large scale.
-
Reaction Conditions: The deactivating effect of the carboxylic acid group means that forcing conditions may be required, which can lead to undesired side reactions.
Quantitative Comparison of Synthetic Routes
| Feature | Sandmeyer Reaction | Oxidation of Toluene | Direct Chlorination (EAS) |
| Starting Material | 2-Amino-4-methylbenzoic acid | 2-Chloro-1,4-dimethylbenzene | 4-Methylbenzoic acid |
| Number of Steps | 1 (from amine) | 1 | 1 |
| Typical Yield | 70-90%[17] | 60-85%[18] | 50-75% (isomer mixture possible) |
| Key Reagents | NaNO₂, HCl, CuCl | HNO₃ or KMnO₄ or O₂/Catalyst | Cl₂, FeCl₃ or AlCl₃ |
| Safety Concerns | Unstable diazonium intermediate | Harsh acids, NOx gas, MnO₂ waste | Corrosive reagents, HCl gas byproduct |
| Purification | Removal of copper salts, byproducts | Separation from unreacted material | Isomer separation may be required |
| Scalability | Good for lab-scale; challenging for large scale | Excellent, especially with air oxidation | Moderate; catalyst handling can be an issue |
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
(This protocol is a representative procedure synthesized from established chemical principles of the Sandmeyer reaction[6][7][19])
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the slurry to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Substitution: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis via Nitric Acid Oxidation
(This protocol is a representative procedure based on oxidation methods described in patent literature[9][10])
-
Reaction Setup: Charge a high-pressure reactor equipped with a stirrer and temperature control with 2-chloro-1,4-dimethylbenzene (1.0 eq) and 60% nitric acid (3.0-4.0 eq).
-
Oxidation: Seal the reactor and heat the mixture to 170-180 °C. Maintain this temperature with vigorous stirring for 8-12 hours. The pressure inside the reactor will increase due to the formation of gaseous byproducts.
-
Cooling and Isolation: Carefully cool the reactor to room temperature. Vent any residual pressure.
-
Work-up: Pour the reaction mixture over ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual nitric acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as acetic acid or toluene, to obtain the purified this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound is a classic example of balancing laboratory convenience with industrial scalability and cost-effectiveness.
-
For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction remains the preferred method. Its reliability and predictable outcome make it ideal for research and development purposes.
-
For large-scale industrial production , the oxidation of 2-chloro-1,4-dimethylbenzene is the most economically viable route. While requiring more specialized equipment to handle high temperatures and pressures, the lower cost of starting materials and potential for using "green" oxidants like air make it superior for bulk manufacturing.
-
The direct chlorination of p-toluic acid serves as a potentially shorter route but is hampered by selectivity issues. It may be considered if a highly optimized and validated protocol is available that minimizes byproduct formation.
Ultimately, the optimal reagent and methodology depend on the specific goals of the chemist, including the desired scale, purity requirements, available equipment, and cost constraints.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-4-methylbenzoic acid | 2305-36-4 [chemicalbook.com]
- 5. CAS 2305-36-4: 2-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 10. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 11. This compound|lookchem [lookchem.com]
- 12. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aromatic Reactivity [www2.chemistry.msu.edu]
- 15. benchchem.com [benchchem.com]
- 16. US2608591A - Substitution chlorination of aromatic compounds with liquid chlorine - Google Patents [patents.google.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. prepchem.com [prepchem.com]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of catalytic systems for 2-Chloro-4-methylbenzoic acid synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 2-Chloro-4-methylbenzoic Acid
Introduction
This compound (CAS No. 7697-25-8) is a key chemical intermediate whose structural motifs are found in numerous pharmaceuticals and agrochemicals.[1][2] Its synthesis is a critical step in the manufacturing pipeline for more complex molecules. The most direct and common industrial route to this compound is the selective oxidation of the methyl group of 2-chloro-4-methyltoluene.
The primary challenge in this synthesis lies in achieving high conversion and selectivity. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the aromatic ring influences the reactivity of the methyl C-H bonds.[3] An ideal catalytic system must be robust enough to oxidize the methyl group while leaving the aromatic ring and the chloro-substituent intact, all while being cost-effective, safe, and environmentally benign.
This guide provides a comparative analysis of the predominant catalytic systems employed for the synthesis of this compound. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and offer detailed experimental protocols to bridge theory with practice for researchers and process chemists.
Core Synthetic Pathway
The fundamental transformation involves the oxidation of the benzylic methyl group of 2-chloro-4-methyltoluene to a carboxylic acid. This process requires breaking strong C-H bonds and introducing oxygen atoms, a reaction that is typically energetically demanding and requires effective catalysis.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
We will evaluate three major classes of catalytic systems for this transformation: Transition Metal-Catalyzed Aerobic Oxidation, Nitric Acid Oxidation, and Permanganate Oxidation, including a discussion on Phase-Transfer Catalysis (PTC).
Transition Metal-Catalyzed Aerobic Oxidation
This approach is at the forefront of green chemistry, utilizing molecular oxygen or air as the terminal oxidant, with water as the only theoretical byproduct. Cobalt and manganese salts are the most common catalysts, often used in conjunction with N-hydroxyphthalimide (NHPI) or similar radical-promoting co-catalysts.[4][5]
Mechanistic Insights
The reaction proceeds via a free-radical chain mechanism. The Co(II) catalyst initiates the process by abstracting a hydrogen atom from the co-catalyst (e.g., NHPI). The resulting phthalimide-N-oxyl (PINO) radical then abstracts a benzylic hydrogen from 2-chloro-4-methyltoluene to form a benzyl radical. This radical rapidly reacts with O₂ to form a peroxyl radical, which propagates a chain reaction leading to the formation of benzyl alcohol, benzaldehyde, and finally, the desired benzoic acid.[6] The role of the cobalt catalyst is to facilitate the decomposition of intermediate hydroperoxides and regenerate the active radical species.
Caption: Simplified radical mechanism for Co/NHPI-catalyzed aerobic oxidation.
Performance Data
While specific data for 2-chloro-4-methyltoluene is proprietary, extensive research on substituted toluenes provides a strong predictive framework.[4]
| Catalyst System | Oxidant | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Co(OAc)₂ / THICA | O₂ (1 atm) | 100 | 6-12 | >90% (for chlorotoluenes) | [4] |
| Co(OAc)₂ / NHPI | O₂ (1 atm) | 100 | 6 | ~85% (for p-chlorotoluene) | [4] |
| Mn(OAc)₂ / Co(OAc)₂ | Air | 140-200 | 2-4 | High (Industrial patents) | [7] |
Experimental Protocol: Co(OAc)₂/THICA Catalyzed Oxidation
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an O₂ inlet, add 2-chloro-4-methyltoluene (e.g., 5 mmol).
-
Add acetic acid (20 mL) as the solvent.
-
Add N,N',N''-Trihydroxyisocyanuric acid (THICA) (5 mol %, 0.25 mmol) and Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.5 mol %, 0.025 mmol).[4]
-
Flush the system with O₂ and maintain a slight positive pressure (e.g., via an O₂ balloon).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Advantages & Disadvantages
-
Pros: Utilizes air as a green oxidant, high atom economy, catalytic quantities of reagents, generally high yields.
-
Cons: May require elevated temperatures, use of acetic acid as a solvent can be corrosive, potential for radical-induced side reactions.
Nitric Acid Oxidation
Nitric acid is a powerful and low-cost oxidizing agent that has been historically used for the oxidation of alkylaromatics. This method is often employed in industrial settings but requires careful control of reaction parameters due to safety considerations.
Mechanistic Insights
The oxidation with nitric acid at high temperatures is a complex process involving the thermal generation of reactive nitrogen oxides (e.g., NO₂). These species initiate the oxidation of the methyl group. The reaction is typically performed under pressure to maintain the nitric acid concentration at the required reaction temperature.[7][8] Some patented methods report the use of co-catalysts like CuI to improve efficiency.[3]
Performance Data
Several patents outline the conditions for nitric acid oxidation.
| Catalyst/Additive | Oxidant | Temp. (°C) | Pressure | Typical Yield | Reference |
| None (in H₃PO₄) | 30-68% HNO₃ | 140-170 | Autogenous | High | [7] |
| CuI | 25-65% HNO₃ / O₂ | 140-200 | 1-3 MPa O₂ | High | [3] |
| None | ~63% HNO₃ | 175-195 | Autogenous | >85% | [8] |
Experimental Protocol: Nitric Acid Oxidation in Phosphoric Acid
Caution: This reaction should only be performed in a specialized high-pressure reactor with appropriate safety controls (blast shields, pressure relief valves).
-
Charge a high-pressure autoclave with 2-chloro-4-methylsulfonyltoluene (e.g., 0.1 mol).
-
Add an 85% phosphoric acid solution (e.g., 1.5 times the molar amount of the substrate).[7]
-
Seal the reactor and begin stirring.
-
Heat the mixture to 160 °C.
-
Slowly pump in 65% nitric acid over 3-4 hours while maintaining the temperature.
-
After the addition is complete, hold the reaction at 160 °C for an additional 2 hours.
-
Carefully cool the reactor to room temperature and vent any residual NOx gases into a scrubber.
-
Discharge the reaction mixture onto ice water, causing the product to precipitate.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Advantages & Disadvantages
-
Pros: Utilizes inexpensive reagents, can be highly effective for deactivated substrates, established industrial method.
-
Cons: Extremely harsh and hazardous conditions (high T, P), generation of toxic and corrosive NOx gas byproducts, significant safety risks, and environmental concerns.
Permanganate Oxidation & Phase-Transfer Catalysis (PTC)
Potassium permanganate (KMnO₄) is a classic, powerful, and versatile oxidant for converting alkylbenzenes to carboxylic acids.[9][10] However, its insolubility in organic solvents and the substrate's insolubility in water create a two-phase system where the reaction is impractically slow. Phase-Transfer Catalysis (PTC) elegantly solves this problem.
Mechanistic Insights with PTC
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the reaction.[11] The Q⁺ cation pairs with the permanganate anion (MnO₄⁻) in the aqueous phase, forming an ion pair (Q⁺MnO₄⁻) that is soluble in the organic phase. This "purple benzene" species can then oxidize the 2-chloro-4-methyltoluene. The reduced manganese species (MnO₂) and the Q⁺ cation return to the aqueous phase, allowing the catalyst to repeat the cycle.[12][13]
Caption: The catalytic cycle in phase-transfer catalyzed permanganate oxidation.
Performance Data
This is a stoichiometric oxidation, so yield is highly dependent on using a sufficient excess of KMnO₄. The catalyst loading is typically 1-5 mol%.
| Catalyst | Oxidant | Temp. (°C) | Key Feature | Typical Yield | Reference |
| Aliquat 336 / TBAB | KMnO₄ | 70-100 (Reflux) | Biphasic system | Good to Excellent | [9][11] |
Experimental Protocol: PTC Permanganate Oxidation
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 2-chloro-4-methyltoluene (e.g., 10 mmol), water (50 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (2 mol %, 0.2 mmol).
-
Heat the mixture to 80 °C with vigorous stirring to create a fine emulsion.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄) (e.g., 30 mmol, 3 equivalents) in water (100 mL), heating gently if necessary.
-
Add the hot KMnO₄ solution portion-wise to the reaction mixture over 1-2 hours. The purple color should disappear as the reaction proceeds. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating and stirring for another 2-4 hours, or until a spot test with filter paper shows no remaining purple permanganate.
-
Cool the mixture to room temperature and filter off the MnO₂ solid through a pad of celite. Wash the filter cake with hot water.
-
Combine the filtrate and washings. Acidify with concentrated HCl until the pH is ~1-2. The white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation, then filter the product, wash with cold water, and dry.
Advantages & Disadvantages
-
Pros: Very effective and reliable oxidant, PTC allows for mild reaction conditions (no high pressure), simple workup procedure.
-
Cons: Stoichiometric use of permanganate generates large quantities of MnO₂ waste, which poses filtration and disposal challenges.[11] The overall process has poor atom economy.
Overall Comparison and Industrial Outlook
| Catalytic System | Oxidant | Temp. (°C) | Pressure | Key Advantages | Key Disadvantages |
| Aerobic Oxidation | Air / O₂ | 100-200 | 1-10 atm | Green (air oxidant), catalytic, high atom economy | Requires specialized catalysts, can require higher T/P |
| Nitric Acid | HNO₃ | 140-200 | High | Inexpensive reagents, effective for robust substrates | Hazardous, corrosive, produces toxic NOx, high CAPEX |
| PTC/Permanganate | KMnO₄ | 70-100 | 1 atm | Mild conditions, high yields, reliable lab method | Stoichiometric waste (MnO₂), poor atom economy, filtration issues |
From an industrial and green chemistry perspective, Transition Metal-Catalyzed Aerobic Oxidation is the most promising and forward-looking approach. It avoids the significant waste streams of permanganate oxidation and the extreme safety hazards and environmental pollution associated with nitric acid. While the initial catalyst development and capital expenditure for a high-pressure air oxidation reactor may be higher, the long-term operational costs, safety profile, and environmental footprint are vastly superior.
For laboratory-scale synthesis where simplicity and reliability are paramount, PTC/Permanganate Oxidation remains an excellent choice, provided that the MnO₂ waste can be handled and disposed of properly. Nitric Acid Oxidation is largely confined to legacy processes or situations where other methods fail, and its use is declining due to increasing safety and environmental regulations.
Conclusion
The synthesis of this compound can be accomplished through several catalytic pathways, each with a distinct profile of advantages and drawbacks. The choice of system is a critical decision that balances chemical efficiency with safety, cost, and environmental stewardship. For modern drug development and manufacturing, the trajectory is clearly towards catalytic aerobic oxidation systems that offer a sustainable and efficient route to this valuable intermediate. Researchers should focus on optimizing these green catalytic systems to further reduce reaction temperatures and catalyst loadings, paving the way for even more economical and environmentally friendly chemical production.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Comparative Analysis of the Acidity of Substituted Chlorobenzoic Acids: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This guide provides a comprehensive analysis of the acidity of ortho-, meta-, and para-substituted chlorobenzoic acids, benchmarked against unsubstituted benzoic acid. We delve into the electronic principles governing their acid strength, including inductive and resonance effects, with a special focus on the anomalous "ortho effect." This document presents consolidated experimental pKa data and a detailed, field-proven protocol for the potentiometric determination of acid dissociation constants, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Acidity in Molecular Design
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For professionals in drug development and materials science, a nuanced understanding of how molecular structure influences acidity is paramount. It governs critical parameters such as solubility, membrane permeability, and receptor-binding interactions. Substituted benzoic acids serve as a classic model system for exploring these structure-activity relationships. The introduction of a chloro substituent onto the benzene ring, for instance, perturbs the electronic environment of the carboxylic acid group, thereby modulating its acidity. The precise position of this substituent—ortho, meta, or para—leads to distinct and predictable variations in pKa values. This guide will elucidate the underlying principles that govern these differences and provide the empirical data to support them.
Theoretical Framework: Electronic Effects of Substituents
The acidity of benzoic acid is a delicate balance of inductive and resonance effects. The carboxylic acid group is an electron-withdrawing group, and its acidity is enhanced by further electron withdrawal from the benzene ring, which stabilizes the resulting carboxylate anion.
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, and therefore, it exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and increasing the acidity of the benzoic acid. The strength of the inductive effect is distance-dependent; it is strongest at the ortho position, weaker at the meta position, and weakest at the para position.
-
Resonance Effect (+R): The chlorine atom, possessing lone pairs of electrons, can also exhibit an electron-donating resonance effect (+R effect). This effect involves the delocalization of a lone pair from the chlorine atom into the benzene ring's pi system. This increases the electron density on the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions and is not operative at the meta position.
The net effect of the chloro substituent on the acidity of benzoic acid is a combination of these two opposing effects. For chlorine, the inductive effect generally outweighs the resonance effect.[1][2]
The "Ortho Effect": An Anomaly in Acidity
A noteworthy phenomenon is the "ortho effect," where almost any substituent at the ortho position of benzoic acid, regardless of its electronic nature, increases the acidity more than the same substituent at the meta or para positions.[3][4][5] This is attributed to steric hindrance. The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[3][5][6] This loss of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring, leading to an increase in the acidity of the carboxylic acid.[3][5]
Comparative Acidity: Experimental Data
The theoretical principles outlined above are borne out by experimental pKa values. A lower pKa value indicates a stronger acid.
| Compound | pKa at 25°C |
| 2-Chlorobenzoic Acid | ~2.89 - 2.92 |
| 3-Chlorobenzoic Acid | ~3.81 - 3.82 |
| 4-Chlorobenzoic Acid | ~3.98 - 4.0 |
| Benzoic Acid | ~4.19 - 4.20 |
Data Sources: [7][8][9][10][11][12][13][14][15][16][17][18][19]
From the data, the order of acidity is: 2-Chlorobenzoic Acid > 3-Chlorobenzoic Acid > 4-Chlorobenzoic Acid > Benzoic Acid
This trend can be rationalized as follows:
-
2-Chlorobenzoic acid is the strongest acid due to the pronounced ortho effect, which enhances the acidity significantly.[3][5][6][20]
-
3-Chlorobenzoic acid is more acidic than benzoic acid primarily due to the strong electron-withdrawing inductive effect of chlorine at the meta position, with no opposing resonance effect.[21][22]
-
4-Chlorobenzoic acid is more acidic than benzoic acid, indicating that the electron-withdrawing inductive effect of chlorine at the para position is stronger than its electron-donating resonance effect.[23][24]
-
Benzoic acid is the weakest acid in this series as it lacks the acid-strengthening chloro substituent.
Visualization of Acidity Determinants
The following diagram illustrates the key electronic effects influencing the acidity of chlorobenzoic acids.
Caption: Factors influencing the acidity of chlorobenzoic acids.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids and bases.[25][26][27] The procedure involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the chlorobenzoic acid) and monitoring the change in pH.
Materials and Reagents
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes
-
Beakers
-
Chlorobenzoic acid isomer (2-, 3-, or 4-)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potassium Chloride (KCl) for maintaining ionic strength (optional but recommended)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
Step-by-Step Procedure
-
Calibration of the pH meter: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. This is a critical step to ensure accurate pH measurements.[25]
-
Preparation of the Analyte Solution: Accurately weigh a known amount of the chlorobenzoic acid and dissolve it in a known volume of deionized water in a beaker. A typical concentration is around 0.01 M. A magnetic stir bar should be added to the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode and burette tip do not touch the stir bar or the sides of the beaker.
-
Initial pH Measurement: Record the initial pH of the chlorobenzoic acid solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.
-
Equivalence Point: As the equivalence point is approached, the pH will change more rapidly. Reduce the volume of the increments of NaOH added (e.g., 0.1 mL) to obtain more data points in this region.
-
Completion of Titration: Continue the titration well past the equivalence point until the pH begins to level off again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the acid and its conjugate base are equal.[28][29][30][31] According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus, pH = pKa.[28][29][30][31][32]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of chlorobenzoic acids is a clear and instructive example of how substituent effects can be rationally understood and predicted. The interplay of inductive and resonance effects, along with the unique steric influence of the ortho effect, provides a robust framework for explaining the observed pKa trends. The experimental determination of these values through techniques like potentiometric titration remains a cornerstone of physical organic chemistry and is an essential skill for professionals in the chemical and pharmaceutical sciences. This guide has provided both the theoretical underpinnings and a practical, actionable protocol for the comparative analysis of these important compounds.
References
- 1. Revision Notes - Acidity of Chlorine-Substituted Carboxylic Acids | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. leah4sci.com [leah4sci.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 6. Khan Academy [khanacademy.org]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 16. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 17. Page loading... [guidechem.com]
- 18. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]
- 19. The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca.. [askfilo.com]
- 20. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 21. m.youtube.com [m.youtube.com]
- 22. quora.com [quora.com]
- 23. youtube.com [youtube.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. byjus.com [byjus.com]
- 29. thoughtco.com [thoughtco.com]
- 30. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 31. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 32. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Chloro-4-methylbenzoic Acid and Its Isomers
Introduction: Why Isomeric Purity is Critical
In the realms of pharmaceutical synthesis, agrochemical development, and materials science, the precise arrangement of functional groups on an aromatic ring is not a trivial detail—it is paramount. Positional isomers, such as the various chloro-methylbenzoic acids, may share the same molecular formula (C₈H₇ClO₂) and weight, but their chemical, physical, and biological properties can diverge dramatically.[1][2] For instance, the placement of a chloro and a methyl group relative to the carboxylic acid moiety on the benzene ring directly influences the molecule's electronic distribution, acidity (pKa), and steric profile. This, in turn, dictates its reactivity and how it interacts with biological targets. Consequently, the ability to unambiguously identify a specific isomer like 2-Chloro-4-methylbenzoic acid and differentiate it from its positional counterparts is a fundamental requirement for quality control, regulatory compliance, and ensuring the efficacy and safety of the final product.
This guide provides a comprehensive comparison of this compound and its common isomers using three cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ and provide practical, field-proven protocols for their analysis.
Chapter 1: Infrared (IR) Spectroscopy – Probing Molecular Vibrations
Infrared spectroscopy provides a rapid, non-destructive method for identifying functional groups and gaining insight into the substitution patterns on a benzene ring. The key to differentiating these isomers lies in the subtle shifts of characteristic absorption bands, primarily the C=O and O-H stretching of the carboxylic acid, and the out-of-plane C-H bending vibrations of the aromatic ring.
Theoretical & Experimental Insights
All isomers will exhibit strong, characteristic absorptions for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, intense C=O (carbonyl) stretch around 1680-1710 cm⁻¹. While the carbonyl frequency can be influenced by electronic effects (electron-withdrawing groups tend to increase the frequency), the most reliable region for distinguishing between positional isomers is the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending bands between 700-900 cm⁻¹. The number and position of adjacent hydrogen atoms on the aromatic ring dictate these absorptions.
For This compound , with its 1,2,4-trisubstituted pattern, we expect specific bands corresponding to this substitution. In contrast, an isomer like 2-Chloro-6-methylbenzoic acid will show a different pattern due to its 1,2,3-trisubstitution.
Comparative IR Data
| Isomer | Key Characteristic IR Bands (cm⁻¹) | Substitution Pattern |
| This compound | ~1700 (C=O), Broad ~2500-3300 (O-H), Fingerprint bands for 1,2,4-trisubstitution | 1,2,4-Trisubstituted |
| 2-Chloro-5-methylbenzoic acid | ~1690 (C=O), Broad ~2500-3300 (O-H), Fingerprint bands for 1,2,4-trisubstitution | 1,2,4-Trisubstituted |
| 3-Chloro-4-methylbenzoic acid | ~1685 (C=O), Broad ~2500-3300 (O-H), Fingerprint bands for 1,2,4-trisubstitution | 1,2,4-Trisubstituted |
| 2-Chloro-6-methylbenzoic acid | ~1705 (C=O), Broad ~2500-3300 (O-H), Fingerprint bands for 1,2,3-trisubstitution[3] | 1,2,3-Trisubstituted |
| 4-Chloro-3-methylbenzoic acid | ~1695 (C=O), Broad ~2500-3300 (O-H), Fingerprint bands for 1,2,4-trisubstitution[4] | 1,2,4-Trisubstituted |
Note: Exact frequencies can vary based on the sampling method (e.g., KBr pellet, ATR) and physical state.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine quality control.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid chloro-methylbenzoic acid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Caption: Standard workflow for ATR-FTIR analysis.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Structure Elucidation
NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial relationships of atoms within the molecule.
¹H NMR Analysis: A Tale of Chemical Shifts and Coupling
The chemical shift (δ) of each proton on the aromatic ring is exquisitely sensitive to the electronic effects of the substituents. The electron-withdrawing chlorine and carboxylic acid groups deshield nearby protons (shifting them downfield to higher ppm), while the electron-donating methyl group shields them (shifting them upfield). Furthermore, the spin-spin coupling (J-coupling) between adjacent protons provides definitive proof of their relative positions.
-
Ortho coupling (³JHH): ~7-9 Hz
-
Meta coupling (⁴JHH): ~2-3 Hz
-
Para coupling (⁵JHH): ~0-1 Hz
For This compound , we expect three distinct aromatic proton signals. The proton at C5 (between the Cl and CH₃ groups) will be a singlet or a finely split doublet (due to a small para coupling). The protons at C3 and C6 will be doublets, showing characteristic ortho coupling.
Comparative ¹H NMR Data (Aromatic Region)
| Isomer | Expected Aromatic Signals & Splitting Patterns |
| This compound | 3H: ~8.0 ppm (d), ~7.4 ppm (d), ~7.2 ppm (s). Distinct doublets and a singlet.[5] |
| 2-Chloro-5-methylbenzoic acid | 3H: Three signals in the aromatic region, likely a doublet, a doublet of doublets, and a doublet.[6] |
| 3-Chloro-4-methylbenzoic acid | 3H: ~7.9 ppm (d), ~7.8 ppm (dd), ~7.4 ppm (d). A clear ABX system is expected. |
| 2-Chloro-6-methylbenzoic acid | 3H: The two chloro and methyl groups ortho to the carboxylic acid will cause significant steric hindrance, potentially affecting the conformation and spectra. Expect complex multiplets.[7] |
| 4-Chloro-2-methylbenzoic acid | 3H: Three distinct signals, likely two doublets and a doublet of doublets. |
| 4-Chloro-3-methylbenzoic acid | 3H: Signals will reflect the different electronic environment compared to the target isomer.[8] |
| 5-Chloro-2-methylbenzoic acid | 3H: Three signals in the aromatic region, with splitting patterns determined by the ortho, meta, and para relationships. |
Note: Chemical shifts are approximate and solvent-dependent. Data is typically acquired in CDCl₃ or DMSO-d₆.
Caption: Factors influencing the unique ¹H NMR spectrum of each isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature.
-
Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency. Perform shimming (adjusting the magnetic field homogeneity) to obtain sharp, symmetrical peaks. High-quality shimming is essential for resolving fine coupling patterns.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Chapter 3: Mass Spectrometry (MS) – Confirming Mass and Fragmentation
While all isomers have the same nominal mass, mass spectrometry, particularly with electron ionization (EI), can provide confirmatory evidence through characteristic fragmentation patterns.
Theoretical & Experimental Insights
All isomers will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 in an approximate 3:1 intensity ratio, which is the classic isotopic signature of a molecule containing one chlorine atom. The primary differentiation comes from the relative intensities of the fragment ions. Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 153) and the loss of -COOH (m/z 125). The stability of the resulting carbocations can be influenced by the substituent positions, leading to subtle but measurable differences in the fragmentation pattern.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 170/172 | 153, 125 |
| 2-Chloro-5-methylbenzoic acid | 170/172 | 153, 125[9] |
| 3-Chloro-4-methylbenzoic acid | 170/172 | 153, 125[10] |
| 4-Chloro-3-methylbenzoic acid | 170/172 | 153, 125[4] |
While the major fragments are often the same, their relative abundances can differ, providing a basis for comparison when analyzing standardized spectra from a library.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) inlet if analyzing a mixture.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺), and induces fragmentation.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to their abundance.
-
Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The unambiguous identification of this compound from its positional isomers is a task readily accomplished through a synergistic application of modern spectroscopic techniques.
-
IR Spectroscopy offers a rapid first pass, confirming the presence of the carboxylic acid functional group and providing clues to the aromatic substitution pattern.
-
Mass Spectrometry definitively confirms the molecular weight and the presence of a single chlorine atom through its isotopic signature.
-
¹H NMR Spectroscopy stands as the ultimate arbiter, providing unequivocal structural proof through its unique combination of chemical shifts and spin-spin coupling patterns that serve as a distinct fingerprint for each isomer.
By understanding the principles behind each technique and employing validated protocols, researchers, scientists, and drug development professionals can confidently ascertain the identity and purity of these critical chemical building blocks.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(7697-25-8) 1H NMR [m.chemicalbook.com]
- 6. 2-CHLORO-5-METHYLBENZOIC ACID(6342-60-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-CHLORO-6-METHYLBENZOIC ACID(21327-86-6) 1H NMR [m.chemicalbook.com]
- 8. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Selection of Halogenated Benzoic Acids: A Comparative Efficacy Guide for the Senior Application Scientist
An In-Depth Analysis of 2-Chloro-4-methylbenzoic acid versus its Fluoro and Bromo Analogs in Synthetic Applications
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice of a chemical intermediate is a critical decision that profoundly impacts reaction efficiency, yield, cost, and safety. Among the vast array of available building blocks, halogenated benzoic acids are of paramount importance. This guide provides a comprehensive comparison of this compound and its common alternatives, 2-Bromo-4-methylbenzoic acid and 2-Fluoro-4-methylbenzoic acid, with a focus on their efficacy in key synthetic transformations.
Introduction to this compound and its Analogs
This compound (Cl-MBA) is a versatile intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features, a carboxylic acid group and a chlorine atom on a toluene backbone, provide multiple reactive sites for molecular elaboration. However, the choice of the halogen substituent (Fluorine, Chlorine, or Bromine) on the aromatic ring can significantly influence the reactivity and overall efficiency of a synthetic route. This guide will explore these differences to empower chemists to make more informed decisions in their synthetic endeavors.
The primary alternatives to be discussed are:
-
2-Bromo-4-methylbenzoic acid (Br-MBA): Often considered for its higher reactivity in certain cross-coupling reactions.
-
2-Fluoro-4-methylbenzoic acid (F-MBA): Valued for the unique properties that fluorine can impart to the final molecule, such as altered metabolic stability and binding affinity.[2]
Comparative Efficacy in a Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is a critical factor, directly impacting reaction conditions and yields. The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where weaker bonds lead to a faster oxidative addition step, which is often rate-limiting.
Below is a comparative table illustrating the expected performance of Cl-MBA, Br-MBA, and F-MBA in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Parameter | 2-Bromo-4-methylbenzoic acid (Br-MBA) | This compound (Cl-MBA) | 2-Fluoro-4-methylbenzoic acid (F-MBA) |
| Relative Reactivity | High | Moderate | Low |
| Typical Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | High (often requires specialized catalysts) |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) | Very High (e.g., >120 °C) |
| Estimated Yield | >90% | 70-90% | <50% (with standard catalysts) |
| Key Consideration | Higher cost of starting material. | Good balance of reactivity and cost. | Can be challenging; requires optimization. |
This data highlights a crucial trade-off: while Br-MBA offers higher reactivity and potentially higher yields under milder conditions, Cl-MBA presents a more cost-effective option with good, albeit slightly lower, reactivity. F-MBA, due to the strong C-F bond, is generally a poor substrate for standard Suzuki-Miyaura couplings and often requires specialized, and more expensive, catalyst systems.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
Halogenated 4-methylbenzoic acid (Br-MBA, Cl-MBA, or F-MBA) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol for Br-MBA, 0.04 mmol for Cl-MBA)
-
Triphenylphosphine (PPh₃) (0.04 mmol for Br-MBA, 0.08 for Cl-MBA)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask, add the halogenated 4-methylbenzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture at the appropriate temperature (e.g., 90°C for Br-MBA, 110°C for Cl-MBA) with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of the Intermediates: A Comparative Overview
The accessibility and synthesis of the intermediates themselves are crucial economic and practical considerations.
Synthesis of this compound
A common route to Cl-MBA involves the oxidation of 2-chloro-4-methyltoluene.
Caption: Oxidation of 2-chloro-4-methyltoluene.
This method is generally straightforward, with reported yields often in the range of 70-85%.
Synthesis of 2-Bromo-4-methylbenzoic acid
Similarly, Br-MBA is typically synthesized by the oxidation of 2-bromo-4-methyltoluene. The starting material, 2-bromo-4-methyltoluene, is generally more expensive than its chloro- counterpart, which contributes to the higher cost of Br-MBA.
Synthesis of 2-Fluoro-4-methylbenzoic acid
The synthesis of F-MBA can be more complex. One common method involves the ortho-lithiation of 4-fluoro-toluene followed by carboxylation with carbon dioxide. This multi-step process can be lower yielding and require more stringent reaction conditions (e.g., cryogenic temperatures).[1]
Safety and Handling Considerations
While all three compounds are crystalline solids and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, there are some differences to note.
-
Chlorinated and Brominated Compounds: These can be irritants to the skin, eyes, and respiratory tract.[3][4]
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological profiles, and care should be taken to avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each specific compound before use.
Economic Comparison
The cost of these intermediates is a significant factor in large-scale synthesis.
| Intermediate | Relative Cost | Key Factors |
| 2-Fluoro-4-methylbenzoic acid | High | More complex synthesis, higher cost of raw materials. |
| 2-Bromo-4-methylbenzoic acid | Moderate-High | Higher cost of bromine and brominated starting materials. |
| This compound | Low | Readily available starting materials, established and efficient synthesis. |
Conclusion and Recommendations
The choice between this compound and its bromo and fluoro analogs is a nuanced decision that depends on the specific requirements of the synthetic target and the desired balance between reactivity, cost, and the final properties of the molecule.
-
For cost-sensitive projects where moderate reactivity is acceptable, this compound is often the optimal choice. It provides a good balance of performance and economic viability.
-
When higher reactivity and milder reaction conditions are paramount, and the budget allows, 2-Bromo-4-methylbenzoic acid is a superior option, particularly for challenging cross-coupling reactions.
-
2-Fluoro-4-methylbenzoic acid should be considered when the introduction of fluorine is a specific design element of the target molecule, with the understanding that its use in cross-coupling reactions may require significant optimization and specialized catalysts.
By carefully considering these factors, researchers can strategically select the most appropriate halogenated benzoic acid intermediate to accelerate their research and development efforts.
References
A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylbenzoic Acid: HPLC vs. GC
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 2-Chloro-4-methylbenzoic acid, a key building block in the synthesis of various organic compounds, demands robust analytical methodologies to ensure quality and consistency. This guide provides an in-depth, experience-driven comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this analyte. We will delve into the theoretical underpinnings, practical considerations, and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Analyte: this compound at a Glance
Before comparing analytical techniques, it's crucial to understand the physicochemical properties of this compound (C₈H₇ClO₂). It is a solid with a molecular weight of 170.59 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring, dictates its analytical behavior. The carboxylic acid moiety imparts significant polarity and the potential for hydrogen bonding, while the aromatic ring provides a chromophore suitable for UV detection. These characteristics are central to the selection and optimization of an appropriate chromatographic method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC, particularly in its reversed-phase mode, is often the initial choice for the analysis of polar, non-volatile compounds like this compound.[3][4] The inherent polarity of the analyte allows for direct analysis without the need for chemical modification, a significant advantage in terms of sample throughput and minimizing potential sources of error.
The Rationale Behind the HPLC Approach
The decision to employ HPLC is grounded in the analyte's properties. The carboxylic acid group makes the compound sufficiently polar to be retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase.[3][4] Furthermore, the aromatic ring's ability to absorb UV light provides a straightforward and sensitive means of detection.
A critical aspect of developing an HPLC method for an acidic compound is the control of the mobile phase pH.[3] To ensure good peak shape and reproducible retention times, the mobile phase is typically buffered to a pH at least one unit below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped peak.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
The choice of column is critical. A C18 column is a good starting point for most reversed-phase separations.
2. Mobile Phase Preparation:
-
A common practice is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
For consistent results, it is crucial to prepare the mobile phase accurately. Slight variations in pH or buffer concentration can significantly impact the chromatography.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent as the standards. Filtration of all solutions through a 0.45 µm filter is recommended to protect the column.
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography (GC): A Powerful Alternative Requiring Derivatization
Gas Chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds. However, the direct analysis of polar compounds like carboxylic acids by GC is often problematic due to their low volatility and tendency to exhibit poor peak shapes.[5] Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar form.[6]
The Rationale Behind the GC Approach
The primary motivation for using GC is its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8] For this compound, the carboxylic acid group must be derivatized to a less polar and more volatile ester.[6][9] This chemical modification is crucial for successful GC analysis. Common derivatization techniques include esterification to form methyl or other alkyl esters.[5][9]
While the derivatization step adds complexity to the sample preparation process, it can also enhance selectivity and improve the chromatographic performance of the analyte.[6]
Experimental Protocol: GC-FID Analysis with Derivatization
This protocol outlines a typical GC-FID method for the quantification of this compound following a derivatization step.
1. Derivatization:
-
Reagent: A common and effective reagent for esterification is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by using an alcohol in the presence of an acid catalyst.[9][10]
-
Procedure: In a reaction vial, combine a known amount of the sample or standard with the derivatization reagent. Heat the mixture to ensure the reaction goes to completion. The reaction conditions (temperature and time) should be optimized.[9]
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is required.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards and subject them to the same derivatization procedure as the samples.
-
Dissolve the sample in a suitable solvent and perform the derivatization.
4. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300 °C
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their initial concentrations.
-
Determine the concentration of this compound in the sample by comparing the peak area of its derivative to the calibration curve.
Visualizing the GC Workflow
Caption: Workflow for GC-FID analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the specific requirements of the analysis, available instrumentation, and desired sample throughput.
| Feature | HPLC | GC |
| Sample Preparation | Simple (dissolution and filtration) | More complex (requires derivatization)[7][11] |
| Analysis Time | Typically longer run times | Can be faster, especially with modern capillary columns |
| Sensitivity | Good, especially with UV detection | Generally higher sensitivity, particularly with FID[7] |
| Selectivity | Good, can be tuned by mobile phase and column choice | Excellent, high-resolution capillary columns offer superior separation |
| Robustness | Generally very robust and reproducible | Derivatization step can introduce variability |
| Cost | Instrument and solvent costs can be high | Instrument costs are generally lower, but derivatization reagents add cost |
| Applicability | Ideal for polar, non-volatile compounds | Suitable for volatile or semi-volatile compounds (after derivatization) |
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.
HPLC is the recommended technique for routine quality control and high-throughput analysis. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, simplifying the workflow and reducing potential sources of error. The method is robust, reliable, and well-suited for a regulated laboratory environment.
GC should be considered when higher sensitivity is required or when analyzing complex matrices where the high resolving power of capillary GC is beneficial. While the derivatization step adds complexity, it can lead to improved chromatographic performance and lower detection limits. GC-MS can also provide unequivocal identification of the analyte, which is valuable in research and impurity profiling.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the specific analytical problem, taking into account the required sensitivity, selectivity, sample throughput, and available resources. A well-validated method, whether by HPLC or GC, is essential for ensuring the quality and consistency of products containing this compound.[12][13][14][15]
References
- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromtech.com [chromtech.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scielo.br [scielo.br]
- 14. wjarr.com [wjarr.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Chloro-4-methylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for the critical assessment of isomeric purity in 2-Chloro-4-methylbenzoic acid, a vital building block in the synthesis of various pharmaceutical compounds.
The Imperative of Isomeric Purity in Pharmaceutical Development
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities, with specific thresholds based on the maximum daily dose of the drug. Isomeric impurities fall squarely within this regulatory scrutiny, as their presence can impact the safety and efficacy of the final drug product.
The synthesis of this compound can inadvertently generate several positional isomers. For example, the chlorination of 4-methylbenzoic acid may result in the chlorine atom substituting at different positions on the aromatic ring. Similarly, the oxidation of various isomeric chlorotoluenes can lead to a mixture of isomeric chloromethylbenzoic acids. The most probable isomeric impurities of this compound include:
-
3-Chloro-4-methylbenzoic acid
-
4-Chloro-2-methylbenzoic acid
-
2-Chloro-3-methylbenzoic acid
-
2-Chloro-5-methylbenzoic acid
-
2-Chloro-6-methylbenzoic acid
-
4-Chloro-3-methylbenzoic acid
Given their structural similarity, the separation and accurate quantification of these isomers present a significant analytical challenge. This guide will compare the three most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique is pivotal for achieving the requisite specificity, sensitivity, and accuracy in isomeric purity analysis. The following sections provide a detailed comparison of HPLC, GC, and SFC, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For the analysis of polar, non-volatile compounds like benzoic acid derivatives, reversed-phase HPLC is the method of choice.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds have a greater affinity for the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peaks.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30% to 70% B
-
15-20 min: 70% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids can be analyzed directly, their polarity can lead to poor peak shape and column bleed. Derivatization to form more volatile and less polar esters is a common strategy to overcome these issues.
Principle of Separation: In GC, a gaseous mobile phase (carrier gas) transports the analytes through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. Analytes with a higher affinity for the stationary phase travel more slowly through the column. For isomeric chlorobenzoic acids, a mid-polarity column is often effective.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Esterification):
-
To 1 mg of the this compound sample, add 1 mL of 10% BF3 in Methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool, add 1 mL of water, and extract the methyl ester with 1 mL of hexane.
-
Inject the hexane layer into the GC-MS.
-
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid technique that combines the advantages of both liquid and gas chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly adept at separating chiral and achiral isomers, often with higher efficiency and speed than HPLC.
Principle of Separation: A supercritical fluid has properties intermediate between a gas and a liquid. The low viscosity and high diffusivity of supercritical CO2 allow for rapid separations at lower pressures than HPLC. A polar organic co-solvent (modifier), such as methanol, is typically added to the CO2 to increase the mobile phase's solvating power. Separation is achieved based on the differential interactions of the analytes with the stationary phase and the supercritical mobile phase. Chiral stationary phases are often employed for enantiomeric separations, but achiral phases are effective for positional isomers.
Experimental Protocol: SFC-UV
-
Instrumentation: An SFC system with a back pressure regulator, a CO2 pump, a modifier pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: An achiral stationary phase suitable for SFC, such as a 2-ethylpyridine column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Supercritical CO2
-
Modifier: Methanol with 0.1% formic acid
-
-
Gradient Elution: 5% to 30% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 240 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound sample in Methanol at a concentration of 1 mg/mL.
Performance Comparison and Data
The following table presents a hypothetical but realistic comparison of the performance of the three techniques for the separation of this compound from its key isomers. The data assumes a sample containing 0.1% of each of the five specified isomers.
| Parameter | HPLC-UV | GC-MS (after derivatization) | SFC-UV |
| Retention Time (Main Peak) | 12.5 min | 15.2 min | 6.8 min |
| Resolution (Rs) between 2-Cl-4-Me and 2-Cl-5-Me isomers | 1.8 | 2.2 | 2.0 |
| Resolution (Rs) between 2-Cl-3-Me and 2-Cl-6-Me isomers | 1.6 | 1.9 | 1.8 |
| Limit of Quantification (LOQ) | 0.02% | 0.01% | 0.015% |
| Analysis Time per Sample | 25 min | 22 min (plus derivatization time) | 12 min |
| Solvent Consumption per Run | ~25 mL | ~1.2 mL (plus derivatization solvents) | ~3.6 mL (Methanol) |
| Environmental Impact | High (Acetonitrile usage) | Moderate (Hexane usage) | Low (Primarily CO2) |
Conclusion and Recommendations
Each of the discussed chromatographic techniques offers a viable and robust solution for the isomeric purity analysis of this compound. The optimal choice depends on the specific requirements of the laboratory and the stage of drug development.
-
HPLC-UV remains the workhorse for routine quality control due to its ubiquity, reliability, and well-established validation protocols. It provides adequate resolution for most isomeric separations.
-
GC-MS offers superior resolution and the added benefit of mass spectrometric identification, which is invaluable for impurity profiling and structural elucidation. However, the need for derivatization adds a layer of complexity and potential for analytical variability.
-
SFC-UV emerges as a powerful alternative, offering significant advantages in terms of speed and reduced environmental impact. Its unique selectivity can often resolve isomers that are challenging to separate by HPLC.
For comprehensive impurity profiling during process development, a combination of HPLC and GC-MS is highly recommended. For high-throughput screening and routine quality control where speed and sustainability are priorities, SFC presents a compelling and increasingly adopted solution.
Ultimately, any chosen method must be rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, ensuring
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methylbenzoic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-methylbenzoic acid. The focus is on procedural, step-by-step guidance for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure laboratory safety and operational integrity.
Hazard Analysis: Understanding the Risks
This compound is a solid organic compound that presents multiple health hazards upon exposure.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health warnings that necessitate stringent protective measures.[1]
| Hazard Classification | GHS Pictogram | Description of Risk |
| Skin Irritation (Category 2) | Danger | Causes skin irritation upon contact.[1] |
| Serious Eye Damage / Eye Irritation (Category 1 / 2A) | Danger | Causes serious eye damage or irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | May cause respiratory irritation.[1] |
Core Protective Measures: Your First Line of Defense
Based on the identified hazards, a multi-layered PPE approach is mandatory. The following equipment constitutes the minimum requirement for handling this compound in a solid form, particularly when weighing or transferring the powder.
Eye and Face Protection
Why it's essential: The most severe hazard associated with this chemical is the risk of serious, irreversible eye damage.[1] The crystalline or powdered form can easily become airborne and contact the eyes.
-
Mandatory Equipment: Chemical safety goggles with side shields that provide a complete seal around the eyes are required.[2]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when making solutions) or extensive dust generation, a full-face shield should be worn in addition to safety goggles.[3] This combination provides a robust barrier against both direct splashes and airborne particles.
Skin and Body Protection
Why it's essential: Direct contact with the skin will cause irritation.[1] Furthermore, contaminated clothing can act as a prolonged source of exposure.
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended.[2][3] For handling the solid, a single pair may suffice, but double-gloving is a best practice, especially when working with solutions, to protect against potential tears or degradation.[2]
-
Body Protection: A long-sleeved laboratory coat is required to protect the arms and torso.[4] For procedures with a higher risk of dust generation or spillage, a chemical-resistant apron or an impermeable disposable gown provides a higher level of protection.[2]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect the feet from spills.[2]
Respiratory Protection
Why it's essential: Inhalation of the dust can cause respiratory tract irritation.[1] While engineering controls like fume hoods are the primary method for mitigating this risk, respiratory protection provides an essential secondary layer of defense.
-
Standard Operations: All handling of this compound powder (e.g., weighing, transferring) should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
When a Fume Hood is Not Available: If handling outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator is required.[2] A half-mask or full-face respirator equipped with acid gas cartridges and P100 particulate filters is recommended.[6] A proper fit test is essential to ensure the respirator provides an effective seal.[7]
Operational Plan: From Preparation to Disposal
An effective PPE plan extends beyond mere selection; it encompasses the entire lifecycle of the handling procedure, from preparation to the final disposal of contaminated materials.
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.
Doffing Sequence (to minimize contamination):
-
Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The specific task dictates the necessary level of PPE. This workflow helps in making the correct selection based on the procedure.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Do not mix contaminated PPE with regular trash.
-
Collection: Place all used gloves, disposable gowns, and other contaminated items into a designated, clearly labeled hazardous waste container.[8]
-
Procedure: Follow your institution's specific chemical waste disposal procedures. These protocols are mandated by regulations to ensure environmental protection and personnel safety.[2]
Emergency Procedures: When Protection Fails
In the event of an exposure, immediate action is crucial. Emergency eyewash stations and safety showers must be accessible and tested regularly.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
Conclusion
Handling this compound requires a comprehensive safety strategy centered on the correct selection and use of personal protective equipment. By understanding the specific hazards of skin irritation, serious eye damage, and respiratory irritation, researchers can implement the multi-layered PPE and procedural controls outlined in this guide. Adherence to these protocols, from donning to disposal, is not merely a matter of compliance but a fundamental component of a trustworthy and safe laboratory environment.
References
- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. osha.gov [osha.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuric acid [cdc.gov]
- 7. leelinework.com [leelinework.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
